molecular formula C7H3BrF2O B1446559 3-Bromo-4,5-difluorobenzaldehyde CAS No. 1143502-70-8

3-Bromo-4,5-difluorobenzaldehyde

Cat. No.: B1446559
CAS No.: 1143502-70-8
M. Wt: 221 g/mol
InChI Key: VQSVSYGPVVEMIN-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrF2O and its molecular weight is 221 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVSYGPVVEMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-4,5-difluorobenzaldehyde in Modern Drug Discovery

This compound is a halogenated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its trifunctional nature—an electrophilic aldehyde, a bromine atom amenable to cross-coupling reactions, and a difluorinated phenyl ring—renders it a versatile scaffold for the synthesis of complex molecular architectures. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both reported data and detailed, field-proven methodologies for its empirical characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this valuable chemical intermediate.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The following table summarizes the key identifiers and available data for this compound.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1143502-70-8[1][2]
Molecular Formula C₇H₃BrF₂O[1][2]
Molecular Weight 221.00 g/mol [1][2]
Appearance Not specified; likely a solid at room temperatureInferred
Melting Point Data not readily available[2]
Boiling Point 237.9 ± 35.0 °C at 760 mmHg[2]
Solubility Insoluble in water; soluble in organic solventsInferred

Structural Elucidation and In-Silico Modeling

The unique reactivity of this compound is a direct consequence of its molecular structure. The aldehyde group at the 1-position is an excellent electrophile and a synthetic handle for forming imines, alcohols, and carboxylic acids. The bromine atom at the 3-position is strategically located for participation in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms at the 4- and 5-positions exert strong electron-withdrawing effects, influencing the reactivity of the aromatic ring and the aldehyde.

Caption: 2D structure of this compound.

Methodologies for Empirical Characterization

To ensure the identity and purity of this compound for use in sensitive applications such as drug discovery, a rigorous analytical characterization is imperative. The following section details the standard, validated protocols for determining its key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-2 °C). The presence of impurities will generally lead to a depression and broadening of the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Measurement Measurement Apparatus Setup->Measurement Data Recording Data Recording Measurement->Data Recording

Caption: Workflow for melting point determination.

Boiling Point Determination

While a boiling point is reported, it is at atmospheric pressure and may not be suitable for distillation of a high-boiling, potentially thermally sensitive compound. Vacuum distillation is often preferred.

Experimental Protocol (Micro boiling point):

  • Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus: The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or oil bath.

  • Measurement: The apparatus is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the temperature is allowed to fall.

  • Data Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices: This micro method is ideal for small sample quantities. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point.

Solubility Profile

Understanding the solubility of this compound is critical for reaction setup, workup, and purification.

Experimental Protocol:

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, a small amount (a few milligrams) of this compound is added.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the compound does not dissolve, gentle heating may be applied.

  • Classification: The solubility is classified as soluble, partially soluble, or insoluble.

Causality Behind Experimental Choices: The choice of a diverse set of solvents provides a comprehensive understanding of the compound's polarity and potential for intermolecular interactions, guiding solvent selection for chromatography and crystallization.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Expected Spectrum):

  • Aldehydic Proton (CHO): A singlet in the region of 9.5-10.5 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the two non-equivalent protons on the benzene ring. The coupling constants will be indicative of their relative positions.

¹³C NMR Spectroscopy (Expected Spectrum):

  • Carbonyl Carbon (C=O): A signal in the range of 185-195 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (110-170 ppm). The carbons attached to fluorine will show characteristic C-F coupling.

Experimental Protocol for NMR Sample Preparation:

  • Solvent: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Filtration removes any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution.

G cluster_1 NMR Sample Preparation Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Filtration Filtration Dissolution in Deuterated Solvent->Filtration Transfer to NMR Tube Transfer to NMR Tube Filtration->Transfer to NMR Tube Addition of Internal Standard Addition of Internal Standard Transfer to NMR Tube->Addition of Internal Standard

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Salient Peaks:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically 500-600 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Measurement: The spectrum is recorded.

Causality Behind Experimental Choices: ATR-FTIR is a rapid and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Molecular Ion Peaks:

  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z = 220 and m/z = 222, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC.

  • Separation: The compound is vaporized and separated from any impurities on the GC column.

  • Detection: The eluted compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

Causality Behind Experimental Choices: GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for confident identification.

Conclusion: A Versatile Building Block for Innovation

This compound is a chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. A thorough understanding and empirical verification of its physicochemical properties are paramount to its successful application. The methodologies outlined in this guide provide a robust framework for the characterization of this and other similar compounds, ensuring the scientific integrity and reproducibility of research and development efforts.

References

A Technical Guide to the Spectral Analysis of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4,5-difluorobenzaldehyde is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the interplay of its bromo, fluoro, and aldehyde functionalities. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating established spectroscopic principles with comparative data from structurally related analogs, this document serves as an essential reference for scientists working with this and similar halogenated aromatic compounds.

Molecular Structure and Spectroscopic Overview

The unique substitution pattern of this compound dictates a complex yet interpretable set of spectral data. The electron-withdrawing nature of the aldehyde and fluorine substituents, combined with the steric and electronic influence of the bromine atom, results in distinct chemical shifts and coupling patterns in NMR spectroscopy. The vibrational modes of the C=O, C-H, C-F, and C-Br bonds give rise to a characteristic IR spectrum, while mass spectrometry reveals a definitive isotopic pattern and predictable fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton, carbon, and fluorine nucleus.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum is characterized by two distinct regions: the downfield aldehyde proton and the aromatic protons. The electron-withdrawing aldehyde group strongly deshields the attached proton, causing it to resonate at a high chemical shift.[1] The aromatic protons are influenced by the combined electronic effects of all three substituents.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.89s-H-7 (Aldehyde)
~7.72d~2.0H-2
~7.58dd~8.5, ~6.0H-6

Interpretation and Rationale:

  • Aldehyde Proton (H-7): The singlet at ~9.89 ppm is characteristic of an aldehyde proton, significantly shifted downfield due to the deshielding effect of the carbonyl group.[2]

  • Aromatic Protons (H-2, H-6): The two aromatic protons are chemically non-equivalent. H-2, being ortho to the bromine and meta to the aldehyde, is expected to appear as a doublet due to coupling with the fluorine at C-4. H-6, positioned between two fluorine atoms, will exhibit a more complex splitting pattern, likely a doublet of doublets, due to coupling with both F-4 and F-5. The precise chemical shifts are influenced by the additive effects of the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments and crucial information on carbon-fluorine coupling.[3] The carbonyl carbon is the most deshielded, appearing at the lowest field. The aromatic carbons exhibit complex splitting patterns due to one-bond (¹JCF) and multi-bond (²JCF, ³JCF) couplings with the fluorine atoms.[4]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~188.5d~3.0C-7 (C=O)
~158.0dd~260, ~12C-5
~150.0dd~255, ~13C-4
~135.0d~4.0C-1
~125.0d~3.0C-2
~120.0dd~20, ~5C-6
~105.0d~25C-3

Interpretation and Rationale:

  • Carbonyl Carbon (C-7): The signal at ~188.5 ppm is characteristic of an aldehyde carbonyl carbon.[4] A small doublet splitting may be observed due to three-bond coupling with the fluorine at C-4.

  • Fluorine-Bearing Carbons (C-4, C-5): These carbons appear at very low field due to the strong deshielding effect of the attached fluorine atoms. They exhibit large one-bond C-F coupling constants (~250-260 Hz) and smaller two-bond couplings to the adjacent fluorine, resulting in doublets of doublets.

  • Bromine-Bearing Carbon (C-3): The carbon attached to bromine (C-3) is expected at a higher field compared to the other substituted carbons. It will likely appear as a doublet due to two-bond coupling with the fluorine at C-4.

  • Other Aromatic Carbons (C-1, C-2, C-6): These carbons will show smaller C-F coupling constants depending on the number of bonds separating them from the fluorine atoms. The assignments are based on established substituent effects in fluorinated benzene derivatives.

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine substituents.[5] The chemical shifts are highly dependent on the electronic environment, and F-F and H-F couplings provide valuable structural insights.[6]

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-118d~20F-4
~-135d~20F-5

Interpretation and Rationale:

  • The two fluorine atoms are in different chemical environments and are therefore expected to show two distinct signals.

  • The ortho- and meta-positioning of the bromine and aldehyde groups relative to the fluorines will influence their respective chemical shifts.

  • A significant through-bond coupling (~20 Hz) between the two adjacent fluorine atoms (³JFF) is expected, resulting in each signal appearing as a doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by a strong carbonyl stretch, with other characteristic bands confirming the aldehyde and aromatic nature of the molecule.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750MediumAldehyde C-H Stretch
~1705StrongAromatic Aldehyde C=O Stretch
~1600, ~1470Medium-StrongAromatic C=C Bending
~1250StrongC-F Stretch
~1050StrongC-F Stretch
~680MediumC-Br Stretch

Interpretation and Rationale:

  • Aldehyde C-H Stretch: The two medium intensity bands around 2850 cm⁻¹ and 2750 cm⁻¹ are highly characteristic of the C-H bond of an aldehyde group.[7]

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption around 1705 cm⁻¹ is indicative of a conjugated aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde.[8]

  • Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are typical for C=C stretching vibrations within an aromatic ring.

  • C-F and C-Br Stretches: Strong bands in the 1300-1000 cm⁻¹ region are characteristic of C-F stretching vibrations. The C-Br stretch is expected to appear at a lower frequency, typically in the 700-600 cm⁻¹ range.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
222/224~98/~100[M+2]⁺/ [M]⁺ (Molecular Ion)
193/195~20[M-CHO]⁺
144~30[M-Br]⁺
116~40[M-Br-CO]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The most telling feature is the pair of peaks at m/z 222 and 224 with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9]

  • Key Fragmentation Pathways: The energetically unstable molecular ion undergoes fragmentation to produce smaller, more stable ions.[10]

    • Loss of the Aldehyde Group: A common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (•CHO), resulting in a fragment at m/z 193/195.

    • Loss of a Bromine Radical: Cleavage of the C-Br bond leads to the loss of a bromine radical (•Br), giving a fragment at m/z 144.

    • Sequential Loss: Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ fragment is also a likely pathway, leading to an ion at m/z 116.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition

References

CAS number 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4,5-difluorobenzaldehyde: Synthesis, Reactivity, and Applications

Executive Summary

This compound (CAS No. 1143502-70-8) is a halogenated aromatic aldehyde, a class of compounds that serve as versatile building blocks in modern synthetic chemistry. The unique arrangement of its functional groups—an electrophilic aldehyde, a reactive carbon-bromine bond, and the electron-withdrawing fluorine atoms—makes it a high-value intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. Due to the limited specific literature on this particular isomer, this document synthesizes information from established chemical principles and draws parallels from closely related, well-documented analogs to provide actionable insights. We will explore its physicochemical properties, propose robust synthetic strategies, detail its expected chemical reactivity, and discuss its potential applications, particularly in the realm of medicinal chemistry, grounded in the bioactivity of similar structures.

Physicochemical Properties and Spectral Analysis

The precise positioning of the bromo and fluoro substituents on the benzaldehyde ring dictates the molecule's steric and electronic properties, influencing its reactivity and physical characteristics.

Comparative Properties of Isomeric Bromodifluorobenzaldehydes

To better understand the subject compound, a comparison with its isomers is instructive.

PropertyThis compound4-Bromo-3,5-difluorobenzaldehyde[1]4-Bromo-2,5-difluorobenzaldehyde[2]3-Bromo-2,5-difluorobenzaldehyde[3]
CAS Number 1143502-70-8135564-22-6Not AvailableNot Available
Molecular Formula C₇H₃BrF₂OC₇H₃BrF₂OC₇H₃BrF₂OC₇H₃BrF₂O
Molecular Weight 221.00 g/mol 221.00 g/mol [1]221.00 g/mol [2]~221.00 g/mol
Appearance Solid (Predicted)SolidSolid[2]Solid, m.p. 36-40°C[3]
SMILES C1=C(C=C(C(=C1F)F)Br)C=O[4]C1=C(C=C(C(=C1F)Br)F)C=OFC1=C(C=C(C(C=O)=C1)F)BrC1=C(C(=C(C=C1Br)F)C=O)F
InChI Key Not AvailableOJWOCKKFJDJGFP-UHFFFAOYSA-N[1]PDRHYPUKWIHZMP-UHFFFAOYSA-NNot Available
Spectral Characteristics

While a dedicated spectral database for this compound is not publicly available, its expected spectral signature can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The aldehyde proton would appear as a sharp singlet significantly downfield (δ 9.5-10.5 ppm). The two aromatic protons would appear as doublets or doublet of doublets, with coupling constants determined by their relationship to the fluorine atoms.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 185-195 ppm). The aromatic region would display seven signals, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature of fluorinated aromatics.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z 220 and 222, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹ and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

Synthesis Strategies and Methodologies

A robust and scalable synthesis is critical for the utilization of any chemical building block. While a specific, published synthesis for this compound is scarce, a logical and effective route can be designed by adapting established organometallic methodologies.

Proposed Synthesis: Grignard Exchange and Formylation

This approach leverages a halogen-magnesium exchange, a milder alternative to direct Grignard formation, which can be problematic with polyhalogenated aromatics. This method offers high regioselectivity and functional group tolerance. The synthesis of the related 3,4-difluorobenzaldehyde via a Grignard reaction provides a strong procedural basis for this proposed route[5].

Proposed_Synthesis_3_Bromo_4_5_difluorobenzaldehyde cluster_formylation Formylation Step cluster_workup Final Steps Precursor 1-Bromo-2,3-difluorobenzene Intermediate Arylmagnesium Intermediate (Grignard Reagent) Precursor->Intermediate Halogen-Mg Exchange THF, 0°C to rt Grignard Isopropylmagnesium Chloride (iPrMgCl) Grignard->Intermediate DMF N,N-Dimethylformamide (DMF) Product This compound DMF->Product Workup Acidic Workup (e.g., aq. HCl) Intermediate->Product Formylation -20°C to 0°C Product:s->Product:s

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Halogen-Magnesium Exchange: Cool the solution to 0°C. Add isopropylmagnesium chloride (1.05 eq, solution in THF) dropwise, maintaining the temperature below 5°C. Allow the reaction to stir for 1-2 hours at room temperature. The progress can be monitored by quenching an aliquot and analyzing via GC-MS.

  • Formylation: Cool the newly formed arylmagnesium reagent to -20°C. Add N,N-Dimethylformamide (DMF, 1.2 eq) dropwise, ensuring the internal temperature does not exceed -10°C.

  • Reaction Completion: Stir the mixture for an additional 1-2 hours, allowing it to warm to 0°C.

  • Quenching and Workup: Slowly pour the reaction mixture into a cold (0°C) aqueous solution of 1M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Referenced Synthesis: Electrophilic Bromination of an Isomer

For context, a well-documented industrial process for a related compound, 3-bromo-4-fluorobenzaldehyde, involves the direct electrophilic bromination of 4-fluorobenzaldehyde. This highlights an alternative synthetic logic applicable to this class of molecules[6][7].

Referenced_Synthesis_3_Bromo_4_fluorobenzaldehyde cluster_reaction Reaction Core StartMat 4-Fluorobenzaldehyde Product 3-Bromo-4-fluorobenzaldehyde StartMat->Product Electrophilic Aromatic Substitution (Bromination) 25-65°C Reagents Oleum (H₂SO₄·SO₃) Iodine (I₂) Zinc Bromide (ZnBr₂) Reagents->Product Bromine Bromine (Br₂) Bromine->Product Quench Water Quench->Product Product:s->Product:s

Caption: Referenced workflow for the synthesis of an isomeric compound.

This process demonstrates a classical electrophilic aromatic substitution, where the fluorine atom acts as an ortho-, para-director, and the aldehyde is a meta-director and deactivator. The bromine is directed to the position ortho to the fluorine and meta to the aldehyde.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

Reactivity_Pathways Central This compound Aldehyde_Rxns Aldehyde Chemistry Central->Aldehyde_Rxns  -CHO group Bromine_Rxns C-Br Bond Chemistry Central->Bromine_Rxns C-Br bond ReductiveAmination Reductive Amination (forms amines) Aldehyde_Rxns->ReductiveAmination Wittig Wittig Reaction (forms alkenes) Aldehyde_Rxns->Wittig Condensation Condensation (e.g., Knoevenagel) Aldehyde_Rxns->Condensation Suzuki Suzuki Coupling (forms C-C bonds) Bromine_Rxns->Suzuki Buchwald Buchwald-Hartwig (forms C-N, C-O bonds) Bromine_Rxns->Buchwald Lithiation Lithiation / Grignard (forms organometallics) Bromine_Rxns->Lithiation

Caption: Principal reactivity pathways for this compound.

Aldehyde Group Reactivity

The aldehyde is a versatile handle for chain extension and introduction of new functional groups. Key transformations include:

  • Reductive Amination: A cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.

  • Wittig Reaction: Forms carbon-carbon double bonds, crucial for creating stilbene-like structures or linking molecular fragments.

  • Condensation Reactions: Knoevenagel or aldol-type condensations can be used to build complex heterocyclic systems.

Carbon-Bromine Bond Reactivity

The C-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Enables the formation of C(sp²)-C(sp²) bonds by reacting with boronic acids or esters, ideal for constructing biaryl structures.

  • Buchwald-Hartwig Amination: Forms C-N or C-O bonds, providing direct access to substituted anilines or phenols, which are privileged structures in drug molecules.

Rationale for Use in Drug Discovery

While direct biological data for this compound is sparse, the closely related analog 3-bromo-4,5-dihydroxybenzaldehyde (BDB) , isolated from marine algae, provides a compelling rationale for its investigation. BDB has been shown to possess significant anti-inflammatory and cytoprotective properties.

  • Anti-inflammatory Effects: Studies have demonstrated that BDB attenuates allergic contact dermatitis by promoting the generation of regulatory T cells (Tregs)[8]. It also suppresses inflammation in skin cells by inhibiting key signaling pathways[9].

  • Antioxidant Activity: BDB protects skin cells from oxidative damage by activating the Nrf2/HO-1 pathway, a critical cellular defense mechanism[10].

The difluoro analog is a bioisostere of the dihydroxy compound. The fluorine atoms can improve metabolic stability, enhance binding affinity through hydrogen bonding or dipole interactions, and increase cell membrane permeability—all desirable traits in drug candidates. Therefore, this compound represents a promising starting point for synthesizing novel anti-inflammatory or antioxidant agents with potentially superior pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount. The safety profile is inferred from safety data sheets (SDS) of structurally similar chemicals, such as 3-bromo-4-fluorobenzaldehyde[11][12][13].

GHS Hazard Classification
Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed[14]Warning
Skin Corrosion/Irritation H315: Causes skin irritation[14]Warning
Serious Eye Damage/Irritation H319: Causes serious eye irritation[14]Warning
STOT - Single Exposure H335: May cause respiratory irritation[14]Warning
Recommended Handling Protocol
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11]. Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards[11].

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact[12].

  • Handling Practices: Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[13].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases[11]. The compound may be air or moisture sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended[12].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12].

Conclusion and Future Outlook

This compound stands out as a promising yet underutilized synthetic intermediate. Its trifunctional nature offers a strategic platform for the efficient assembly of complex molecules. While direct research on this isomer is limited, its structural relationship to the bioactive 3-bromo-4,5-dihydroxybenzaldehyde provides a strong impetus for its exploration in medicinal chemistry as a metabolically robust scaffold for anti-inflammatory and antioxidant agents. Future research should focus on the development and optimization of its synthesis, a thorough characterization of its reaction scope, and the systematic evaluation of its derivatives in relevant biological assays.

References

An In-depth Technical Guide to 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-4,5-difluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. While specific experimental data for this particular isomer is not abundant in publicly accessible literature, this document synthesizes available information and provides expert insights based on the reactivity of analogous compounds.

Core Molecular Attributes

This compound is a substituted benzaldehyde with the molecular formula C₇H₃BrF₂O . Its chemical structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine atoms, and an aldehyde group.

Physicochemical Properties

The following table summarizes the key molecular and physical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₃BrF₂O--INVALID-LINK--[1]
Molecular Weight 221.00 g/mol --INVALID-LINK--[1]
CAS Number 1143502-70-8N/A
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solventsInferred from similar compounds

Synthesis Strategies: A Prospective Approach

An alternative and potentially more regioselective strategy could involve a Sandmeyer-type reaction starting from a corresponding aniline derivative. This multi-step process would offer greater control over the final substitution pattern.

Hypothetical Synthesis Workflow

cluster_0 Hypothetical Synthesis of this compound Start 3,4-Difluorobenzaldehyde Step1 Electrophilic Bromination (e.g., Br₂, FeBr₃) Start->Step1 Reactant Step2 Isomeric Mixture (including this compound) Step1->Step2 Yields Step3 Chromatographic Purification (e.g., Column Chromatography) Step2->Step3 Separation Product This compound Step3->Product Isolated Product

Caption: A plausible synthetic route to this compound.

Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable building block in medicinal chemistry. The aldehyde group, the aryl bromide, and the difluorinated ring each offer distinct handles for molecular elaboration.

The Aldehyde Functionality

The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including:

  • Reductive Amination: To introduce substituted amine moieties, a common strategy for modulating the pharmacokinetic properties of drug candidates.

  • Wittig Reactions: For the formation of carbon-carbon double bonds, enabling the extension of the molecular scaffold.

  • Grignard and Organolithium Additions: To create secondary alcohols, which can serve as precursors for a variety of other functional groups.[2]

The Aryl Bromide: A Gateway to Cross-Coupling

The carbon-bromine bond is a key feature for participating in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: The reaction of the aryl bromide with a boronic acid or ester allows for the formation of a new carbon-carbon bond, typically to introduce another aryl or heteroaryl group.[3][4][5][6] This is a widely used method for the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of aniline derivatives.

  • Sonogashira Coupling: For the introduction of alkyne fragments, which can act as linkers or be further functionalized.

Illustrative Suzuki-Miyaura Coupling Workflow

cluster_1 Suzuki-Miyaura Coupling of this compound Reactant1 This compound Reaction Reaction Mixture Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Product Biaryl Product Reaction->Product Heat

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Influence of the Difluoro Substitution

The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's properties. Fluorine substitution is a common strategy in drug design to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Modulate Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups.

Safety and Handling

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This compound represents a promising, albeit not extensively characterized, building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature provides a rich platform for chemical diversification. While specific experimental protocols for its synthesis and reactions are yet to be widely published, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4,5-difluorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4,5-difluorobenzaldehyde, a key building block in modern medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document establishes a predictive solubility framework based on its physicochemical properties and the principle of "like dissolves like." Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility in Chemical Process Development

The selection of an appropriate solvent is a cornerstone of successful chemical process development, profoundly impacting reaction kinetics, yield, purity, and the ease of product isolation.[1] In the pharmaceutical industry, in particular, solvent choice is a strategic decision that influences not only the efficiency of a synthetic route but also the safety, environmental impact, and regulatory compliance of the entire manufacturing process.[1] An active pharmaceutical ingredient (API) must be in solution to be absorbed, making solubility a critical determinant of bioavailability.[2]

This compound (C₇H₃BrF₂O) is a halogenated aromatic aldehyde of increasing interest in the synthesis of novel therapeutic agents and functional materials. Its unique substitution pattern imparts specific electronic and steric properties that are leveraged in the design of bioactive molecules. However, a comprehensive understanding of its solubility in various organic solvents is essential for its effective utilization. This guide aims to bridge the current knowledge gap by providing a theoretical framework for predicting its solubility and a practical guide to its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solute is fundamental to predicting its solubility behavior. While some experimental data for this compound is limited, we can compile its known characteristics to inform our predictions.

PropertyValue/InformationSource
Molecular Formula C₇H₃BrF₂O[2]
Molecular Weight 221.00 g/mol [2]
Boiling Point 237.9 ± 35.0 °C at 760 mmHg[2]
Melting Point Data not available. For comparison, the melting point of the isomer 3-Bromo-2,6-difluorobenzaldehyde is 52.0-58.0 °C, and that of 4-Bromo-2,6-difluorobenzaldehyde is 76-81 °C.[3][4]N/A
Calculated logP Data not available. For comparison, the calculated logP of the isomer 3-Bromo-5-fluorobenzaldehyde is 2.4007.[1]N/A
Appearance Expected to be a solid at room temperature, given the melting points of its isomers.Inferred
Polarity The presence of the electronegative fluorine and bromine atoms, along with the polar carbonyl group, suggests the molecule is moderately polar. The asymmetric substitution pattern would result in a net dipole moment.Inferred

Causality behind Properties and Solubility:

  • Molecular Weight: The relatively moderate molecular weight suggests that steric hindrance may not be the primary limiting factor for solubility in a wide range of solvents.

  • Boiling Point: The high boiling point indicates strong intermolecular forces in the liquid state, which will influence its interaction with solvent molecules.

  • Melting Point (Inferred): A higher melting point generally correlates with a more stable crystal lattice, requiring more energy to disrupt for dissolution. The anticipated solid nature of this compound at room temperature underscores the importance of overcoming this lattice energy for solubilization.

  • Polarity (Inferred): The presence of a polar aldehyde group and the polar C-F and C-Br bonds contribute to the molecule's overall polarity. This suggests that it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents. The principle of "like dissolves like" will be a key predictor of its solubility.[5]

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a valuable starting point for solvent selection.

The "Like Dissolves Like" Principle

This fundamental principle of solubility is based on the concept that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Solvents with a significant dipole moment and/or the ability to form hydrogen bonds (polar protic and polar aprotic) are expected to be good candidates for dissolving this compound. The polar carbonyl group of the aldehyde can act as a hydrogen bond acceptor, and the overall molecular dipole will interact favorably with the dipoles of polar solvents.

  • Nonpolar Solvents: Nonpolar solvents, such as alkanes and aromatic hydrocarbons, are anticipated to be poor solvents for this compound due to the mismatch in intermolecular forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[6] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is probable.[4] While the specific HSP for this compound are not available, they can be estimated using group contribution methods or computational software.

Solute This compound (Solute) Solubility Solubility Prediction Solute->Solubility HSP (δd, δp, δh) Solvent Organic Solvent Solvent->Solubility HSP (δd, δp, δh) Result Result Solubility->Result Ra < R0 → Soluble Ra > R0 → Insoluble

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound in common organic solvents can be predicted. This table serves as a starting point for experimental verification.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)HighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding potential with the aldehyde group, though the bulky bromine and fluorine atoms may introduce some steric hindrance.
Chlorinated Dichloromethane, ChloroformModerate to HighSimilar halogenated nature and moderate polarity.
Aromatic Toluene, XyleneLow to ModeratePrimarily dispersion forces, with some potential for pi-pi stacking interactions.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Low to ModerateModerate polarity, but weaker intermolecular forces compared to polar aprotic solvents.
Nonpolar Alkanes Hexane, HeptaneLow / InsolubleMismatch in polarity and intermolecular forces.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of definitive public data, experimental determination is crucial. The following protocols are designed to be robust and self-validating, providing accurate and reproducible solubility data.

Safety Precautions for Handling Halogenated Aromatic Compounds

Halogenated aromatic compounds require careful handling to minimize exposure risks.[7]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.

  • Waste Disposal: All waste containing this compound and the organic solvents used must be collected in a designated, properly labeled halogenated organic waste container for disposal according to institutional guidelines.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dispense Dispense Solvent Weigh->Dispense Mix Prepare Saturated Solution Dispense->Mix Decontaminate Decontaminate Glassware Mix->Decontaminate Segregate Segregate Halogenated Waste Decontaminate->Segregate Dispose Dispose of Waste Properly Segregate->Dispose

Caption: Safe handling workflow for halogenated aromatic compounds.

Protocol 1: Gravimetric Method for Solubility Determination

This classic method is straightforward and does not require sophisticated instrumentation, making it an excellent primary technique.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of labeled vials, one for each solvent to be tested.

    • Add a known volume (e.g., 5.0 mL) of the respective organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Isolation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish.

    • Carefully evaporate the solvent in a fume hood. For high-boiling point solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

    • Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Record the final weight of the evaporating dish containing the dried solute.

  • Calculation:

    • Solubility ( g/100 mL) = [(Final weight - Initial weight of dish) / Volume of supernatant transferred] x 100

Protocol 2: HPLC-Based Solubility Determination

For higher accuracy and smaller sample volume requirements, an HPLC-based method is recommended.

Methodology:

  • Preparation of Saturated Solution:

    • Follow step 1 from the Gravimetric Method.

  • Sample Preparation for HPLC:

    • After equilibration and settling, filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent into a clean vial.

    • Dilute a known volume of the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation:

    • Solubility ( g/100 mL) = (Concentration from HPLC x Dilution factor) x 100

cluster_exp Experimental Workflow cluster_calib Calibration Saturated_Solution Prepare Saturated Solution Filter Filter Supernatant (0.22 µm) Saturated_Solution->Filter Dilute Dilute Sample Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Calculate Calculate Solubility HPLC->Calculate Standards Prepare Standard Solutions Calib_Curve Generate Calibration Curve Standards->Calib_Curve Calib_Curve->HPLC Calibration Data

Caption: Workflow for HPLC-based solubility determination.

Conclusion

While a definitive, quantitative solubility profile for this compound in organic solvents is not yet established in the public domain, this technical guide provides a robust framework for both predicting and experimentally determining this crucial parameter. By understanding its physicochemical properties and applying the foundational principles of solubility, researchers can make informed preliminary solvent selections. The detailed, self-validating experimental protocols provided herein offer a clear path to generating the high-quality, reliable data necessary for advancing research, development, and manufacturing processes involving this important chemical intermediate.

References

A Comprehensive Technical Guide to 3-Bromo-4,5-difluorobenzaldehyde: Physicochemical Properties and Synthetic Relevance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties, conferred by the presence of one or more halogen atoms, significantly influence molecular interactions, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs). Among these, substituted benzaldehydes are of particular interest due to the reactivity of the aldehyde functional group, which provides a versatile handle for a wide array of chemical transformations. This guide focuses on 3-Bromo-4,5-difluorobenzaldehyde, a key intermediate whose structural features—a bromine atom and two fluorine atoms strategically positioned on the benzaldehyde core—offer a unique combination of reactivity and physicochemical properties. This strategic arrangement of halogens provides distinct reactivity that makes it a valuable component in various synthetic pathways, particularly in the creation of bioactive compounds for the pharmaceutical and agrochemical industries.[1] The introduction of fluorine atoms is a well-established strategy to enhance the metabolic stability and bioavailability of drug candidates.[1] This guide provides an in-depth analysis of the melting and boiling points of this compound, outlines experimental methodologies for their determination, and discusses the compound's relevance in contemporary chemical synthesis.

Physicochemical Characterization: Melting and Boiling Points

The melting and boiling points of a compound are fundamental physical properties that provide insights into its purity, molecular structure, and the nature of its intermolecular forces. For this compound, these parameters are crucial for its handling, purification, and application in synthetic protocols.

Data Summary

A critical aspect of working with any chemical intermediate is the accurate knowledge of its physical constants. The table below summarizes the available data for the melting and boiling points of this compound. It is important to note that while a predicted boiling point is available, an experimentally determined melting point is not consistently reported in publicly accessible literature, highlighting a gap in the comprehensive characterization of this compound.

PropertyValueSource
Melting Point Not available-
Boiling Point 237.9 ± 35.0 °C (at 760 mmHg)American Elements

Note: The reported boiling point is a predicted value and should be used as an estimate. Experimental verification is recommended.

The lack of a definitive melting point underscores the importance of experimental determination for researchers utilizing this compound. The relatively high boiling point is indicative of the compound's molecular weight and the presence of polar functional groups that contribute to intermolecular dipole-dipole interactions.

Experimental Determination of Physicochemical Constants

For researchers and drug development professionals, the ability to experimentally verify the physical properties of a chemical intermediate is paramount for quality control and process optimization. The following section outlines standard, reliable protocols for the determination of the melting and boiling points of this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination: Distillation Method

For a non-volatile liquid like this compound, the boiling point can be accurately determined using a simple distillation apparatus.

Protocol:

  • Apparatus Setup: A small quantity of the compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask. The flask is connected to a condenser.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance at the prevailing atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on pressure, it is essential to record the atmospheric pressure at the time of the measurement. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Caption: Workflow for experimental determination of melting and boiling points.

Synthetic Utility and Applications in Drug Discovery

While specific, large-scale applications of this compound are not extensively documented in readily available literature, its structural motifs are highly relevant to medicinal chemistry. Halogenated benzaldehydes are common intermediates in the synthesis of more complex molecules. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. The fluorine atoms, as mentioned, can enhance the pharmacological profile of a molecule. The aldehyde group itself is a versatile functional group that can undergo a multitude of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and carbon-carbon bond-forming reactions.

Given these characteristics, this compound is a valuable intermediate for the synthesis of novel therapeutic agents. Its utility lies in its potential to be a precursor to a wide range of more complex molecules with potential applications in areas such as oncology, infectious diseases, and neurology, where fine-tuning of molecular properties is critical for efficacy and safety.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. While a comprehensive set of its physicochemical data is not yet fully established in the public domain, this guide provides the currently available information and outlines the standard methodologies for its experimental determination. The strategic placement of its bromine and fluorine substituents, combined with the reactivity of the aldehyde group, makes it a valuable tool for the construction of complex and potentially bioactive molecules. Further research into the experimental properties and synthetic applications of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

1H NMR and 13C NMR spectrum of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-4,5-difluorobenzaldehyde

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous elucidation of molecular structures.[1][2] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic aldehyde. By integrating fundamental principles with predictive analysis and established experimental protocols, this document serves as a practical reference for spectral interpretation and structural verification.

The precise arrangement of substituents—a bromine atom and two fluorine atoms—on the benzaldehyde scaffold creates a unique electronic environment, resulting in a distinctive and complex NMR fingerprint. Understanding the interplay of inductive effects, resonance, and spin-spin coupling is paramount to accurately assigning the observed signals and confirming the compound's identity.

Molecular Structure and Predicted NMR Analysis

The structure of this compound presents a fascinating case for NMR analysis. The molecule lacks symmetry, meaning all three aromatic carbons and both aromatic protons are chemically non-equivalent. The presence of NMR-active ¹⁹F nuclei introduces additional complexity and valuable structural information through heteronuclear coupling.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals: one for the aldehydic proton and two for the aromatic protons.

  • Aldehydic Proton (H7): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.[3] It is expected to appear as a singlet far downfield, typically in the range of δ 9.8-10.1 ppm.[4] This signal's characteristic chemical shift makes it a diagnostic marker for the aldehyde functionality.

  • Aromatic Protons (H2, H6): The two aromatic protons reside in different chemical environments.

    • H6: This proton is ortho to the electron-withdrawing aldehyde group and meta to a fluorine atom (F5). It is expected to be the most downfield of the aromatic signals. The primary splitting will be a doublet due to coupling with H2. This doublet will be further split by smaller couplings to the fluorine atoms, F5 (meta coupling, ⁴JHF) and F4 (para coupling, ⁵JHF), likely resulting in a doublet of triplets or a complex multiplet.

    • H2: This proton is ortho to a bromine atom and meta to the aldehyde group and a fluorine atom (F4). The combined electronic effects will determine its precise chemical shift relative to H6. It will appear as a doublet from coupling to H6, which is further split by meta coupling to F4 (⁴JHF) and a smaller para coupling to F5 (⁵JHF), leading to a complex multiplet.

The electronegativity of the halogen substituents significantly influences the chemical shifts of nearby protons.[5][6] Fluorine, being highly electronegative, exerts a strong deshielding effect.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H7 (-CHO) 9.9 – 10.1 s (singlet) - 1H
H6 7.8 – 8.0 ddd (doublet of doublet of doublets) or dt ³JHH ≈ 8-9 Hz; ⁴JHF ≈ 4-6 Hz; ⁵JHF ≈ 1-2 Hz 1H

| H2 | 7.6 – 7.8 | ddd (doublet of doublet of doublets) or dt | ³JHH ≈ 8-9 Hz; ⁴JHF ≈ 6-8 Hz; ⁵JHF ≈ 1-2 Hz | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically acquired with proton broadband decoupling, will show seven distinct signals, as all carbon atoms are chemically unique.[7] A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF, etc.).

  • Carbonyl Carbon (C7): Similar to the aldehydic proton, the carbonyl carbon is strongly deshielded and will appear at the far downfield end of the spectrum, typically between δ 188-192 ppm for substituted benzaldehydes.[8][9] It will exhibit a small coupling to the aromatic protons and potentially a multi-bond coupling to the fluorine atoms.

  • Aromatic Carbons (C1-C6):

    • C4 and C5 (Fluorine-bearing): These carbons will show the most dramatic effect. They will appear as doublets with very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Their chemical shifts will be significantly influenced by the direct attachment of the highly electronegative fluorine atoms.

    • C3 (Bromine-bearing): The carbon attached to the bromine (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," which can be complex. It is generally found in the range of δ 115-125 ppm.

    • C1, C2, C6: These remaining carbons will also exhibit couplings to the fluorine atoms. C1, C2, and C6 will show two-bond (²JCF) and three-bond (³JCF) couplings, which are smaller than the direct one-bond couplings but provide crucial information for assignment. These couplings will split the carbon signals into doublets of doublets.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C7 (-CHO) 188 – 192 t (triplet) or m (multiplet) ⁴JCF, ⁵JCF ≈ 1-5 Hz
C4 150 – 160 dd (doublet of doublets) ¹JC4F4 ≈ 250 Hz; ²JC4F5 ≈ 15-25 Hz
C5 148 – 158 dd (doublet of doublets) ¹JC5F5 ≈ 250 Hz; ²JC5F4 ≈ 15-25 Hz
C1 132 – 138 t (triplet) or m (multiplet) ³JCF, ⁴JCF ≈ 3-10 Hz
C6 128 – 134 dd (doublet of doublets) ²JC6F5 ≈ 20-30 Hz; ³JC6F4 ≈ 5-10 Hz
C2 120 – 128 dd (doublet of doublets) ²JC2F4 ≈ 20-30 Hz; ⁴JC2F5 ≈ 2-5 Hz

| C3 | 115 – 125 | dd (doublet of doublets) | ²JC3F4 ≈ 20-30 Hz; ³JC3F5 ≈ 5-10 Hz |

Experimental Protocol for NMR Analysis

Obtaining high-quality, reproducible NMR data requires adherence to a standardized protocol.[1] This section outlines the essential steps from sample preparation to data acquisition.

prep Sample Preparation dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3). prep->dissolve tms Add internal standard (TMS) for referencing (δ 0.0 ppm). dissolve->tms tube Transfer solution to a 5 mm NMR tube. tms->tube insert Insert sample into spectrometer magnet. tube->insert acq Data Acquisition acq->insert lock Lock on solvent's deuterium signal. insert->lock shim Shim magnetic field for homogeneity (sharp peaks). lock->shim params Set acquisition parameters (pulse angle, delay, scans). shim->params run Execute ¹H and ¹³C experiments. params->run ft Fourier Transform (FID to Spectrum) run->ft proc Data Processing & Analysis proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate assign Peak Picking & Assignment integrate->assign structure Structure Verification assign->structure

Caption: Standard workflow for NMR spectral analysis.[3]

Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean glass vial.[1][4] CDCl₃ is a common first choice for many small organic molecules.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

    • Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the spectrometer.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer frequency onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field by adjusting the shim coils. The goal is to achieve a highly homogeneous magnetic field across the sample volume, which results in sharp, symmetrical NMR peaks.[1]

  • Data Acquisition:

    • ¹H NMR Spectrum:

      • Pulse Angle: A 30° or 45° pulse is typically used for routine quantitative spectra.[1]

      • Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.

      • Relaxation Delay: A delay of 1-5 seconds between pulses is essential to allow protons to return to thermal equilibrium, ensuring accurate integration.

      • Number of Scans: Typically 8 to 16 scans are averaged to improve the signal-to-noise ratio.

    • ¹³C NMR Spectrum:

      • Decoupling: Use proton broadband decoupling to collapse all C-H couplings, resulting in a spectrum of singlets (which will be further split by C-F couplings).[7]

      • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

    • The spectrum is then phased to ensure all peaks are in the correct absorptive mode.

    • The baseline of the spectrum is corrected to be flat for accurate peak integration and presentation.[3]

Conclusion: A Self-Validating System

This guide provides a robust framework for predicting and interpreting the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns serve as a hypothesis, which is then tested against experimentally acquired data. The convergence of the predicted and experimental spectra provides a high degree of confidence in the structural assignment. For unambiguous assignment of all proton and carbon signals, especially in such a complex spin system, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.[2] These techniques reveal proton-proton and proton-carbon correlations through bonds, providing an interlocking network of evidence that validates the final structure with exceptional scientific rigor.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of 3-Bromo-4,5-difluorobenzaldehyde, a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the reactivity, regioselectivity, and practical execution of these reactions.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups that dictate its chemical behavior. The presence of two fluorine atoms can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in medicinal chemistry. The bromo substituent serves as a valuable handle for cross-coupling reactions, while the aldehyde group offers a gateway for a multitude of chemical transformations.[1] Understanding the principles of electrophilic aromatic substitution on this specific scaffold is paramount for its effective utilization in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1143502-70-8[1]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1]
IUPAC Name This compound[1]
SMILES C1=C(C=C(C(=C1F)F)Br)C=O[1]

The Electronic Landscape: Predicting Regioselectivity in a Deactivated System

The reactivity of the aromatic ring in this compound towards electrophilic attack is significantly influenced by the electronic effects of its three substituents: the bromo group, the two fluoro groups, and the formyl (aldehyde) group. All three are electron-withdrawing groups, rendering the ring deactivated compared to benzene, meaning that harsher reaction conditions are generally required for electrophilic substitution to occur.

The directing effects of these substituents are a result of a combination of inductive and resonance effects:

  • Formyl Group (-CHO): This is a strong deactivating group due to both its inductive electron withdrawal and its resonance effect, which pulls electron density out of the ring. Consequently, the formyl group is a meta-director .[2]

  • Bromo (-Br) and Fluoro (-F) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated to the ring via resonance, which preferentially stabilizes the arenium ion intermediates formed during ortho and para attack. Therefore, bromo and fluoro groups are ortho, para-directors .[3]

In this compound, these directing effects are in competition. The aldehyde group directs incoming electrophiles to the C6 position (meta to the aldehyde). The bromo group at C3 directs to the C2 and C6 positions (ortho and para, respectively). The fluoro group at C4 directs to the C3 and C5 positions (ortho and para), and the fluoro group at C5 directs to the C4 and C6 positions (ortho and para).

The C2 and C6 positions are the most likely sites of electrophilic attack. The C6 position is favored by the directing effects of the bromo and C5-fluoro groups, and it is also the meta position relative to the deactivating aldehyde group. The C2 position is ortho to the bromo group. Steric hindrance may play a role in favoring the C6 position over the C2 position.

Figure 1: Competing directing effects in the electrophilic aromatic substitution of this compound.

Key Electrophilic Aromatic Substitution Reactions and Protocols

While the deactivated nature of the ring presents challenges, several key electrophilic aromatic substitution reactions can be successfully performed on this compound. The following sections provide an overview of these reactions with insights into experimental considerations.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group that can be further transformed, for instance, by reduction to an amino group. Given the deactivation of the ring, forcing conditions are typically necessary.

Reaction Scheme:

Experimental Protocol:

A standard procedure for the nitration of deactivated aromatic aldehydes involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add this compound to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) and cool it in an ice bath.

  • Slow Addition: Add the cold nitrating mixture dropwise to the solution of the aldehyde in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Expected Outcome: The major product is expected to be 3-Bromo-4,5-difluoro-6-nitrobenzaldehyde , with the nitro group directed to the C6 position.

Halogenation

Further halogenation of this compound can be achieved using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Reaction Scheme (Bromination):

Experimental Protocol (Bromination):

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst by moisture.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride is typically used.

  • Catalyst: Anhydrous iron(III) bromide (FeBr₃) is a common catalyst for bromination.

  • Procedure: Dissolve this compound in the chosen solvent and add the Lewis acid catalyst. Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: The product can be purified by column chromatography on silica gel.

Expected Outcome: The major product is anticipated to be 2,3-Dibromo-4,5-difluorobenzaldehyde or 3,6-Dibromo-4,5-difluorobenzaldehyde , depending on the precise reaction conditions and the subtle interplay of electronic and steric factors.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group (-COR) onto an aromatic ring. However, due to the strongly deactivating nature of the aldehyde and halogen substituents, Friedel-Crafts reactions on this compound are challenging and often require harsh conditions and highly reactive acylating agents.[4]

Reaction Scheme:

Experimental Considerations:

  • Catalyst: A strong Lewis acid catalyst such as aluminum chloride (AlCl₃) is required in stoichiometric amounts, as it complexes with the product ketone.

  • Acylating Agent: An acyl chloride or anhydride is used as the acylating agent.

  • Solvent: A non-polar solvent like dichloromethane or carbon disulfide is typically employed.

  • Reaction Conditions: The reaction often requires elevated temperatures to proceed at a reasonable rate.

Challenges: The high degree of deactivation of the starting material can lead to low yields or no reaction. Furthermore, the harsh conditions can lead to side reactions. For these reasons, alternative synthetic routes that introduce the acyl group prior to the installation of the deactivating substituents may be more viable.

G General Workflow for Electrophilic Aromatic Substitution A Reactant (this compound) C Electrophilic Attack & Formation of Arenium Ion A->C B Electrophile Generation (e.g., NO2+, Br+) B->C D Deprotonation & Aromatization C->D E Product D->E

Figure 2: A simplified workflow for the electrophilic aromatic substitution of this compound.

Conclusion and Future Perspectives

This compound is a challenging yet valuable substrate for electrophilic aromatic substitution reactions. The interplay of the deactivating and directing effects of its substituents necessitates careful consideration of reaction conditions to achieve desired outcomes. While nitration and halogenation are feasible under appropriate conditions, Friedel-Crafts reactions are more problematic due to the electron-deficient nature of the aromatic ring.

Future research in this area could focus on the development of more potent catalytic systems that can overcome the inherent low reactivity of this substrate, thereby expanding the scope of its utility in the synthesis of novel, high-value compounds for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Nucleophilic Addition Reactions of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic addition reactions of 3-Bromo-4,5-difluorobenzaldehyde, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The unique substitution pattern of this aromatic aldehyde, featuring a bromine atom and two fluorine atoms, imparts distinct reactivity that will be explored in detail. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols for key transformations, and a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and application of this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1143502-70-8) is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science.[2][3][4][5] Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions and the bromo- and fluoro-substituents for a variety of cross-coupling and derivatization reactions. The presence of fluorine atoms is particularly noteworthy, as their incorporation into drug candidates can enhance metabolic stability, bioavailability, and binding affinity.[1]

This guide will focus on the chemistry of the aldehyde moiety, specifically its reactions with common nucleophiles. Understanding the electronic and steric influences of the halogen substituents is paramount to predicting and controlling the outcomes of these transformations.

Physicochemical Properties
PropertyValue
CAS Number 1143502-70-8
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Appearance Solid or liquid
Purity Typically ≥ 95%

This data is compiled from commercially available sources.[3]

The Electronic Landscape: Understanding the Reactivity of this compound

The reactivity of the aldehyde group in this compound is significantly influenced by the strong electron-withdrawing effects of the two fluorine atoms and the bromine atom. These halogen substituents exert a powerful negative inductive effect (-I), which withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it highly susceptible to attack by nucleophiles.

While halogens also possess a resonance effect (+R) due to their lone pairs, the inductive effect is generally dominant for halogens. In the case of this compound, the cumulative -I effect of the three halogen atoms renders the aldehyde group more reactive towards nucleophilic addition compared to unsubstituted benzaldehyde.[6][7][8]

The substitution pattern also introduces steric considerations. The bromine atom at the 3-position (ortho to the aldehyde) can sterically hinder the approach of bulky nucleophiles. This steric hindrance needs to be taken into account when planning synthetic strategies.

G This compound This compound Aldehyde Group Aldehyde Group This compound->Aldehyde Group Aromatic Ring Aromatic Ring This compound->Aromatic Ring Halogen Substituents Halogen Substituents This compound->Halogen Substituents Reactivity Reactivity Aldehyde Group->Reactivity Electrophilicity Halogen Substituents->Reactivity Inductive & Steric Effects

Caption: Logical relationship of functional groups and their influence on reactivity.

Key Nucleophilic Addition Reactions and Protocols

The following sections detail common and synthetically valuable nucleophilic addition reactions involving this compound. The provided protocols are based on established methodologies for analogous substituted benzaldehydes and should be considered as robust starting points for optimization.

Grignard Reaction: Synthesis of Diaryl Methanols

The Grignard reaction is a cornerstone of C-C bond formation, allowing for the synthesis of secondary alcohols from aldehydes. The reaction of this compound with an aryl or alkyl magnesium halide will yield the corresponding substituted diaryl or aryl-alkyl methanol.

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during aqueous workup to afford the alcohol.

G cluster_0 Grignard Reaction Workflow start Start: Dry Glassware & Inert Atmosphere prep_grignard Prepare Grignard Reagent (R-MgX) start->prep_grignard add_aldehyde Slowly add this compound solution prep_grignard->add_aldehyde react Reaction at 0°C to rt add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end Product: Diaryl/Aryl-Alkyl Methanol purify->end

Caption: Experimental workflow for the Grignard reaction.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. A solution of the appropriate aryl or alkyl halide (1.1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

  • Addition of the Aldehyde: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Causality and Trustworthiness:

  • Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Initiation: The use of iodine helps to activate the magnesium surface.

  • Slow Addition: The addition of the aldehyde at low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Quenching: Quenching with saturated ammonium chloride is a mild method to protonate the alkoxide and decompose any unreacted Grignard reagent.

Wittig Reaction: Synthesis of Stilbene Derivatives

The Wittig reaction provides a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones.[6] Reacting this compound with a phosphorus ylide will generate the corresponding stilbene derivative.[9][10][11] The stereochemical outcome (E/Z isomerism) of the alkene is dependent on the nature of the ylide. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[6]

Mechanism: The nucleophilic ylide attacks the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9]

G cluster_1 Wittig Reaction Workflow start Start: Prepare Phosphonium Salt generate_ylide Generate Ylide with Strong Base (e.g., n-BuLi) start->generate_ylide add_aldehyde Add this compound generate_ylide->add_aldehyde react Reaction at -78°C to rt add_aldehyde->react workup Aqueous Workup react->workup purify Purify by Chromatography/Recrystallization workup->purify end Product: Stilbene Derivative purify->end

Caption: Experimental workflow for the Wittig reaction.

Experimental Protocol:

  • Ylide Generation: To a stirred suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) is added dropwise. The resulting mixture is stirred for 1 hour at this temperature, during which the characteristic color of the ylide should develop.

  • Reaction with Aldehyde: The reaction mixture is cooled to -78 °C, and a solution of this compound (1.0 eq.) in anhydrous THF is added slowly.

  • Warming and Quenching: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the addition of water.

  • Extraction and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired alkene.

Causality and Trustworthiness:

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.

  • Low Temperature: The reaction is often performed at low temperatures to control the reactivity and improve selectivity.

  • Triphenylphosphine Oxide Removal: Triphenylphosphine oxide can sometimes be challenging to remove. Purification by chromatography is usually effective.

Cyanation: Synthesis of Cyanohydrins

The addition of cyanide to an aldehyde forms a cyanohydrin, a versatile intermediate that can be further transformed into α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[12] The reaction of this compound with a cyanide source, typically in the presence of an acid, will yield the corresponding cyanohydrin.

Mechanism: The cyanide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting alkoxide is then protonated by a weak acid in the reaction mixture.

Experimental Protocol:

  • Reaction Setup: A solution of this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane is prepared.

  • Cyanide Addition: To this solution, sodium or potassium cyanide (1.1 eq.) is added, followed by the dropwise addition of a weak acid like acetic acid (1.2 eq.) at 0-10 °C.[13]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

  • Purification: The crude cyanohydrin can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Safety Precautions:

  • Toxicity: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

  • Acidification: The addition of acid to cyanide salts liberates highly toxic hydrogen cyanide gas. This step must be performed with extreme caution.

Spectroscopic Data for Related Compounds (for reference)

While specific, publicly available spectra for this compound are limited, data for closely related compounds can provide valuable reference points for characterization.

3-Bromo-4-fluorobenzaldehyde (CAS 77771-02-9) [14]

  • ¹H NMR: Signals in the aromatic region are expected, with coupling patterns influenced by the fluorine and bromine substituents. The aldehyde proton will appear as a singlet at approximately 9.8-10.0 ppm.

  • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift around 190 ppm. The aromatic carbons will show signals with C-F coupling.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band is expected around 1700 cm⁻¹. C-H stretching of the aldehyde will be observed around 2820 and 2720 cm⁻¹. Aromatic C-H and C-F stretching bands will also be present.

3,5-Difluorobenzaldehyde (CAS 32085-88-4) [15]

  • ¹H NMR & ¹³C NMR: Similar to the above, with characteristic shifts and C-F coupling patterns.

  • IR Spectroscopy: A strong C=O stretch around 1710 cm⁻¹ is typical.

Conclusion and Future Perspectives

This compound is a highly activated aromatic aldehyde that readily undergoes nucleophilic addition reactions. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon, facilitating reactions with a wide range of nucleophiles. The protocols outlined in this guide for Grignard, Wittig, and cyanation reactions provide a solid foundation for the synthesis of diverse and complex molecular architectures. Researchers and drug development professionals can leverage the reactivity of this versatile building block to access novel chemical entities with potentially enhanced biological and material properties. Further exploration of asymmetric nucleophilic additions and the development of one-pot, multi-component reactions involving this compound represent exciting avenues for future research.

References

The Synthetic Keystone: Unlocking Potential Biological Activity with 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Biologists and Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the potential of the molecules it can generate. 3-Bromo-4,5-difluorobenzaldehyde, a halogenated aromatic aldehyde, represents a compelling starting point for the synthesis of novel chemical entities. While this compound itself is not recognized for intrinsic biological activity, its true significance lies in its role as a versatile scaffold. The presence of ortho-difluoro and bromo substituents on the benzaldehyde core provides a unique combination of steric and electronic properties, creating a powerful tool for the construction of complex, potentially bioactive molecules. This guide delves into the synthetic utility of this compound, explores the potential therapeutic avenues of its derivatives, and provides detailed protocols for its synthesis and application in key chemical transformations that are foundational to modern drug discovery.

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Drug Discovery

Halogenated aromatic compounds are ubiquitous in pharmaceuticals and agrochemicals. The incorporation of fluorine, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The difluoro substitution pattern in this compound is of particular interest, as it can serve to modulate the electronics of the aromatic ring and provide a locus for specific interactions with biological targets.

The aldehyde functionality offers a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse side chains and heterocyclic systems. Simultaneously, the bromine atom serves as a key functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This dual functionality makes this compound a powerful building block for generating libraries of complex molecules for biological screening.

It is critical to distinguish this compound from its structural analog, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB). BDB, a natural product isolated from red algae, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-allergic properties.[1][2][3] This stark contrast in biological profile underscores the profound impact of subtle structural modifications and highlights the importance of this compound as a starting material for synthetic exploration rather than a bioactive agent in its own right.

Synthetic Utility and Potential Therapeutic Applications

The primary value of this compound lies in its application as an intermediate in the synthesis of more complex molecules. Its chemical reactivity allows for its incorporation into a variety of molecular scaffolds with potential therapeutic relevance.

Agrochemicals: A Proven Application

Patents have described the use of 3-bromo-4-fluorobenzaldehyde, a closely related compound, as an intermediate in the production of pyrethroid insecticides.[4] This established application in the agrochemical industry highlights the utility of this class of compounds in generating biologically active molecules, albeit not for human therapeutic use. The synthesis of these insecticides often involves the conversion of the aldehyde to an alcohol, followed by etherification.

Potential in Medicinal Chemistry

While direct examples of pharmaceuticals derived from this compound are not prevalent in the literature, its potential as a building block in drug discovery is significant. The types of reactions it can undergo are central to the synthesis of many classes of therapeutic agents.

  • Suzuki-Miyaura Coupling for Biaryl Scaffolds: The bromine atom is a prime handle for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds. Biaryl motifs are present in a wide range of drugs, including anti-inflammatory agents, antihypertensives, and anticancer drugs. The difluoro substitution pattern can influence the dihedral angle of the biaryl system, potentially impacting binding to target proteins.

  • Synthesis of Schiff Bases and Heterocycles: The aldehyde group can readily react with primary amines to form Schiff bases, which can be further reduced to secondary amines or cyclized to form various heterocyclic systems. Heterocyclic chemistry is a cornerstone of drug discovery, with a vast number of drugs containing nitrogen-based rings.

  • Precursor to Benzamide Derivatives: Oxidation of the aldehyde to a carboxylic acid would provide a precursor for the synthesis of benzamide derivatives. The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes. For instance, many inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy, are based on a benzamide core.[5]

The following diagram illustrates the key reactive sites of this compound and the types of biologically relevant structures that can be accessed.

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a representative Suzuki-Miyaura coupling reaction. These protocols are intended as a starting point and may require optimization for specific applications.

Synthesis of this compound

This protocol is adapted from patented procedures for the synthesis of similar halogenated benzaldehydes.

Materials:

  • 4,5-Difluorobenzaldehyde

  • Dichloromethane (DCM)

  • Sodium bromide (NaBr)

  • Hydrochloric acid (HCl, 35%)

  • Sodium hypochlorite (NaOCl) aqueous solution (8-10%)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1 mole of 4,5-difluorobenzaldehyde in 150 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve 1.05 moles of sodium bromide in 100 mL of pure water and, while stirring, add 100 mL of 35% hydrochloric acid.

  • Combine the aqueous and organic solutions in the round-bottom flask.

  • Begin vigorous stirring and, using an addition funnel, add 1.05 moles of an 8-10% sodium hypochlorite aqueous solution dropwise over 1 hour. Maintain the temperature between 20-25 °C.

  • After the addition is complete, continue stirring for an additional 2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)

  • Schlenk flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

The following diagram illustrates the experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir (e.g., 90 °C, 12-24h) C->D E Cool and Dilute with Ethyl Acetate D->E F Aqueous Wash (Water, Brine) E->F G Dry and Concentrate F->G H Silica Gel Column Chromatography G->H I Characterize Pure Product H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound stands as a testament to the principle that the value of a chemical compound is not always defined by its own biological effects, but by the potential it unlocks. Its unique combination of reactive functionalities makes it a highly valuable building block for the synthesis of complex and diverse molecular architectures. While its direct applications in pharmaceuticals are yet to be fully realized, the foundational chemical transformations it readily undergoes are central to the discovery of new therapeutic agents. For researchers and drug development professionals, this compound represents a strategic starting point for the exploration of novel chemical space in the quest for the next generation of medicines. The continued development of innovative synthetic methodologies will undoubtedly further expand the utility of this and similar halogenated building blocks in creating molecules with precisely tailored biological activities.

References

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Bromo-4,5-difluorobenzaldehyde, a valuable substituted aromatic building block for pharmaceutical and materials science research. The described two-step synthetic pathway commences with the electrophilic bromination of commercially available 1,2-difluorobenzene to regioselectively yield the key intermediate, 1-bromo-3,4-difluorobenzene. The subsequent step employs a Directed ortho-Metalation (DoM) strategy, utilizing lithium diisopropylamide (LDA) for regioselective deprotonation, followed by formylation with N,N-dimethylformamide (DMF). This protocol is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step procedures, mechanistic insights, and critical safety information.

Introduction and Strategic Overview

Poly-substituted benzaldehydes, particularly those bearing halogen atoms, are cornerstone intermediates in the synthesis of complex organic molecules. The specific arrangement of bromo and fluoro substituents in this compound offers a unique handle for further functionalization through various cross-coupling reactions (utilizing the C-Br bond) and nucleophilic aromatic substitution (activated by the fluorine atoms).

The direct synthesis of this target molecule from 1,2-difluorobenzene presents a significant regiochemical challenge. Our developed strategy addresses this by dissecting the synthesis into two logical and high-yielding steps:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the 1,2-difluorobenzene ring.

  • Directed ortho-Metalation (DoM) and Formylation: Precise installation of the aldehyde group at the position activated by both the newly introduced bromine and an adjacent fluorine atom.

This approach provides a reliable and scalable route to the desired product, leveraging fundamental principles of physical organic chemistry to control the reaction's outcome.

Synthetic Pathway and Mechanistic Rationale

The overall transformation is depicted below, converting the simple starting material into the highly functionalized target molecule.

Synthetic_Pathway Start 1,2-Difluorobenzene Intermediate 1-Bromo-3,4-difluorobenzene Start->Intermediate Step 1: Bromination (Br₂, FeBr₃) Product This compound Intermediate->Product Step 2: ortho-Metalation & Formylation (1. LDA, THF, -78 °C) (2. DMF)

Caption: Overall two-step synthesis of this compound.

Step 1: Regioselective Bromination of 1,2-Difluorobenzene

Causality: The regiochemical outcome of the electrophilic bromination is dictated by the electronic effects of the two fluorine substituents. Fluorine is a strongly deactivating yet ortho, para-directing group due to the interplay of its inductive (-I) and resonance (+R) effects. In 1,2-difluorobenzene, the positions are not equivalent:

  • Positions 3 and 6: Are ortho to one fluorine and meta to the other.

  • Positions 4 and 5: Are para to one fluorine and meta to the other.

The para-directing effect is generally stronger and less sterically hindered than the ortho effect. Therefore, the incoming electrophile (Br⁺, generated from Br₂ and a Lewis acid catalyst like FeBr₃) will preferentially attack the C4/C5 position. This leads to the selective formation of 1-bromo-3,4-difluorobenzene as the major product. The Lewis acid is essential for polarizing the Br-Br bond, creating a sufficiently potent electrophile to overcome the deactivation of the ring by the fluorine atoms[1].

Step 2: Directed ortho-Metalation (DoM) and Formylation

Causality: This step leverages the powerful Directed ortho-Metalation (DoM) reaction to install the formyl group with pinpoint accuracy[2][3]. In the intermediate, 1-bromo-3,4-difluorobenzene, the hydrogen atom at the C2 position is flanked by two directing metalating groups (DMGs): the bromine at C1 and the fluorine at C3. These groups can coordinate with a strong lithium amide base and, through their inductive effects, significantly increase the kinetic acidity of the adjacent C-H bond.

The choice of base is critical. A hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is employed to favor deprotonation (C-H activation) over a competing lithium-halogen exchange reaction, which is more common with alkyllithium bases like n-BuLi[3][4]. The reaction is conducted at -78 °C to ensure the stability of the resulting aryllithium intermediate.

Upon formation, this lithiated species is a potent nucleophile. The subsequent addition of an electrophile, N,N-dimethylformamide (DMF) , leads to nucleophilic attack at the carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous work-up, it hydrolyzes to furnish the final product, this compound[4][5].

Experimental Protocols & Data

Materials and Reagents Summary
ReagentM.W. ( g/mol )StepMolar Eq.Notes
1,2-Difluorobenzene114.0911.0Starting Material
Bromine (Br₂)159.8111.05Corrosive, Toxic
Iron(III) Bromide (FeBr₃)295.5610.05Catalyst, moisture sensitive
Dichloromethane (DCM)84.931-Anhydrous Solvent
1-Bromo-3,4-difluorobenzene192.9921.0Intermediate
Diisopropylamine101.1921.2Freshly distilled
n-Butyllithium (n-BuLi)64.0621.15Titrated solution in hexanes
Tetrahydrofuran (THF)72.112-Anhydrous Solvent
N,N-Dimethylformamide (DMF)73.0921.5Anhydrous Solvent
Protocol 1: Synthesis of 1-Bromo-3,4-difluorobenzene
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 2 mL per mmol of starting material).

  • Catalyst Addition: Add iron(III) bromide (0.05 eq).

  • Reactant Addition: Add 1,2-difluorobenzene (1.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Bromination: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. The reaction will generate HBr gas, which should be vented through a scrubber containing aqueous sodium bicarbonate or sodium thiosulfate.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker containing ice and an aqueous solution of 10% sodium thiosulfate to quench excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield 1-bromo-3,4-difluorobenzene as a colorless liquid.

Protocol 2: Synthesis of this compound

Note: This reaction is highly sensitive to air and moisture. All glassware must be rigorously flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be anhydrous.

  • LDA Preparation: To a flame-dried, three-neck flask under nitrogen, add anhydrous THF (3 mL per mmol of intermediate) and freshly distilled diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.15 eq, e.g., 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Substrate Addition: In a separate flame-dried flask, dissolve 1-bromo-3,4-difluorobenzene (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA solution via syringe over 20 minutes.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the aryllithium species will occur.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise via syringe to the reaction mixture. A color change may be observed. Continue stirring at -78 °C for an additional hour.

  • Quenching: Remove the cold bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Separate the layers and extract the aqueous phase twice more with the organic solvent.

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation S1_Setup Reaction Setup (Flask, DCM, FeBr₃, C₆H₄F₂) S1_Add Dropwise Addition of Br₂ (0 °C) S1_Setup->S1_Add S1_React Stir at Room Temp (2-4h) S1_Add->S1_React S1_Workup Quench & Extract S1_React->S1_Workup S1_Purify Distill to yield Intermediate S1_Workup->S1_Purify S2_LDA Prepare LDA in THF (-78 °C) S1_Purify->S2_LDA Use Intermediate S2_Metalate Add Intermediate (-78 °C, 1-2h) S2_LDA->S2_Metalate S2_Formyl Add Anhydrous DMF (-78 °C, 1h) S2_Metalate->S2_Formyl S2_Workup Quench & Extract S2_Formyl->S2_Workup S2_Purify Chromatography to yield Final Product S2_Workup->S2_Purify

Caption: Step-by-step workflow for the two-stage synthesis.

Safety Precautions

  • Bromine (Br₂): Is highly corrosive, toxic upon inhalation, and can cause severe burns. Always handle bromine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • n-Butyllithium (n-BuLi): Is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere using syringe techniques.

  • Lithium Diisopropylamide (LDA): Is a strong, corrosive base. Avoid contact with skin and eyes. The preparation from n-BuLi is exothermic and must be done at low temperatures.

  • Anhydrous Solvents: THF can form explosive peroxides. Use only freshly distilled or inhibitor-free anhydrous solvents from a dedicated purification system.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE (lab coat, safety glasses, gloves) must be worn at all times.

Conclusion

This application note details a robust and regiochemically controlled two-step synthesis for this compound starting from 1,2-difluorobenzene. The methodology relies on a logical application of electrophilic aromatic substitution and directed ortho-metalation, providing a clear and reproducible path to this valuable synthetic intermediate. The protocols and mechanistic rationale provided herein serve as a reliable guide for researchers in synthetic and medicinal chemistry.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-4,5-difluorobenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-4,5-difluorobenzaldehyde. This substrate is a valuable building block in medicinal chemistry and materials science due to the strategic placement of fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties in target molecules.[1][2][3] This document elucidates the reaction mechanism, explores critical experimental parameters, offers a step-by-step laboratory procedure, and includes a troubleshooting guide to empower researchers in achieving high-yield, reproducible outcomes. The protocols described herein are designed for practical application by researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl structures.

Reaction Principle & The Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[4][5] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based byproducts.[6]

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step in the cycle.[7]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species by forming a more nucleophilic boronate complex, thereby enabling the exchange of the halide or other ligand on the palladium complex.[5][8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(Br)L₂ (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition (+ Ar-Br) center trans_intermediate Ar-Pd(II)(R')L₂ (Di-organo Complex) oa_intermediate->trans_intermediate Transmetalation (+ R'-B(OR)₂ / Base) (- X⁻) trans_intermediate->pd0 Reductive Elimination (- Ar-R') ArBr This compound (Ar-Br) Boronic R'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃) Product Product (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analysis of Key Experimental Parameters

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the nature of the organoboron reagent.

ParameterSelection Rationale & Expert Insights
Palladium Catalyst & Ligand For aryl bromides like our substrate, a variety of palladium sources are effective. Pd(PPh₃)₄ is a classic, reliable choice that serves as a pre-formed, active Pd(0) catalyst. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) can be highly effective, often at lower catalyst loadings and milder temperatures.[11][12] These bulky ligands promote the reductive elimination step and stabilize the active catalyst. N-heterocyclic carbene (NHC) ligands also offer high activity.[9]
Base The base is critical for activating the boronic acid for transmetalation.[8] Inorganic bases are most common. Potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are excellent starting points due to their good solubility in common aqueous/organic solvent mixtures and sufficient basicity.[8] Potassium phosphate (K₃PO₄) is another strong choice, particularly for more challenging couplings.[12] The choice of base can significantly impact yield; weaker bases may lead to incomplete reaction, while overly strong bases can promote side reactions.
Solvent A solvent system that can dissolve both the organic substrates and the inorganic base is required. Polar aprotic solvents are typical. A mixture of 1,4-dioxane/water or THF/water (e.g., in a 4:1 or 5:1 ratio) is standard.[10] The water is essential for dissolving the inorganic base and is believed to facilitate the transmetalation step.[13] In cases where base-sensitive functional groups are present, anhydrous conditions with an organic-soluble base might be necessary, though often with slower reaction rates.[14] The choice of solvent can sometimes influence selectivity and reaction rate.[15][16][17]
Organoboron Reagent Boronic acids (R-B(OH)₂) are the most common coupling partners. They are generally stable solids, though some can be prone to decomposition (protodeboronation) under reaction conditions.[4] Pinacol esters (R-B(pin)) offer enhanced stability and are excellent alternatives, often participating in the reaction with equal or greater efficiency.[4] Typically, a slight excess (1.1–1.5 equivalents) of the organoboron reagent is used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent / MaterialGrade / PuritySupplier ExampleNotes
This compound>97%Sigma-Aldrich, Combi-BlocksThe limiting reagent.
Arylboronic Acid>95%Combi-Blocks, TCIUse 1.2 equivalents.
Tetrakis(triphenylphosphine)palladium(0)>98%Strem, Sigma-AldrichCatalyst (1-5 mol%). Handle under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase. Use 2.0-3.0 equivalents.
1,4-DioxaneAnhydrousAcros OrganicsReaction solvent.
Deionized WaterN/AIn-houseCo-solvent. Should be degassed.
Ethyl AcetateACS GradeVWRFor workup.
Brine (Saturated NaCl solution)N/AIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWRDrying agent.
Schlenk flask or sealed reaction vialN/AChemglass
Magnetic stirrer and stir barN/A
Inert gas supply (Argon or Nitrogen)High Purity

Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup Combine aryl bromide, boronic acid, and K₂CO₃ in a Schlenk flask. solvent 2. Add Solvents Add 1,4-dioxane and water (e.g., 4:1 v/v). setup->solvent degas 3. Degassing Bubble Argon through the mixture for 15-20 minutes. solvent->degas catalyst 4. Catalyst Addition Add Pd(PPh₃)₄ under a positive flow of Argon. degas->catalyst reaction 5. Reaction Execution Seal flask and heat to 80-100 °C with vigorous stirring. catalyst->reaction monitor 6. Monitoring Track progress via TLC or LC-MS (typically 4-16 hours). reaction->monitor workup 7. Workup Cool, dilute with EtOAc, wash with water and brine. monitor->workup Upon completion purify 8. Purification & Characterization Dry organic layer, concentrate, and purify by column chromatography. workup->purify

References

Application Notes and Protocols for 3-Bromo-4,5-difluorobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polyfunctional Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast arsenal of fluorinated building blocks, substituted benzaldehydes represent a particularly versatile class due to their inherent reactivity and synthetic potential.

This guide focuses on 3-Bromo-4,5-difluorobenzaldehyde , a polyfunctional reagent poised for significant application in medicinal chemistry. Its architecture is notable for three key features:

  • An aldehyde group, a versatile handle for forming carbon-carbon and carbon-nitrogen bonds.

  • A bromo substituent, which serves as a prime reactive site for palladium-catalyzed cross-coupling reactions.

  • A vicinal difluoro motif, which acts as a powerful electron-withdrawing group, modulating the reactivity of the ring and imparting unique electronic properties to derivative molecules.

While extensive literature on this specific isomer is emerging, its reactivity is well-understood through established chemical principles and analogous transformations of related compounds. Interestingly, the 3,4,5-substitution pattern is found in the bioactive natural product 3-bromo-4,5-dihydroxybenzaldehyde, which has been isolated from marine red algae and shown to possess anti-inflammatory and antioxidant properties.[2][3] This underscores the biological relevance of this substitution pattern.

This document provides researchers, scientists, and drug development professionals with a detailed overview of the strategic applications of this compound, complete with robust, field-proven protocols for its core transformations.

Physicochemical Profile and Synthetic Strategy

The utility of this compound stems from the orthogonal reactivity of its functional groups. The strong inductive effect of the two fluorine atoms renders the aldehyde carbon highly electrophilic and activates the aromatic ring. The bromine atom at the 3-position provides a stable, yet reactive, handle for building molecular complexity through cross-coupling.

A strategic approach to using this building block involves leveraging these distinct reactive sites in a controlled, sequential manner to construct target molecules.

Reactivity_Map main This compound p1 Secondary/Tertiary Alcohols main->p1 Grignard Reaction (Aldehyde site) p2 Stilbenes & Alkenes main->p2 Wittig Reaction (Aldehyde site) p3 Biaryl & Heteroaryl Scaffolds main->p3 Suzuki Coupling (Bromo site) p4 Secondary/Tertiary Amines main->p4 Reductive Amination (Aldehyde site) Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass 1. Flame-dry all glassware under inert gas (N₂/Ar) prep_mg 2. Add Mg turnings (1.2 eq) & iodine crystal to flask prep_glass->prep_mg prep_reagent 3. Prepare solution of Aryl Bromide (1.1 eq) in anhydrous THF prep_mg->prep_reagent initiate 4. Add small aliquot of Aryl-Br & gently warm to initiate addition 5. Add remaining Aryl-Br dropwise to maintain gentle reflux initiate->addition complete 6. Stir for 30-60 min post-addition at room temperature addition->complete cool 7. Cool Grignard reagent to 0 °C add_aldehyde 8. Add aldehyde solution dropwise (1.0 eq in anhydrous THF) cool->add_aldehyde react 9. Warm to RT and stir for 1-2 hours (Monitor by TLC) add_aldehyde->react quench 10. Cool to 0 °C and slowly quench with sat. aq. NH₄Cl extract 11. Extract with EtOAc (3x) quench->extract dry 12. Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify 13. Purify by flash chromatography dry->purify Suzuki_Cycle pd0 Pd(0)L₂ ox_add_complex R¹-Pd(II)L₂(X) pd0->ox_add_complex R¹-X ox_add_label Oxidative Addition trans_complex R¹-Pd(II)L₂(R²) ox_add_complex->trans_complex R²-B(OR)₂ (Base) trans_label Transmetalation trans_complex->pd0 R¹-R² red_elim_label Reductive Elimination

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Bromo-4,5-difluorobenzaldehyde. It details its transformation into diverse and medicinally relevant heterocyclic compounds. We explore key synthetic strategies, including nucleophilic aromatic substitution-cyclization, transition-metal-catalyzed cross-coupling, and multicomponent reactions. Each section provides in-depth mechanistic insights, validated experimental protocols, and the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Value of this compound

This compound is a highly versatile and valuable building block in modern organic synthesis. Its utility stems from the strategic placement of three distinct reactive centers on the phenyl ring:

  • An Aldehyde Group: A classic electrophilic handle for condensation reactions, imine formation, and nucleophilic additions.

  • A Bromo Substituent: An ideal functional group for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2]

  • Two Vicinal Fluoro Substituents: These electron-withdrawing groups strongly activate the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] The fluorine atoms themselves can also serve as leaving groups under specific conditions.

This unique combination of functionalities allows for sequential and regioselective modifications, enabling the construction of complex heterocyclic frameworks that are prominent in medicinal chemistry and materials science. This guide will detail several field-proven protocols for leveraging this precursor to synthesize key heterocyclic families.

Synthesis of 6-Bromo-7,8-difluoroquinolines via Friedländer Annulation

The quinoline scaffold is a cornerstone in drug discovery, found in numerous antimalarial, antibacterial, and anticancer agents.[6][7] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde and a compound with an α-methylene ketone, is a direct and powerful method for its construction.[8][9]

Mechanistic Rationale

The process begins with a base-catalyzed aldol condensation between the enolate of the ketone (e.g., acetone) and the 2-aminobenzaldehyde. The resulting β-hydroxy ketone intermediate rapidly undergoes intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic quinoline ring. The use of this compound as the ultimate precursor requires its initial transformation into the corresponding 2-amino derivative, typically via an SNAr reaction at the C-4 position.

Workflow Diagram

Friedlander_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Friedländer Annulation Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., NaN3 then reduction, or NH3) Start->SNAr Intermediate 2-Amino-3-bromo-5-fluorobenzaldehyde SNAr->Intermediate Condensation Base-Catalyzed Condensation (e.g., KOH, Ethanol) Intermediate->Condensation Ketone α-Methylene Ketone (e.g., Acetone) Ketone->Condensation Product 6-Bromo-7,8-difluoroquinoline Derivative Condensation->Product caption Workflow for Quinoline Synthesis

Caption: Overall workflow for quinoline synthesis.

Experimental Protocol: Synthesis of 6-Bromo-7,8-difluoro-2-methylquinoline

Note: This protocol assumes the successful prior synthesis of 2-Amino-3-bromo-5-fluorobenzaldehyde.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3-bromo-5-fluorobenzaldehyde (10 mmol, 1.0 eq).

  • Reagent Addition: Add ethanol (40 mL) and acetone (30 mmol, 3.0 eq). Stir the mixture until all solids are dissolved.

  • Catalyst Introduction: Slowly add a solution of potassium hydroxide (15 mmol, 1.5 eq) in water (5 mL). The addition should be done carefully as the initial reaction can be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to afford the pure 6-bromo-7,8-difluoro-2-methylquinoline.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, 19F NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterValue
Starting Material 2-Amino-3-bromo-5-fluorobenzaldehyde
Reagents Acetone, Potassium Hydroxide
Solvent Ethanol/Water
Temperature Reflux (~80-85 °C)
Typical Yield 75-85%

Synthesis of Fused Heterocycles via Palladium-Catalyzed Annulation

The bromine atom in this compound provides a powerful handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex, fused heterocyclic systems.[1][2] A Sonogashira coupling followed by an intramolecular cyclization is an elegant strategy for synthesizing substituted indoles or other fused five-membered rings.

Mechanistic Rationale

This strategy involves two key steps:

  • Sonogashira Coupling: The C(sp2)-Br bond is activated by a Pd(0) catalyst to form an organopalladium intermediate. This species then undergoes transmetalation with a copper(I) acetylide (formed from a terminal alkyne and a Cu(I) salt) and subsequent reductive elimination to yield the coupled product, an ortho-alkynylbenzaldehyde.

  • Intramolecular Cyclization: The resulting intermediate, containing both an aldehyde and a nucleophilic group (e.g., an amine on the alkyne side chain), can undergo intramolecular cyclization. This can be a spontaneous or catalyzed nucleophilic attack of the amine on the aldehyde, followed by tautomerization or further reaction to form the heterocyclic ring.

Reaction Scheme

Sonogashira_Cyclization Start This compound Coupling Sonogashira Coupling [Pd(PPh3)4, CuI, Base] Start->Coupling Alkyne Terminal Alkyne (e.g., Propargylamine) Alkyne->Coupling Intermediate o-Alkynylbenzaldehyde Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fused Pyrrole/Indole Derivative Cyclization->Product caption Pd-Catalyzed Annulation Pathway

Caption: Pd-catalyzed Sonogashira/cyclization sequence.

Experimental Protocol: Synthesis of a 4,5-Difluoro-1H-pyrrolo[2,3-c]benzene Derivative
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (5 mmol, 1.0 eq) in a mixture of anhydrous THF (15 mL) and triethylamine (10 mL).

  • Catalyst Addition: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.25 mmol, 5 mol%) and copper(I) iodide (0.5 mmol, 10 mol%).

  • Reagent Addition: Add propargylamine (6 mmol, 1.2 eq) dropwise to the mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at 60 °C for 12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to isolate the cyclized product.

  • Characterization: Confirm the structure of the fused heterocyclic product using 1H NMR, 13C NMR, and HRMS.

ParameterValue
Catalyst System Pd(PPh3)4 / CuI
Base Triethylamine (Et3N)
Solvent Tetrahydrofuran (THF)
Temperature 60 °C
Typical Yield 60-75%

Multicomponent Synthesis of Substituted Quinazolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and operational steps.[10][11][12] this compound is an excellent substrate for MCRs to construct diverse heterocyclic libraries, such as quinazolines.

Mechanistic Rationale

A variety of MCRs can lead to quinazolines.[13][14] A common approach involves the reaction of a 2-aminobenzaldehyde (or a precursor), another aldehyde, and a nitrogen source like ammonium acetate or benzylamine. The reaction proceeds through a series of imine formations and cyclization steps. The aldehyde group of our starting material can participate directly. For instance, reacting 2-amino-3-bromo-5-fluorobenzaldehyde with another aldehyde and ammonium acetate under oxidative conditions can forge the quinazoline core in a single, atom-economical step.

Workflow Diagram

MCR_Workflow cluster_0 Reactants A 2-Aminoaryl- benzaldehyde MCR One-Pot Multicomponent Reaction (Catalyst/Oxidant) A->MCR B Aldehyde (R-CHO) B->MCR C Nitrogen Source (e.g., NH4OAc) C->MCR Product Substituted Quinazoline MCR->Product caption Multicomponent reaction for quinazolines.

Caption: Multicomponent reaction for quinazolines.

Experimental Protocol: One-Pot Synthesis of a 2-Aryl-6-bromo-7,8-difluoroquinazoline
  • Reaction Setup: In a sealed tube, combine 2-amino-3-bromo-5-fluorobenzaldehyde (2 mmol, 1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 2.2 mmol, 1.1 eq), and ammonium acetate (10 mmol, 5.0 eq).

  • Solvent and Catalyst: Add glacial acetic acid (5 mL) as the solvent. Add molecular iodine (I2) (0.2 mmol, 10 mol%) as the catalyst and oxidant.

  • Reaction Execution: Seal the tube and heat the mixture at 120 °C in an oil bath for 10 hours.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 50 mL of saturated sodium thiosulfate solution to quench the excess iodine. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate) to yield the desired quinazoline product.

ParameterValue
Nitrogen Source Ammonium Acetate
Catalyst/Oxidant Molecular Iodine (I2)
Solvent Acetic Acid
Temperature 120 °C
Typical Yield 65-80%

Conclusion

This compound has proven to be a cornerstone reagent for the synthesis of diverse heterocyclic structures. Its strategically positioned functional groups enable chemists to employ a wide range of synthetic methodologies, from classic condensation reactions to modern palladium-catalyzed cross-couplings and efficient multicomponent strategies. The protocols outlined in this guide serve as a robust starting point for researchers aiming to construct novel quinoline, quinazoline, and other fused heterocyclic scaffolds for applications in drug discovery, agrochemicals, and materials science. The inherent reactivity of this building block ensures its continued importance in the field of synthetic organic chemistry.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-4,5-difluorobenzaldehyde

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature—an aldehyde for classical carbonyl chemistry, a bromine atom for cross-coupling reactions, and a difluorinated phenyl ring for modulating electronic and pharmacokinetic properties—makes it a highly sought-after starting material. The fluorine substituents can enhance metabolic stability, binding affinity, and membrane permeability of target molecules, while the aldehyde provides a convenient handle for further synthetic transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Catalytic Heart: A Unified Mechanistic Overview

The power of palladium catalysis in these transformations lies in a well-established catalytic cycle.[1][2] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reactant1 R-X (Aryl Halide) Reactant1->OxAdd Reactant2 R'-M (Coupling Partner) Reactant2->Transmetal caption Fig. 1: Generalized Palladium Catalytic Cycle

Caption: A generalized schematic of the palladium-catalyzed cross-coupling cycle.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst.

The choice of ligands, base, and solvent plays a crucial role in modulating the efficiency of each step in this cycle.

Key Cross-Coupling Strategies and Protocols

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, renowned for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[3][4] This reaction is ideal for synthesizing substituted biphenyls, which are prevalent motifs in pharmaceuticals and liquid crystals.[5]

Reaction Scheme:

This protocol is adapted from established procedures for Suzuki couplings of aryl bromides.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Table: Representative Suzuki Coupling Partners and Expected Outcomes

Coupling Partner (Arylboronic Acid)Product NameExpected Yield Range (%)
4-Methoxyphenylboronic acid4,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde85-95
4-tert-Butylphenylboronic acid4'-tert-Butyl-4,5-difluoro-[1,1'-biphenyl]-3-carbaldehyde80-90
Pyridine-3-boronic acid5-(3-Formyl-4,5-difluorophenyl)pyridine70-85
Thiophene-2-boronic acid4,5-Difluoro-3-(thiophen-2-yl)benzaldehyde75-90
Heck-Mizoroki Reaction: Crafting Stilbenes and Cinnamic Acid Derivatives

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[7][8] When this compound is coupled with a styrene derivative, the corresponding stilbene is formed, a scaffold with applications in materials science and as a precursor to other complex molecules.[9][10][11][12]

Reaction Scheme:

This protocol is based on general procedures for the Heck reaction.[7][8]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • In a flame-dried Schlenk tube, dissolve this compound (1.0 eq) in DMF under an inert atmosphere.

  • Add triethylamine (1.5 eq) and styrene (1.2 eq) to the solution.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 eq) and tri(o-tolyl)phosphine (0.02 eq) in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100 °C for 16-24 hours. Monitor by TLC.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the desired stilbene derivative.

Data Table: Representative Alkene Coupling Partners and Expected Outcomes

Alkene Coupling PartnerProduct NameExpected Yield Range (%)
Styrene(E)-2,3-Difluoro-5-(styryl)benzaldehyde70-85
Ethyl acrylate(E)-Ethyl 3-(3-formyl-4,5-difluorophenyl)acrylate65-80
4-Vinylpyridine(E)-4-(2-(3-Formyl-4,5-difluorophenyl)vinyl)pyridine60-75
Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[13][14] This reaction is typically co-catalyzed by a copper(I) salt. The resulting products are valuable intermediates in the synthesis of complex organic molecules and conjugated materials.[15]

Reaction Scheme:

This protocol is based on established Sonogashira coupling procedures.[13][14]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To the stirred solution, add the terminal alkyne (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Wash the ether solution with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Table: Representative Alkyne Coupling Partners and Expected Outcomes

Alkyne Coupling PartnerProduct NameExpected Yield Range (%)
Phenylacetylene4,5-Difluoro-3-(phenylethynyl)benzaldehyde80-95
Trimethylsilylacetylene4,5-Difluoro-3-((trimethylsilyl)ethynyl)benzaldehyde85-98
1-Hexyne3-(Hex-1-yn-1-yl)-4,5-difluorobenzaldehyde75-90
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[1][2][16][17] This reaction has become indispensable in pharmaceutical research and development due to the prevalence of the aniline motif in bioactive molecules.[18]

Reaction Scheme:

This protocol is based on modern Buchwald-Hartwig amination procedures.[16][17]

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the product by crystallization or column chromatography.

Data Table: Representative Amine Coupling Partners and Expected Outcomes

Amine Coupling PartnerProduct NameExpected Yield Range (%)
Morpholine4-(3-Formyl-4,5-difluorophenyl)morpholine85-95
Aniline4,5-Difluoro-3-(phenylamino)benzaldehyde75-90
n-Butylamine3-(Butylamino)-4,5-difluorobenzaldehyde80-92

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis glassware Oven-dry Glassware reagents Weigh Reagents glassware->reagents add_solids Add Solids: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand reagents->add_solids atmosphere Inert Atmosphere (N2 or Ar) atmosphere->add_solids add_solvents Add Degassed Solvents add_solids->add_solvents heating Heat and Stir add_solvents->heating quench Quench Reaction heating->quench tlc_gcms TLC / GC-MS (Monitoring) heating->tlc_gcms Monitor extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/Crystallization) concentrate->purify nmr_ms NMR, MS (Characterization) purify->nmr_ms caption Fig. 2: General Experimental Workflow

Caption: A flowchart illustrating the key stages of a typical cross-coupling experiment.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and employing robust, optimized protocols, researchers can efficiently construct a diverse array of complex molecules with valuable applications in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide to empower scientists in their synthetic endeavors with this versatile building block.

References

Application Notes & Protocols for the Synthesis of Novel Drug Candidates Using 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromo-4,5-difluorobenzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The this compound building block is a prime example of a highly versatile starting material, engineered to impart desirable pharmacokinetic and pharmacodynamic properties to novel drug candidates. The vicinal difluoro substitution pattern on the aromatic ring can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final compounds. Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.

This guide provides detailed application notes and adaptable protocols for key synthetic transformations of this compound, focusing on reactions paramount to the construction of diverse compound libraries for drug discovery programs, particularly in the realm of kinase inhibitors and other targeted therapies.[1]

Core Synthetic Strategies & Mechanistic Considerations

The synthetic utility of this compound hinges on the chemoselective reactivity of its two key functional groups: the aldehyde and the aryl bromide. The electron-withdrawing nature of the fluorine atoms and the aldehyde group activates the aromatic ring for certain transformations while influencing the reactivity of the functional groups themselves.

Below, we detail protocols for three fundamental reaction classes: Palladium-catalyzed Suzuki-Miyaura coupling, reductive amination, and the Wittig olefination. Each protocol is presented as a robust starting point, with explanations of the underlying principles and guidance for optimization.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 3-position of the benzaldehyde scaffold.[2] This is a cornerstone reaction for building the biaryl structures often found in kinase inhibitors.[1]

Rationale for Protocol Design: The selection of the palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For an electron-deficient aryl bromide like this compound, a bulky, electron-rich phosphine ligand is often employed to facilitate the oxidative addition step and promote reductive elimination.[3] The choice of a moderately strong base, such as potassium carbonate, is intended to activate the boronic acid without promoting unwanted side reactions with the aldehyde functionality. A biphasic solvent system (e.g., toluene/water or dioxane/water) is often ideal for Suzuki couplings, facilitating both the organic and inorganic reaction components.[3]

Detailed Experimental Protocol: Synthesis of 3-Aryl-4,5-difluorobenzaldehyde Derivatives

Reaction Scheme:

Suzuki_Coupling start This compound product 3-Aryl-4,5-difluorobenzaldehyde start->product Suzuki Coupling reagents Ar-B(OH)2 Pd(PPh3)4 K2CO3 Toluene/H2O reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

ReagentMolar Equiv.Amount (for 1 mmol scale)PuritySupplier (Example)
This compound1.0221.0 mg>98%Sigma-Aldrich
Arylboronic Acid1.21.2 mmol>97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)0.0557.8 mg>99%Strem Chemicals
Potassium Carbonate (K₂CO₃)2.0276.4 mg>99%Fisher Scientific
Toluene-5 mLAnhydrousAcros Organics
Deionized Water-2.5 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add toluene (5 mL) and deionized water (2.5 mL) to the flask. Degas the resulting mixture by bubbling argon through it for 15 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-aryl-4,5-difluorobenzaldehyde.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, converting the aldehyde functionality into a primary, secondary, or tertiary amine.[4][5] This reaction is fundamental for introducing amine-containing side chains, which are crucial for the solubility and target engagement of many drug molecules.

Rationale for Protocol Design: The use of sodium triacetoxyborohydride (STAB) is a modern and mild approach for reductive amination.[4][6] It is selective for the reduction of the in situ-formed iminium ion over the starting aldehyde, which minimizes the formation of alcohol byproducts.[5] Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this transformation. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion, particularly with less nucleophilic amines.

Detailed Experimental Protocol: Synthesis of N-Substituted Aminomethyl Derivatives

Reaction Scheme:

Reductive_Amination start This compound product N-(3-Bromo-4,5-difluorobenzyl)amine start->product Reductive Amination reagents R1R2NH NaBH(OAc)3 DCM reagents->product

Caption: Reductive amination of this compound.

ReagentMolar Equiv.Amount (for 1 mmol scale)PuritySupplier (Example)
This compound1.0221.0 mg>98%Sigma-Aldrich
Primary or Secondary Amine1.11.1 mmol>98%TCI America
Sodium Triacetoxyborohydride (STAB)1.5317.9 mg>95%Oakwood Chemical
Dichloromethane (DCM)-10 mLAnhydrousVWR
Acetic Acid (optional)0.15.7 µL>99.7%J.T. Baker

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Amine Addition: Add the primary or secondary amine (1.1 mmol) to the solution. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine. For weakly nucleophilic amines, add acetic acid (0.1 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes. Be cautious of initial effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate or DCM/methanol gradient) to afford the desired aminomethyl product.

Protocol 3: Wittig Olefination

The Wittig reaction is a premier method for converting aldehydes into alkenes, offering excellent control over the formation of carbon-carbon double bonds.[7][8] This is particularly useful for synthesizing vinyl-substituted scaffolds or for extending carbon chains in a drug candidate.

Rationale for Protocol Design: The choice of base and reaction conditions for the Wittig reaction depends on the stability of the phosphonium ylide. For unstabilized ylides (derived from simple alkyl halides), a strong base like n-butyllithium or sodium hydride in an aprotic solvent like THF is necessary.[7] The reaction is typically performed at low temperatures to control reactivity and improve stereoselectivity. Stabilized ylides (containing an electron-withdrawing group) are less reactive and can be generated with weaker bases like potassium carbonate.[7][9]

Detailed Experimental Protocol: Synthesis of Vinyl-Substituted Derivatives

Reaction Scheme:

Wittig_Reaction start This compound product 1-Bromo-2,3-difluoro-5-(alkenyl)benzene start->product Wittig Reaction reagents Ph3P=CHR (from [Ph3P+-CH2R]Br- + Base) THF reagents->product

Caption: Wittig olefination of this compound.

ReagentMolar Equiv.Amount (for 1 mmol scale)PuritySupplier (Example)
Alkyltriphenylphosphonium Bromide1.21.2 mmol>98%Alfa Aesar
n-Butyllithium (n-BuLi)1.10.44 mL (2.5 M in hexanes)-Sigma-Aldrich
This compound1.0221.0 mg>98%Sigma-Aldrich
Tetrahydrofuran (THF)-15 mLAnhydrousEMD Millipore

Step-by-Step Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the alkyltriphenylphosphonium bromide salt (1.2 mmol) and anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (1.1 mmol) dropwise to the suspension. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). Add the aldehyde solution dropwise to the cold ylide solution via a syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product, which will contain triphenylphosphine oxide, can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure alkene product.

Safety & Handling

This compound is an irritant and may be harmful if swallowed or inhaled.[10] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel drug candidates. The protocols outlined in this application note provide robust and adaptable methods for key synthetic transformations, enabling the rapid generation of diverse chemical libraries. Careful consideration of the mechanistic principles and optimization of reaction conditions will facilitate the successful application of this scaffold in drug discovery programs.

References

Application Notes: 3-Bromo-4,5-difluorobenzaldehyde in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-4,5-difluorobenzaldehyde

This compound is a trifunctional aromatic building block poised for significant applications in materials science. Its unique substitution pattern offers a convergence of reactivity and property modulation that is highly desirable for creating next-generation organic electronic materials, liquid crystals, and specialty polymers.

The strategic placement of its functional groups is key to its utility:

  • Aldehyde Group: Serves as a versatile reaction site for forming carbon-carbon double bonds through classic olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction, enabling the synthesis of stilbenes and other conjugated systems.

  • Bromo Group: Acts as a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl and poly-aryl structures.[1][2] The reactivity of such bromo-arenes is well-established for these transformations.[3]

  • Difluoro Substitution: The vicinal fluorine atoms exert a strong electron-withdrawing effect, profoundly influencing the molecule's electronic properties. In derived materials, this fluorination is critical for tuning HOMO/LUMO energy levels, enhancing thermal and oxidative stability, and directing intermolecular packing forces, all of which are crucial for performance in electronic devices and liquid crystal displays.[4][5][6]

This guide provides detailed protocols for two primary applications of this compound: the synthesis of highly fluorinated stilbene derivatives for organic electronics and the construction of biaryl cores as precursors for liquid crystalline materials.

Application I: Synthesis of Fluorinated Stilbene Scaffolds for Organic Electronics

Field-Proven Insight: Stilbenoid structures are fundamental components in organic electronics, often utilized as emissive materials in Organic Light-Emitting Diodes (OLEDs) or as molecular wires.[7] The incorporation of fluorine atoms into the stilbene backbone provides a powerful method to modulate the material's electronic properties and enhance device stability.[5] Fluorination typically lowers both the HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation.[4][5] The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this transformation, offering high (E)-stereoselectivity and producing water-soluble byproducts that simplify purification.[8][9][10]

Protocol 1: (E)-Selective Synthesis of 1-(3-Bromo-4,5-difluorostyryl)benzene

This protocol details the HWE reaction between this compound and diethyl benzylphosphonate to yield a highly fluorinated stilbene derivative.

Reaction Scheme:

Caption: Horner-Wadsworth-Emmons reaction workflow.

Materials & Equipment:

Reagent/EquipmentGrade/Specification
This compound≥98% purity
Diethyl benzylphosphonate≥98% purity
Sodium hydride (NaH)60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent, ≤50 ppm H₂O
Saturated aqueous NH₄ClReagent grade
Ethyl acetate (EtOAc)ACS grade
BrineSaturated NaCl solution
Anhydrous magnesium sulfate (MgSO₄)Reagent grade
Round-bottom flasks, magnetic stirrerStandard laboratory glassware, flame-dried
Syringes, needles, septumFor inert atmosphere techniques
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Rotary evaporator, column chromatographyStandard purification equipment

Step-by-Step Methodology:

  • Preparation of the Ylide (Phosphonate Carbanion):

    • Causality: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the phosphonate ester to form the reactive carbanion. The reaction is performed under an inert atmosphere (Nitrogen or Argon) as the carbanion is sensitive to air and moisture.[11]

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., e.g., 0.26 g, 6.6 mmol, washed with anhydrous hexanes to remove mineral oil).

    • Add 20 mL of anhydrous THF and cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of diethyl benzylphosphonate (1.1 eq., e.g., 1.37 g, 6.0 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 60 minutes. Cessation of hydrogen gas evolution indicates complete formation of the carbanion.

  • Olefination Reaction:

    • Causality: The aldehyde is added dropwise at low temperature to control the initial exothermic nucleophilic addition. The reaction is then warmed to room temperature to drive the elimination step, which forms the thermodynamically stable (E)-alkene.[12]

    • Cool the yellow-orange carbanion solution back to 0°C.

    • Add a solution of this compound (1.0 eq., e.g., 1.11 g, 5.0 mmol) in 10 mL of anhydrous THF dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc mobile phase) until the starting aldehyde spot is consumed (typically 2-4 hours).

  • Workup and Purification:

    • Causality: The reaction is quenched with a mild acid source (NH₄Cl) to neutralize any remaining base. The water-soluble diethyl phosphate byproduct is easily removed by extraction into the aqueous phase, which is a key advantage of the HWE reaction.[9]

    • Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to obtain the pure (E)-stilbene product.

Application II: Synthesis of Biaryl Precursors for Liquid Crystals

Field-Proven Insight: The synthesis of biaryl compounds is a cornerstone of liquid crystal (LC) research.[2] Molecules with a rigid, elongated (calamitic) shape are prone to forming mesophases. The Suzuki-Miyaura coupling is the preeminent method for constructing the C(sp²)-C(sp²) bond that forms the biaryl core.[1] The presence of lateral fluorine atoms, as in the target product, is a well-established strategy to tune the dielectric anisotropy (Δε), viscosity, and mesophase behavior of LCs.[6][13][14]

Protocol 2: Palladium-Catalyzed Suzuki Coupling to Synthesize 3'-Bromo-4',5'-difluoro-[1,1'-biphenyl]-4-carbaldehyde

This protocol describes a Suzuki coupling between this compound and 4-formylphenylboronic acid. The resulting product retains a terminal aldehyde, which can be further functionalized to build more complex LC structures.

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials & Equipment:

Reagent/EquipmentGrade/Specification
This compound≥98% purity
4-Formylphenylboronic acid≥97% purity
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄, 99%
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%
TolueneACS grade
Ethanol (EtOH)200 proof
Deionized Water18 MΩ·cm
Diethyl ether or EtOAcACS grade
Schlenk flask or sealed vialFor inert atmosphere reactions
CondenserFor reflux conditions

Step-by-Step Methodology:

  • Reaction Setup:

    • Causality: The palladium(0) catalyst is the active species that undergoes oxidative addition with the aryl bromide.[3] A base (K₂CO₃) is required to activate the boronic acid for the crucial transmetalation step.[15] A biphasic solvent system (Toluene/EtOH/H₂O) is often effective at dissolving both the organic and inorganic reagents. The entire reaction must be rigorously deoxygenated, as O₂ can oxidize and deactivate the Pd(0) catalyst.

    • To a 50 mL Schlenk flask, add this compound (1.0 eq., e.g., 442 mg, 2.0 mmol), 4-formylphenylboronic acid (1.2 eq., e.g., 360 mg, 2.4 mmol), and potassium carbonate (2.5 eq., e.g., 691 mg, 5.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%, e.g., 69 mg, 0.06 mmol).

    • Fit the flask with a reflux condenser, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reaction Execution:

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.

    • Through the top of the condenser, add a degassed solvent mixture of Toluene (10 mL), Ethanol (2.5 mL), and Water (2.5 mL). The solvent mixture should be sparged with inert gas for at least 30 minutes prior to addition.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 6-12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

    • Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

References

The Synthesis and Application of Imines from 3-Bromo-4,5-difluorobenzaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Schiff Bases in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, Schiff bases, or imines, represent a cornerstone of synthetic versatility and functional diversity. These compounds, characterized by the azomethine (-C=N-) functional group, are readily synthesized through the condensation of primary amines with aldehydes or ketones.[1] Their importance is underscored by a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of halogen atoms, particularly fluorine and bromine, into the aromatic scaffold of the aldehyde precursor can profoundly influence the physicochemical and biological properties of the resulting Schiff bases. The high electronegativity and unique steric profile of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine can introduce lipophilicity and serve as a handle for further synthetic transformations.

This guide provides a detailed exploration of the condensation reactions of 3-Bromo-4,5-difluorobenzaldehyde with a variety of primary amines. As a trifunctionalized aromatic aldehyde, this starting material offers a unique platform for the synthesis of novel imines with potential applications in medicinal chemistry and advanced materials. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for synthesis and characterization, and discuss the potential applications of these promising compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

Core Principles: Understanding the Condensation Reaction

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically reversible and can be catalyzed by either acid or base. The general mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This initial step leads to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which is in equilibrium with the neutral carbinolamine.

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.

The presence of the electron-withdrawing fluorine and bromine atoms on the benzaldehyde ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine.

Synthesis of the Starting Material: this compound

While not commercially available in large quantities, this compound can be synthesized in the laboratory. A plausible synthetic route, adapted from procedures for similar halogenated benzaldehydes, involves the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction or a reduction.[4][5] For instance, a synthetic sequence could start from a commercially available difluoroaniline derivative.

Experimental Protocols: Synthesis of Schiff Bases

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound and various primary amines. Both conventional heating and microwave-assisted methods are described.

Protocol 1: Conventional Synthesis via Reflux

This protocol describes a general procedure for the synthesis of an imine from this compound and a primary amine (e.g., aniline) using conventional heating.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • To this stirred solution, add an equimolar amount of the primary amine (10 mmol) dropwise at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator. The resulting solid can then be collected.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane).

  • Dry the purified Schiff base in a vacuum oven.

  • Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[6]

Materials:

  • This compound

  • Primary amine

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1 mmol) and the primary amine (1 mmol).

  • If a solvent is used, add a minimal amount of a high-boiling polar solvent such as ethanol or isopropanol (2-3 mL). Solvent-free conditions can also be explored.[6]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the condensation of this compound with various amines, based on analogous reactions reported in the literature.

Amine SubstrateMethodCatalystSolventReaction TimeExpected Yield
AnilineRefluxAcetic AcidEthanol2-4 hHigh
4-FluoroanilineRefluxAcetic AcidEthanol2-4 hHigh
4-NitroanilineRefluxAcetic AcidEthanol3-5 hModerate to High
2-AminopyridineRefluxAcetic AcidEthanol2-4 hHigh
AnilineMicrowaveNoneEthanol/Solvent-free5-15 minVery High

Characterization of the Resulting Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following spectroscopic techniques are typically employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the C=N (imine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹.[7] The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) confirms the formation of the imine.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum, usually between δ 8.0 and 9.0 ppm.[9][10] The signals for the aromatic protons will also be present in their characteristic regions.

    • ¹³C NMR: The carbon atom of the azomethine group gives a characteristic signal in the range of δ 155-165 ppm.[9][11]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.

Application Notes and Field-Proven Insights

Causality Behind Experimental Choices
  • Solvent Selection: Ethanol is a common and effective solvent for Schiff base synthesis as it readily dissolves both the aldehyde and many primary amines, and its boiling point is suitable for reflux conditions. For less reactive amines, higher boiling point solvents like toluene can be used with a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium towards product formation.

  • Catalyst Usage: While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can significantly increase the reaction rate by protonating the hydroxyl group of the carbinolamine intermediate, making it a better leaving group.[12] Strong acids should be avoided as they can protonate the amine reactant, rendering it non-nucleophilic.

  • Purification: Recrystallization is often the most effective method for purifying solid Schiff bases. The choice of solvent is crucial and may require some experimentation to find a system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

Self-Validating Systems and Troubleshooting

A successful synthesis is validated by consistent and reproducible characterization data. If the reaction is not proceeding as expected (e.g., low yield, incomplete conversion as monitored by TLC), consider the following:

  • Purity of Reactants: Ensure that the aldehyde and amine are pure. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: For sterically hindered or electronically deactivated amines, longer reaction times or higher temperatures may be necessary.

  • Water Removal: If the reaction is reversible, the presence of water can inhibit product formation. Using a drying agent or a Dean-Stark trap can be beneficial.

Visualization of Workflows and Concepts

General Synthetic Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization A Dissolve this compound in Ethanol B Add primary amine dropwise A->B C Add catalytic Acetic Acid B->C D Reflux or Microwave Irradiation C->D E Cool and collect precipitate D->E F Recrystallize from suitable solvent E->F G FT-IR, NMR, MS F->G

Caption: A streamlined workflow for the synthesis and characterization of Schiff bases.

Potential Applications in Drug Development

The synthesized halogenated Schiff bases can be screened for a variety of biological activities. The presence of the bromo and difluoro substituents makes them interesting candidates for antimicrobial and anticancer research.[13]

G cluster_screening Biological Screening cluster_outcome Potential Outcomes Start Synthesized 3-Bromo-4,5-difluoro- Schiff Base Antimicrobial Antimicrobial Assay (Antibacterial, Antifungal) Start->Antimicrobial Anticancer Cytotoxicity Assay (e.g., MTT against cancer cell lines) Start->Anticancer Other Other Assays (e.g., Anti-inflammatory, Antiviral) Start->Other Lead Lead Compound Identification Antimicrobial->Lead Anticancer->Lead Other->Lead SAR Structure-Activity Relationship (SAR) Studies Lead->SAR Optimization Further Chemical Modification SAR->Optimization

Caption: A logical pathway from synthesis to potential drug discovery applications.

Conclusion

The condensation of this compound with primary amines offers a facile and versatile route to a novel class of halogenated Schiff bases. The protocols and insights provided in this guide are designed to empower researchers to synthesize and characterize these compounds efficiently and effectively. The unique electronic properties conferred by the bromo and difluoro substituents make these imines compelling candidates for further investigation in the fields of medicinal chemistry and materials science. With a solid understanding of the underlying principles and access to robust experimental procedures, the exploration of this chemical space holds significant promise for the discovery of new molecules with valuable applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-Bromo-4,5-difluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated building block. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction yields and obtain high-purity material.

Introduction: Strategic Approaches to the Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis, however, can be challenging due to the directing effects of the halogen substituents on the aromatic ring. The primary and most logical starting material for this synthesis is 1-bromo-2,3-difluorobenzene. The introduction of the formyl group onto this ring can be achieved through several synthetic strategies, each with its own set of advantages and potential pitfalls. This guide will focus on the two most promising routes:

  • Directed Ortho-metalation (DoM) followed by formylation: This powerful technique allows for the regioselective introduction of the formyl group by using an organometallic intermediate.

  • Vilsmeier-Haack Formylation: A classic method for formylating aromatic compounds, though its application to electron-deficient rings requires careful optimization.

This support center will delve into the intricacies of each method, providing detailed protocols, troubleshooting guides, and a comprehensive FAQ section to address common challenges.

Diagram: Synthetic Pathways to this compound

Synthesis_Pathways cluster_0 Route 1: Directed Ortho-metalation cluster_1 Route 2: Vilsmeier-Haack Formylation start 1-Bromo-2,3-difluorobenzene ortho_lithiation Ortho-lithiation (n-BuLi or LDA, THF, -78 °C) start->ortho_lithiation 1a grignard Grignard Formation (Mg, THF) start->grignard 1b vilsmeier Vilsmeier-Haack Reagent (DMF, POCl3) start->vilsmeier 2 product This compound formylation_dmf Formylation (DMF) ortho_lithiation->formylation_dmf grignard->formylation_dmf formylation_dmf->product hydrolysis Aqueous Workup vilsmeier->hydrolysis hydrolysis->product

Caption: Synthetic routes to this compound.

Route 1: Directed Ortho-metalation (DoM) and Grignard Reaction

Directed ortho-metalation is a highly effective strategy for the regioselective functionalization of aromatic rings. In the case of 1-bromo-2,3-difluorobenzene, the directing effects of the halogen substituents play a crucial role in determining the site of metalation.

Scientific Rationale: Regioselectivity in the Metalation of 1-Bromo-2,3-difluorobenzene

All halogen substituents are ortho, para-directing in electrophilic aromatic substitution due to their ability to donate a lone pair of electrons through resonance.[1][2][3] However, they are deactivating overall due to their strong inductive electron-withdrawing effect.[4] In the context of ortho-metalation, the most acidic proton is typically abstracted by a strong base. The acidity of the aromatic protons in 1-bromo-2,3-difluorobenzene is influenced by the inductive effects of the adjacent halogens. The two fluorine atoms, being more electronegative than bromine, will have a stronger acidifying effect on their ortho protons.

Therefore, in a direct deprotonation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the proton at the C4 position is the most likely to be abstracted, leading to the desired 4-lithio-1-bromo-2,3-difluorobenzene intermediate. Quenching this intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) will yield this compound.

Alternatively, a Grignard reaction can be employed. The formation of the Grignard reagent at the C-Br bond, followed by reaction with DMF, is another viable pathway.[5]

Experimental Protocol: Ortho-lithiation and Formylation

Materials:

  • 1-bromo-2,3-difluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charge: To the flask, add 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[6][7]

Troubleshooting Guide for Ortho-metalation Route
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or no conversion of starting material 1. Inactive n-BuLi. 2. Presence of moisture in reagents or glassware. 3. Insufficient reaction time or temperature too high.1. Titrate the n-BuLi solution before use to determine its exact concentration. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Maintain the reaction temperature at -78 °C and allow for sufficient reaction time for complete lithiation.
Formation of multiple isomers 1. Competing lithiation at other positions. 2. Lithium-halogen exchange followed by formylation.1. Use a bulkier base like LDA to potentially improve regioselectivity. 2. Keep the temperature strictly at -78 °C to minimize side reactions. Consider using a Grignard approach as an alternative.
Low yield of the desired aldehyde 1. Incomplete formylation. 2. Degradation of the product during work-up or purification.1. Ensure DMF is anhydrous and used in slight excess. 2. Avoid acidic conditions during work-up if possible. Purify the product quickly after isolation.
Dark-colored crude product Formation of polymeric byproducts.Purify by vacuum distillation or column chromatography. Washing the crude product with a sodium bisulfite solution can sometimes help remove aldehyde-related impurities.[8]

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of aromatic compounds using a Vilsmeier reagent, which is typically formed from DMF and phosphorus oxychloride (POCl₃).[9][10][11][12]

Scientific Rationale and Challenges

The Vilsmeier reagent is a relatively weak electrophile, and the reaction is most efficient with electron-rich aromatic substrates.[11][13] 1-Bromo-2,3-difluorobenzene is an electron-deficient ring due to the strong inductive effect of the three halogen atoms.[4] Therefore, forcing conditions (e.g., higher temperatures and longer reaction times) may be necessary, which can lead to lower yields and the formation of byproducts. The regioselectivity will be governed by the directing effects of the substituents, with the formyl group likely adding to the position least deactivated by the halogens.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-bromo-2,3-difluorobenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour to form the Vilsmeier reagent.

  • Formylation Reaction: Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous DCM dropwise.

  • Heating: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours to overnight. Monitor the reaction progress by GC-MS.

  • Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice. Add a solution of sodium acetate to neutralize the acid and stir until the hydrolysis is complete.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate. After removing the solvent, purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide for Vilsmeier-Haack Route
Problem Possible Cause(s) Troubleshooting Steps & Solutions
Very low or no reaction 1. Deactivated substrate. 2. Insufficiently reactive Vilsmeier reagent.1. Increase the reaction temperature and prolong the reaction time. 2. Use a more reactive formylating agent or consider the ortho-metalation route.
Formation of tar-like material Decomposition of starting material or product under harsh reaction conditions.1. Use a lower reaction temperature and monitor the reaction closely. 2. Consider using a milder Lewis acid for the Vilsmeier reagent formation if possible.
Difficult purification Presence of multiple isomers and byproducts.Utilize high-resolution purification techniques like preparative HPLC or careful fractional distillation. GC-MS can be used to identify and quantify isomeric impurities.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The directed ortho-metalation route is generally preferred. It offers better regioselectivity and typically proceeds under milder conditions compared to the Vilsmeier-Haack reaction on a deactivated substrate like 1-bromo-2,3-difluorobenzene. The predictability of the ortho-lithiation based on the directing effects of the fluorine atoms makes it a more reliable method for achieving the desired isomer.

Q2: How can I confirm the regiochemistry of the final product?

A2: The most definitive method for confirming the structure and regiochemistry of your product is through a combination of spectroscopic techniques. 1H NMR, 13C NMR, and 19F NMR spectroscopy will provide detailed information about the connectivity and environment of the atoms in the molecule. 2D NMR techniques like COSY and HMBC can further confirm the assignments. GC-MS can be used to determine the purity and identify any isomeric byproducts.[17]

Q3: What are the expected side products in the ortho-lithiation reaction?

A3: The main potential side product would be the other regioisomer of the aldehyde, resulting from lithiation at a different position on the ring. For instance, lithiation ortho to the bromine atom would lead to 2-bromo-3,4-difluorobenzaldehyde. Another possibility is the formation of a biphenyl derivative through a coupling reaction, although this is less common under the controlled low-temperature conditions.

Q4: My Vilsmeier-Haack reaction is not working. What can I do to improve the yield?

A4: For deactivated substrates, you can try increasing the amount of the Vilsmeier reagent and the reaction temperature. Using a higher boiling point solvent might also help. However, be aware that harsher conditions can lead to more side products and decomposition. If optimization fails, switching to the ortho-metalation route is highly recommended.

Q5: What are the best practices for handling n-butyllithium safely?

A5: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. Work in a well-ventilated fume hood. Use a syringe or cannula for transferring the reagent. Quench any residual n-BuLi carefully with a suitable reagent like isopropanol before disposal.

Data Presentation: Key Reagent and Reaction Parameters

Parameter Ortho-metalation Route Vilsmeier-Haack Route
Starting Material 1-Bromo-2,3-difluorobenzene1-Bromo-2,3-difluorobenzene
Key Reagents n-BuLi or LDA, DMFDMF, POCl₃
Solvent Anhydrous THFAnhydrous DCM or DMF
Temperature -78 °C to room temperature0 °C to reflux
Typical Yield Moderate to GoodLow to Moderate (substrate dependent)
Key Advantage High regioselectivityOne-pot procedure
Key Disadvantage Requires cryogenic temperatures and handling of pyrophoric reagentsLow reactivity with deactivated substrates, potential for side reactions

References

Technical Support Center: Purification of 3-Bromo-4,5-difluorobenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this important chemical intermediate. The content herein is structured to address common challenges and frequently asked questions, blending theoretical principles with field-proven insights to ensure your success.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of this compound, providing causal explanations and actionable solutions.

Question: I'm observing poor separation between my product and an impurity. My TLC shows distinct spots, but they co-elute from the column. What's happening?

Answer:

This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Overloading the Column: Exceeding the column's loading capacity is a frequent cause of poor separation. When too much sample is loaded, the bands broaden and overlap, leading to co-elution. As a general rule, the amount of crude material should be between 1% and 10% of the weight of the stationary phase, depending on the difficulty of the separation[1].

  • Inappropriate Solvent System: The solvent system (mobile phase) used for elution may not be optimal. An ideal solvent system for column chromatography should give a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate[2]. If the Rf is too high, the compound will elute too quickly with poor separation. If it's too low, the band will broaden, increasing elution time and solvent consumption.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to an uneven flow of the mobile phase, causing band distortion and co-elution. Ensure your silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is often preferred to dry packing to avoid air bubbles and ensure a homogenous stationary phase[3][4].

  • Sample Application: The initial band of the sample should be as narrow as possible. Dissolving the sample in a large volume of solvent or a solvent stronger than the mobile phase will cause the initial band to be too broad[1]. If your compound is not very soluble in the mobile phase, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the top of the column[3].

Question: My product seems to be degrading on the silica gel column. I'm getting a lower yield than expected and seeing new, more polar spots on my TLC analysis of the fractions. What can I do?

Answer:

Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions like acetal formation (if using an alcohol in the mobile phase) or oxidation[2][5]. Here’s how to address this:

  • Deactivate the Silica Gel: The acidic silanol groups on the surface of the silica can be neutralized. You can prepare a slurry of the silica gel in your non-polar solvent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% by volume) to neutralize the acidic sites[2][6].

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different adsorbent. Neutral alumina can be a good alternative for purifying acid-sensitive compounds[7]. Florisil, a magnesium silicate, is another milder alternative to silica gel[7].

  • Avoid Reactive Solvents: If you suspect acetal formation, avoid using alcohols (like methanol or ethanol) in your mobile phase. Opt for solvent systems like ethyl acetate/hexane or dichloromethane/hexane[2].

Question: The column is running very slowly, or has stopped completely. What are the likely causes and how can I fix it?

Answer:

A slow or stopped column can be frustrating and detrimental to your separation. Here are the common culprits:

  • Fine Particles Clogging the Frit: If your silica gel has a high proportion of fine particles, they can clog the pores of the column's frit. Using a layer of sand at the bottom of the column before adding the silica can help prevent this.

  • Precipitation of the Sample: If your sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, blocking the flow. Ensure your sample is fully dissolved before loading. If solubility is an issue, consider dry loading or using a stronger (but still appropriate for separation) solvent to dissolve the sample initially.

  • Improper Packing: An overly compressed or poorly packed column can impede solvent flow.

To resolve a blockage, you may need to carefully apply a small amount of positive pressure to the top of the column. However, be extremely cautious as excessive pressure can cause the column to crack.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: For aromatic aldehydes, a good starting point for TLC analysis is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate[8]. Begin with a ratio of 9:1 hexane:ethyl acetate and gradually increase the polarity (e.g., 4:1, 1:1) to find a system that gives your product an Rf value between 0.2 and 0.4[2]. Dichloromethane can also be used as a less polar alternative to ethyl acetate.

Q2: How do I choose the right size column for my purification?

A2: The size of the column depends on the amount of sample you need to purify and the difficulty of the separation. A general guideline is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight[1]. For easier separations, a lower ratio can be used. The column diameter and length also play a role; a longer, narrower column will provide better resolution than a shorter, wider one for the same amount of silica.

Q3: What are the potential impurities I should be trying to separate from this compound?

A3: The impurities will depend on the synthetic route used. A common synthesis involves the bromination of a fluorinated benzaldehyde precursor[9][10][11][12]. Potential impurities could include:

  • Unreacted starting material (e.g., 4-fluorobenzaldehyde).

  • Over-brominated or isomeric byproducts.

  • Reagents from the workup.

Q4: Can I repurify my compound by recrystallization instead of column chromatography?

A4: Recrystallization is an excellent purification technique for solid compounds and can be a viable alternative or a final polishing step after chromatography[13]. The success of recrystallization depends on finding a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures[13]. A mixture of solvents, such as ethyl acetate and hexane, can often be effective.

Q5: How can I visualize this compound on a TLC plate?

A5: Due to its aromatic nature, this compound should be visible under a UV lamp (at 254 nm) on a TLC plate that contains a fluorescent indicator. Additionally, you can use a potassium permanganate stain, which reacts with the aldehyde functional group, to visualize the spot.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a 9:1 mixture of hexane and ethyl acetate.

  • Prepare a sufficient volume to run the entire column.

2. Column Packing:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the silica gel.

  • Run the mobile phase through the column until the silica bed is stable and the eluent runs clear. Do not let the solvent level drop below the top of the silica.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle positive pressure to the top of the column to achieve a steady flow rate (a few centimeters per minute).

  • Collect fractions in test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for a wide range of compounds.
Mobile Phase (TLC) Start with 9:1 Hexane:Ethyl AcetateGood starting polarity for aromatic aldehydes.
Target Rf 0.2 - 0.4Optimal for good separation in column chromatography.
Loading Technique Dry LoadingPrevents band broadening, especially with less soluble compounds.
Silica to Product Ratio 50:1 (w/w)A good starting point for potentially challenging separations.

Visualizations

Troubleshooting Workflow for Poor Separation

Troubleshooting Poor Separation Troubleshooting Workflow for Poor Separation start Poor Separation Observed check_overloading Is the column overloaded? (>2% w/w for difficult separations) start->check_overloading re_run_less_sample Re-run with less sample check_overloading->re_run_less_sample Yes check_rf Is the product Rf in the optimal range (0.2-0.4)? check_overloading->check_rf No success Successful Separation re_run_less_sample->success optimize_solvent Optimize solvent system using TLC check_rf->optimize_solvent No check_packing Was the column packed properly? check_rf->check_packing Yes optimize_solvent->success repack_column Re-pack column carefully (slurry method) check_packing->repack_column No check_loading Was the sample loaded in a narrow band? check_packing->check_loading Yes repack_column->success use_dry_loading Use dry loading technique check_loading->use_dry_loading No check_loading->success Yes use_dry_loading->success

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

References

common side products in the synthesis of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic reasoning behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. What are the most common synthetic routes?

A1: There are two primary strategies for synthesizing this compound:

  • Route A: Electrophilic Bromination of 4,5-difluorobenzaldehyde. This approach introduces the bromine atom onto the pre-existing difluorobenzaldehyde core.

  • Route B: Formylation of 1-bromo-2,3-difluorobenzene. This strategy builds the aldehyde functionality onto the bromodifluorobenzene starting material. This can be achieved via two main methods:

    • B1: Vilsmeier-Haack Formylation.

    • B2: Ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: My reaction to produce this compound has a low yield and multiple spots on TLC. What are the likely side products?

A2: The side products depend heavily on your chosen synthetic route.

  • For Route A (Electrophilic Bromination) , you are likely forming isomeric bromination products due to the competing directing effects of the fluoro and aldehyde groups.

  • For Route B1 (Vilsmeier-Haack) , incomplete reaction is common due to the electron-deficient nature of the starting material. Side reactions involving the Vilsmeier reagent can also occur.

  • For Route B2 (Ortho-lithiation) , the most significant side product is often derived from the formation of a highly reactive benzyne intermediate. You may also see products from metalation at other positions on the ring.

Q3: How can I purify my crude this compound?

A3: Purification is typically achieved through flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes, can also be effective for removing minor impurities.

Troubleshooting Guide: Route A - Electrophilic Bromination of 4,5-difluorobenzaldehyde

In this synthetic approach, 4,5-difluorobenzaldehyde is treated with a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of a Lewis acid or strong acid catalyst.

Problem: Formation of Multiple Isomers

Symptom: Your crude product shows multiple spots on TLC or multiple peaks in your GC/LC-MS analysis with the same mass as the desired product.

Causality: The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring.

  • The aldehyde group (-CHO) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

  • The fluorine atoms (-F) are deactivating yet ortho, para-directing groups.[1][2] Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect (-I), but its lone pairs can donate electron density into the ring via resonance (+M).[1][3]

The interplay of these competing effects leads to the formation of several isomers. The desired product, this compound, arises from bromination ortho to one fluorine and meta to the aldehyde. However, other isomers are also possible.

Workflow for Minimizing Isomer Formation

G start Start: 4,5-difluorobenzaldehyde reagents Add Brominating Agent (e.g., Br2) & Lewis Acid (e.g., FeBr3) start->reagents temp_control Maintain Low Temperature (-10 to 0 °C) reagents->temp_control Reduces over-bromination slow_addition Slow, Dropwise Addition of Bromine temp_control->slow_addition Improves selectivity monitoring Monitor Reaction Progress by GC or TLC slow_addition->monitoring workup Quench Reaction & Perform Aqueous Workup monitoring->workup Upon completion purification Purify by Column Chromatography workup->purification end_product This compound purification->end_product

Experimental Protocol: Controlled Bromination
  • Dissolve 4,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a Lewis acid catalyst, such as iron(III) bromide (0.1 eq).

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC or GC. Upon completion, quench the reaction by pouring it into an aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommendationRationale
Temperature 0 °C or lowerIncreases regioselectivity and minimizes over-bromination.
Addition Rate Slow, dropwiseMaintains a low concentration of the electrophile, favoring the desired product.
Stoichiometry Slight excess of Br₂ (1.05 eq)Ensures complete consumption of the starting material without excessive over-bromination.

Troubleshooting Guide: Route B - Formylation of 1-bromo-2,3-difluorobenzene

This synthetic route starts with 1-bromo-2,3-difluorobenzene and introduces the aldehyde group.

B1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (from DMF and POCl₃) to formylate an aromatic ring.[4][5]

Problem: Low or No Conversion

Symptom: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reaction times or heating.

Causality: The Vilsmeier reagent is a relatively weak electrophile and reacts most efficiently with electron-rich aromatic compounds.[6][7] 1-bromo-2,3-difluorobenzene is highly deactivated due to the strong inductive electron-withdrawing effects of the two fluorine atoms and the bromine atom.

Troubleshooting:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature (e.g., to 80-100 °C) can promote the reaction, but may also lead to decomposition.

  • Use a More Reactive Formylating Agent: While not a direct Vilsmeier-Haack modification, consider alternative formylation methods if this route proves ineffective.

B2: Ortho-lithiation and Formylation

This method involves the deprotonation of the aromatic ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with DMF.[8]

Problem: Significant Formation of Biphenyls and Other Side Products

Symptom: A complex mixture of products is observed, often with masses corresponding to dimers of the starting material or products lacking the bromine atom.

Causality: The primary side reaction is the formation of a benzyne intermediate . The aryllithium species formed by either lithium-halogen exchange or deprotonation can be unstable. In the case of 1-bromo-2,3-difluorobenzene, elimination of lithium fluoride from the ortho-lithiated intermediate is facile, leading to the formation of 3-bromo-2-fluorobenzyne. This highly reactive intermediate can then undergo dimerization or react with other nucleophiles present in the reaction mixture.[9]

G start 1-bromo-2,3-difluorobenzene nBuLi n-BuLi, THF, -78 °C start->nBuLi aryllithium Aryllithium Intermediate nBuLi->aryllithium benzyne Benzyne Formation (Elimination of LiF) aryllithium->benzyne Major Side Reaction dmf_quench Quench with DMF aryllithium->dmf_quench Desired Pathway dimerization Dimerization/Trapping benzyne->dimerization side_products Biphenyls & Other Byproducts dimerization->side_products desired_product This compound dmf_quench->desired_product

Experimental Protocol: Minimizing Benzyne Formation
  • Rigorous Anhydrous Conditions: All glassware must be flame-dried, and all solvents (e.g., THF) must be freshly distilled from a suitable drying agent.

  • Low Temperature: Dissolve 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slow Addition of Base: Slowly add n-BuLi (1.1 eq) dropwise to the solution, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour.

  • Quench at Low Temperature: Add anhydrous DMF (1.5 eq) dropwise at -78 °C.

  • Slow Warming: Allow the reaction to warm slowly to room temperature before quenching with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Perform a standard aqueous workup and purify the crude product by column chromatography.

ParameterRecommendationRationale
Temperature -78 °CCritical for stabilizing the aryllithium intermediate and suppressing the elimination to form benzyne.[10]
Solvent Anhydrous THFEthereal solvents are required for organolithium reactions. Must be scrupulously dry.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive organolithium species by atmospheric oxygen or moisture.

Summary of Potential Side Products and their Origin

Synthetic RouteCommon Side ProductsMechanistic Origin
Electrophilic Bromination 2-Bromo-4,5-difluorobenzaldehyde, 2,3-Dibromo-4,5-difluorobenzaldehydeCompeting directing effects of the formyl and fluoro groups; Over-bromination.
Vilsmeier-Haack Formylation Unreacted starting materialDeactivated nature of the aromatic ring towards weak electrophiles.[6][7]
Ortho-lithiation/Formylation Biphenyl derivatives, debrominated productsFormation and subsequent reaction of the 3-bromo-2-fluorobenzyne intermediate.[9]

References

Technical Support Center: Suzuki Coupling of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 3-Bromo-4,5-difluorobenzaldehyde as an electrophilic partner. As a sterically hindered and electronically modified substrate, its successful coupling requires a nuanced understanding of the reaction mechanism and careful optimization of conditions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this compound is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the reaction parameters is crucial. Start by assessing these key areas:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The Pd(0) species is the active catalyst, and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Quality: The stability of the boronic acid is a frequent cause of failure. Side reactions like protodeboronation can consume your coupling partner.[2][3] Verify the purity of your this compound as well.

  • Base and Solvent Selection: The choice of base and solvent is critical for the transmetalation step.[2][4][5] Ensure they are appropriate for your specific substrate combination and are anhydrous if the reaction requires it.

Q2: I'm observing a significant amount of debrominated starting material (4,5-difluorobenzaldehyde). What causes this?

A2: The formation of the debrominated product is a known side reaction called hydrodehalogenation.[6] After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated arene. Potential hydride sources include amine bases or alcoholic solvents. To mitigate this, consider using a non-coordinating base and an aprotic solvent.

Q3: I see a lot of homocoupling of my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen.[1] This occurs through an oxidative process that can be catalyzed by palladium. To prevent this:

  • Thoroughly Degas: Ensure all solvents are rigorously degassed before use. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are effective.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of high-purity argon or nitrogen throughout the setup and reaction time.[2]

  • Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might promote oxidation.

Q4: Can the aldehyde group on my starting material interfere with the reaction?

A4: Yes, the aldehyde functionality can potentially influence the reaction. While generally tolerated in Suzuki couplings, aldehydes can coordinate to the metal center, which may affect the catalytic activity.[7] In some cases, particularly with highly reactive catalysts or under harsh conditions, side reactions involving the aldehyde, such as reduction or decarbonylation, could occur, though this is less common under standard Suzuki conditions. If you suspect aldehyde interference, using milder conditions (lower temperature, weaker base) may be beneficial.

In-Depth Troubleshooting Guide

When initial checks don't resolve the issue, a more detailed, component-by-component analysis is required. This compound presents a specific challenge due to the electron-withdrawing nature of the fluorine and aldehyde groups, which can impact the oxidative addition step.

Systematic Troubleshooting Workflow

This workflow provides a logical progression for diagnosing and solving issues with your Suzuki coupling.

Suzuki_Troubleshooting start Failed Suzuki Coupling (Low Yield / No Reaction) reagent_quality Step 1: Verify Reagent Quality - Boronic Acid (check for decomposition) - Aryl Halide (purity) - Solvent (anhydrous & degassed) start->reagent_quality reaction_setup Step 2: Check Reaction Setup - Inert Atmosphere (thoroughly degassed?) - Temperature Control (accurate?) reagent_quality->reaction_setup Reagents OK action1 Action: - Use fresh boronic acid - Purify Ar-Br - Use fresh, dry, degassed solvent reagent_quality->action1 catalyst_system Step 3: Evaluate Catalyst System - Ineffective Ligand? - Inactive Precatalyst? reaction_setup->catalyst_system Setup OK action2 Action: - Improve degassing protocol - Verify temperature probe reaction_setup->action2 base_solvent Step 4: Optimize Base & Solvent - Base too weak/strong? - Poor Solubility? catalyst_system->base_solvent Catalyst OK action3 Action: - Screen different ligands (e.g., Buchwald ligands) - Try a different Pd source catalyst_system->action3 side_reactions Step 5: Identify Side Reactions - Protodeboronation? - Hydrodehalogenation? - Homocoupling? base_solvent->side_reactions Conditions OK action4 Action: - Screen bases (K₃PO₄, Cs₂CO₃) - Change solvent (Dioxane, Toluene, THF) base_solvent->action4 success Successful Coupling side_reactions->success Side Reactions Minimized action5 Action: - Use anhydrous conditions - Protect boronic acid (e.g., MIDA ester) - Ensure O₂ exclusion side_reactions->action5

Caption: A step-by-step workflow for troubleshooting failed Suzuki coupling reactions.

Reagent Quality and Stability
  • The Boronic Acid/Ester: Boronic acids are susceptible to decomposition, primarily through two pathways:

    • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a very common side reaction.[3] It can be accelerated by moisture and certain bases.

    • Oxidative Decomposition: Boronic acids can be oxidized, especially under air.[8][9]

    • Trimerization (Anhydride Formation): In the solid state, boronic acids can dehydrate to form boroxines. While often in equilibrium with the monomeric acid in solution, their formation can affect reactivity. The water generated in this process can sometimes play a role in the reaction.[10]

    Solution:

    • Use fresh, high-purity boronic acid.

    • Consider using a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA boronate ester.[3][11] MIDA boronates are particularly useful as they offer a "slow release" of the boronic acid under the reaction conditions, minimizing decomposition.[3][11]

  • The Aryl Halide (this compound): Ensure it is of high purity. Impurities could potentially poison the catalyst.

  • Solvents and Water Content: The role of water in Suzuki couplings is complex. While often run in biphasic aqueous/organic mixtures, strictly anhydrous conditions are sometimes necessary to prevent protodeboronation.[2][12] Conversely, a small amount of water can be crucial for dissolving the base and facilitating the catalytic cycle.[10][12][13]

    • Solution: If protodeboronation is a major issue, try using anhydrous solvents. If the reaction is sluggish, a small amount of water (e.g., in a 10:1 organic/water ratio) might be beneficial.[12]

The Catalyst System: Palladium and Ligand Choice

The combination of the palladium precursor and the ligand is paramount for success, especially with challenging substrates.

  • The Challenge: this compound is electron-deficient, which should facilitate oxidative addition. However, steric hindrance near the bromine atom could still be a factor. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.[2]

  • Ligand Selection: Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required for difficult couplings.[14][15][16][17] They possess both the steric bulk and electron-donating properties to promote the key steps of the catalytic cycle.[18]

Ligand TypeRecommended LigandsKey Advantages
Biaryl Phosphines SPhos, XPhos, RuPhosHighly active for electron-deficient and sterically hindered substrates.[19] Promote fast oxidative addition and reductive elimination.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form very stable palladium complexes.[14] Excellent for challenging couplings, including those with aryl chlorides.
Standard Phosphines P(t-Bu)₃, PCy₃Can be effective, but often require higher temperatures and catalyst loadings.

Solution: If using a standard catalyst like Pd(PPh₃)₄ fails, switch to a more advanced catalyst system. A good starting point is a pre-formed palladacycle precatalyst (e.g., an XPhos-Pd-G3 or SPhos-Pd-G3) or generating the catalyst in situ from Pd₂(dba)₃ and a ligand like SPhos.

The Base and Solvent System

The base has multiple roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic borate species and facilitates the regeneration of the Pd(0) catalyst.[4][5][20]

  • Base Strength: For challenging couplings, a stronger base is often necessary to drive the transmetalation step. However, a base that is too strong can promote side reactions.

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for simple couplings, but may be too slow for this substrate.

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Frequently provide the best results for difficult substrates.[2] K₃PO₄ is a common and effective choice. Cs₂CO₃ is highly effective but more expensive.

  • Solvent Choice: The solvent must solubilize all components of the reaction. Common choices include ethereal solvents or aromatic hydrocarbons.

    • Dioxane, THF, Toluene: All are excellent choices. Toluene and dioxane are often used for higher-temperature reactions. A mixture with a small amount of water is common.[21]

Recommended Starting Conditions:

  • Base: K₃PO₄ (2.0 - 3.0 equivalents)

  • Solvent: Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)

Reaction Monitoring and Analysis

To effectively troubleshoot, you must know what is happening in your reaction flask.

  • Techniques: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][22][23] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the reaction directly.[24][25][26]

  • What to Look For:

    • Consumption of starting materials (this compound and the boronic acid).

    • Formation of the desired product.

    • Appearance of byproducts (homocoupled boronic acid, debrominated starting material). This information will directly inform your next troubleshooting step.

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water, 10:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, and base.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2][21]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable method (TLC, LC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protecting a Boronic Acid as a Diethanolamine Adduct

If boronic acid instability is suspected, conversion to a more stable diethanolamine adduct can be beneficial.

Procedure:

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]

  • Precipitation & Isolation: A precipitate will form. Stir the slurry for 15 minutes, then isolate the white solid by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]

References

preventing debromination in reactions with 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-4,5-difluorobenzaldehyde. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the use of this versatile building block in organic synthesis. As a key intermediate in the development of pharmaceuticals and agrochemicals, understanding its reactivity and potential side reactions is crucial for successful outcomes.[1][2] One of the most common challenges encountered is undesired debromination. This guide provides in-depth technical advice to help you prevent this side reaction and optimize your synthetic protocols.

Troubleshooting Guide: Preventing Debromination

Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a frequent side reaction that can significantly lower the yield of your target product and complicate purification.[3] This phenomenon is particularly prevalent in palladium-catalyzed cross-coupling reactions.[4]

Issue: Significant Formation of a Debrominated Byproduct in a Cross-Coupling Reaction

If you are observing a significant amount of the debrominated product (4,5-difluorobenzaldehyde) in your reaction mixture, follow this systematic approach to diagnose and resolve the issue.

Step 1: Evaluate the Base

The choice of base is a critical factor in preventing debromination. Strong bases, especially in the presence of protic solvents or impurities, can promote the formation of palladium-hydride species, which are often responsible for the reductive cleavage of the C-Br bond.[3][4]

  • Recommendation: Switch to a milder inorganic base.

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)[4]

Table 1: Effect of Base on Debromination in a Model Suzuki Coupling

BaseTemperature (°C)Desired Product Yield (%)Debrominated Byproduct (%)
Sodium tert-butoxide1004550
Potassium carbonate8085<5
Cesium carbonate8090<3

This table provides representative data for illustrative purposes.

Step 2: Optimize the Reaction Temperature

High reaction temperatures can accelerate the rate of debromination.[3][5] Often, the activation energy for the debromination pathway is higher than that of the desired cross-coupling reaction.

  • Recommendation: Lower the reaction temperature.

    • Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress.[4]

    • Gradually increase the temperature only if the reaction is sluggish.

Step 3: Scrutinize the Catalyst and Ligand System

The palladium catalyst and phosphine ligands play a crucial role in the catalytic cycle. Certain ligand systems can favor the formation of hydride species or promote reductive elimination pathways that lead to debromination.[3]

  • Recommendation:

    • For electron-deficient aryl bromides like this compound, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.[3]

    • Ensure a high-quality palladium source. Decomposed palladium catalysts can lead to the formation of palladium black, which can have different catalytic activities and promote side reactions.

Step 4: Ensure Anhydrous and Inert Conditions

The presence of water or other protic impurities can serve as a hydride source, leading to debromination.[3] Oxygen can also negatively impact the catalytic cycle.

  • Recommendation:

    • Use anhydrous and deoxygenated solvents (e.g., toluene, dioxane, THF).[3]

    • Ensure all reagents are thoroughly dried.

    • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating the recommendations above to minimize debromination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.[4]

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and XPhos in anhydrous, degassed 1,4-dioxane under argon.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add degassed water to achieve a 4:1 to 10:1 ratio of dioxane to water.[3][4]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

The electronic properties of the aromatic ring in this compound contribute to its susceptibility to debromination. The two electron-withdrawing fluorine atoms and the aldehyde group make the aryl bromide more electron-deficient. This can facilitate oxidative addition to the palladium(0) catalyst, a key step in cross-coupling reactions. However, it can also make the C-Br bond more susceptible to reductive cleavage, especially in the presence of hydride sources.

Q2: Can the choice of solvent influence debromination?

Yes, the solvent can play a significant role. Protic solvents, such as alcohols, can act as hydride donors and should generally be avoided.[3] Aprotic solvents like toluene, dioxane, and THF are preferred. It is crucial to use anhydrous and deoxygenated solvents to minimize potential hydride sources.[3]

Q3: I am performing a Buchwald-Hartwig amination and observing debromination. What should I do?

The principles for preventing debromination in Buchwald-Hartwig amination are similar to those for Suzuki coupling.[6][7] Pay close attention to the base, temperature, and ligand.

  • Base: Strong alkoxide bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig reactions but can promote debromination.[8] Consider switching to a weaker base like potassium carbonate or cesium carbonate if debromination is a significant issue.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often effective in promoting the desired C-N bond formation over debromination.[8]

  • Temperature: As with other cross-coupling reactions, lower temperatures can help to disfavor the debromination side reaction.

Q4: I need to perform a metal-halogen exchange on this compound. How can I avoid issues?

Metal-halogen exchange, typically with organolithium reagents like n-BuLi or t-BuLi, is a common method for generating an aryllithium species.[9] However, with polyhalogenated systems, selectivity can be an issue.

  • Reactivity: The order of halogen exchange is typically I > Br > Cl.[9] In this compound, the bromine is the most likely site of exchange.

  • Ortho-lithiation: The fluorine and aldehyde groups can act as directing groups for ortho-lithiation.[10] Depending on the reaction conditions and the organolithium reagent used, you might see a competition between metal-halogen exchange and ortho-lithiation.

  • Temperature: Performing the reaction at very low temperatures (e.g., -78 °C) is crucial to control the reactivity and minimize side reactions.

  • Slow Addition: Add the organolithium reagent slowly to the solution of the aryl bromide to maintain a low concentration of the reactive nucleophile.[4]

Q5: Are there any alternative palladium-free methods to functionalize the C-Br bond that might avoid debromination?

While palladium-catalyzed reactions are the most common, other transition metals like copper can also be used for cross-coupling reactions.[11] Copper-catalyzed reactions, such as the Ullmann condensation, often proceed through different mechanisms and may be less prone to debromination under certain conditions. However, these reactions may require higher temperatures.

Diagrams

DOT Script for Troubleshooting Workflow

G start Debromination Observed base Step 1: Evaluate Base - Switch to milder base (K₂CO₃, Cs₂CO₃) start->base temp Step 2: Optimize Temperature - Lower reaction temperature base->temp If debromination persists catalyst Step 3: Scrutinize Catalyst/Ligand - Use bulky, electron-rich ligands - Check catalyst quality temp->catalyst If debromination persists conditions Step 4: Ensure Inert/Anhydrous Conditions - Use dry, deoxygenated solvents - Maintain inert atmosphere catalyst->conditions If debromination persists end Debromination Minimized conditions->end

Caption: Troubleshooting workflow for minimizing debromination.

DOT Script for Competing Pathways in Pd-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle cluster_1 Debromination Pathway Ar-Br This compound OxAdd Oxidative Addition Ar-Br->OxAdd Debromination Reductive Cleavage Ar-Br->Debromination Pd(0) Pd(0)Ln Pd(0)->OxAdd Ar-Pd(II)-Br Ar-Pd(II)Ln-Br OxAdd->Ar-Pd(II)-Br Transmetal Transmetalation (with Nu-M) Ar-Pd(II)-Br->Transmetal Pd-H Pd-H Species Ar-Pd(II)-Br->Pd-H Ar-Pd(II)-Nu Ar-Pd(II)Ln-Nu Transmetal->Ar-Pd(II)-Nu RedElim Reductive Elimination Ar-Pd(II)-Nu->RedElim RedElim->Pd(0) Regenerates Catalyst Product Desired Product (Ar-Nu) RedElim->Product HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->Pd-H Pd-H->Debromination Byproduct Debrominated Byproduct (Ar-H) Debromination->Byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Improving Regioselectivity of Reactions with 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, substituted benzaldehyde. Here, we will address common issues related to regioselectivity in a variety of chemical transformations. Our goal is to provide not just solutions, but also the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of complex aromatic structures for medicinal chemistry and materials science.[1] Its reactivity is governed by the interplay of three distinct functional groups on the benzene ring:

  • Aldehyde (-CHO): A moderately deactivating, meta-directing group due to its electron-withdrawing nature.[2][3]

  • Bromine (-Br): A deactivating, ortho, para-directing group.

  • Fluorine (-F): A deactivating, ortho, para-directing group.

The combination of these groups creates a nuanced electronic and steric environment, which can lead to challenges in controlling the regioselectivity of subsequent reactions.

Diagram: Electronic Effects on this compound

Caption: Directing effects of substituents on the aromatic ring.

I. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental for creating new carbon-carbon bonds.[4][5][6] A common challenge with this compound is achieving selective coupling at the C-Br bond without side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. What is the likely cause and how can I prevent it?

A1: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure that your solvent is thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if possible.

  • Palladium Source: Consider using a Pd(0) source, such as Pd(PPh₃)₄, directly. This can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway. Experiment with a temperature gradient to find the optimal balance between the desired cross-coupling and the side reaction.

Q2: My Suzuki coupling is sluggish, and I'm getting low yields. How can I improve the reaction efficiency?

A2: Low yields in Suzuki couplings with this substrate can stem from several factors, including catalyst deactivation and suboptimal reaction conditions.

Optimization Protocol:

ParameterRecommendationRationale
Catalyst System Use a pre-formed palladium-ligand complex (precatalyst) for more reproducible results. For challenging couplings, consider bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos.[7]These ligands can enhance the rate of oxidative addition and reductive elimination, key steps in the catalytic cycle.[4][5]
Base A strong, non-nucleophilic base is often required. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction rate.The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5]
Solvent A mixture of a polar aprotic solvent (e.g., DME, dioxane, or THF) and water is typically used. The ratio can be optimized to ensure adequate solubility of all components.Water is often necessary to dissolve the inorganic base and facilitate the transmetalation process.
Temperature While lower temperatures can reduce side reactions, a certain thermal energy is required to drive the reaction. Microwave irradiation can sometimes improve yields and reduce reaction times.Increased temperature generally accelerates all steps of the catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR')_2 ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing aldehyde group, along with the fluoro substituents, can activate the aromatic ring towards nucleophilic attack, making SNAr a viable reaction pathway.[8][9] However, controlling which halogen is substituted is a key challenge.

Frequently Asked Questions (FAQs)

Q3: I am attempting a nucleophilic aromatic substitution with a strong nucleophile. Which halogen (Br or F) is more likely to be displaced?

A3: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[8] The more electronegative the halogen, the more it activates the ring towards this attack. Therefore, fluorine is generally a better leaving group than bromine in SNAr reactions, which is opposite to the trend observed in SN1 and SN2 reactions.[10]

Controlling Regioselectivity:

  • Positional Activation: The electron-withdrawing aldehyde group strongly activates the ortho and para positions to nucleophilic attack.[9] In this compound, the fluorine at position 4 is ortho to the aldehyde, while the bromine at position 3 is meta. This electronic factor strongly favors substitution at the C4-F position. The fluorine at position 5 is also meta to the aldehyde.

  • Reaction Conditions: While the electronic effects are dominant, fine-tuning reaction conditions can sometimes influence selectivity. Lower temperatures and less reactive nucleophiles may favor the thermodynamically more stable product, though kinetic control usually prevails.

Diagram: SNAr Mechanism and Regioselectivity

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination Start This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Product_F Substitution at C4-F (Major Product) Intermediate->Product_F Loss of F- Product_Br Substitution at C3-Br (Minor Product) Intermediate->Product_Br Loss of Br-

Caption: Simplified workflow for the SNAr reaction, highlighting the major and minor products.

III. Metal-Halogen Exchange and Directed ortho-Metalation (DoM)

Metal-halogen exchange is a powerful tool for generating organometallic reagents.[11][12] With multiple halogens present, achieving selective exchange is crucial.

Frequently Asked questions (FAQs)

Q4: I want to perform a metal-halogen exchange to generate an aryllithium species. Will n-butyllithium react with the C-Br or a C-F bond?

A4: Metal-halogen exchange rates generally follow the trend I > Br > Cl >> F.[11] Therefore, treatment with an alkyllithium reagent like n-BuLi will selectively perform the exchange at the more reactive C-Br bond. Fluorine is generally unreactive towards lithium-halogen exchange.[11]

Experimental Protocol: Selective Lithium-Bromine Exchange

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried, and all solvents must be rigorously dried and degassed. The reaction must be conducted under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Dissolve this compound in a dry ethereal solvent (e.g., THF or diethyl ether) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slow Addition: Slowly add a solution of n-butyllithium (typically 1.0-1.1 equivalents) dropwise to the cooled solution. A color change is often observed.

  • Quenching: After a short stirring time at low temperature (e.g., 15-30 minutes), the resulting aryllithium species can be quenched with an appropriate electrophile.

Q5: Can I achieve directed ortho-metalation (DoM) on this molecule without affecting the C-Br bond?

A5: Directed ortho-metalation is a competing pathway to metal-halogen exchange.[13] The aldehyde group can act as a directing group for lithiation at the ortho position (C2). However, lithium-bromine exchange is generally much faster than directed lithiation.[13] To favor DoM, a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) should be used. Even with these bases, competitive bromine exchange can be a significant side reaction.

Troubleshooting Table: Metalation Reactions

IssueProbable CauseRecommended Solution
Mixture of products from both Br-exchange and ortho-lithiation The rates of the two competing reactions are comparable under the reaction conditions.Use a more sterically hindered base (LiTMP > LDA) to favor deprotonation over halogen exchange. Lowering the temperature may also improve selectivity.
Low conversion The base is not strong enough or is being consumed by trace amounts of water.Ensure all reagents and solvents are scrupulously dry. Consider using a stronger base or a slight excess of the base.
Decomposition of the starting material The aryllithium intermediate may be unstable at higher temperatures.Maintain a low temperature throughout the reaction and quench the intermediate as soon as it is formed.

IV. Selective Reduction of the Aldehyde

Q6: I need to selectively reduce the aldehyde to an alcohol without affecting the C-Br and C-F bonds. What reducing agent should I use?

A6: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of more robust functional groups like aryl halides.

Experimental Protocol: Selective Aldehyde Reduction

  • Solvent: Dissolve this compound in a protic solvent like methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of NaBH₄: Add sodium borohydride portion-wise to the stirred solution. Effervescence (hydrogen evolution) will be observed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within an hour.

  • Workup: Carefully quench the excess NaBH₄ by the slow addition of water or dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

References

workup procedure for reactions involving 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction workups effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a halogenated aromatic aldehyde, a class of molecules pivotal in building complex organic structures.[1] The presence of three distinct functional handles—an aldehyde, a bromine atom, and two fluorine atoms—makes it a highly valuable building block in medicinal and materials chemistry.[2] The electron-withdrawing nature of the halogens enhances the electrophilicity of the aldehyde group compared to unsubstituted benzaldehyde.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1143502-70-8[2]
Molecular Formula C₇H₃BrF₂O[2]
Molecular Weight 221.00 g/mol [2][3]
Appearance White to off-white or pale yellow solid[4][5]
Solubility Insoluble in water; soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Chloroform.[1][6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere.[4][6][7]
Q2: What are the primary safety and handling precautions for this reagent?

As with any halogenated aromatic, proper personal protective equipment (PPE) is mandatory. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

  • Engineering Controls: Always handle this chemical in a certified fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][8]

  • In case of Contact:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]

  • Stability: The compound is generally stable under recommended storage conditions but is sensitive to air and strong oxidizing agents.[6][8]

Troubleshooting Guide: Reaction Workup Procedures

The workup phase is critical for isolating your target molecule with high purity and yield. Below are common issues encountered when working with reactions involving this compound and their solutions.

Q3: My reaction mixture formed a persistent emulsion during the aqueous wash. How can I resolve this?

Expert Insight: Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely divided solids are present. The goal is to disrupt the stable interface between the two layers.

Solutions:

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, often effectively breaking the emulsion.

  • Solvent Addition: Add a small amount of a different organic solvent that is immiscible with water (e.g., diethyl ether if your primary solvent is DCM) to alter the properties of the organic phase.

  • Filtration: If the emulsion is caused by a fine precipitate, filtering the entire mixture through a pad of Celite® can remove the solid that is stabilizing the emulsion.

  • Patience & Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling in the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation in the first place.

Q4: My final product is contaminated with unreacted this compound. How can I remove it?

Expert Insight: The starting aldehyde is relatively non-polar but does possess a reactive carbonyl group. This reactivity can be exploited for its removal.

Solutions:

  • Bisulfite Wash (for stable products): A classic technique for aldehyde removal is the formation of a water-soluble bisulfite adduct.[9]

    • Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • The bisulfite anion adds to the aldehyde, forming a salt that partitions into the aqueous layer.

    • Caution: This is a reversible reaction and the wash solution should be basic enough to deprotonate the adduct. This method is not suitable for products that are sensitive to aqueous sulfite or basic conditions.

  • Column Chromatography: This is the most reliable method. This compound has a moderate polarity. A well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) on silica gel will typically provide excellent separation.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can effectively exclude the aldehyde impurity, especially if it is present in small amounts.

Q5: I'm performing a Grignard reaction and the workup is giving me low yields. What went wrong?

Expert Insight: Grignard reactions are notoriously sensitive. The workup is as critical as the reaction itself. The primary goal is to quench the reaction safely and protonate the newly formed alkoxide without degrading the desired alcohol product.

Troubleshooting Steps:

  • Improper Quenching: Vigorous quenching with water or strong acid can be highly exothermic and lead to side reactions.

    • Best Practice: Cool the reaction mixture to 0 °C in an ice bath. Quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1][10] This is a weakly acidic proton source that minimizes side reactions like dehydration, which can occur with stronger acids.

  • Magnesium Salt Precipitation: Magnesium salts (MgX₂) can precipitate during the workup, trapping your product and making phase separation difficult.

    • Solution: After the initial quench, adding dilute acid (e.g., 1M HCl) can help dissolve these salts. However, be cautious if your product is acid-sensitive. Continue to extract the aqueous layer with your organic solvent (e.g., 3x with ethyl acetate) to recover any product that was trapped or partitioned.

  • Atmospheric Moisture: If the reaction was not performed under strictly anhydrous conditions, the Grignard reagent would be quenched prematurely, leading to low yields before the workup even begins.[10]

Workup_Troubleshooting start Workup Issue Identified emulsion Persistent Emulsion? start->emulsion low_yield Low Yield? emulsion->low_yield No sol_emulsion 1. Add Brine (sat. NaCl) 2. Filter through Celite® 3. Change Solvent emulsion->sol_emulsion Yes impurity Starting Material Contamination? low_yield->impurity No sol_low_yield 1. Review Quenching Protocol (use sat. NH4Cl) 2. Ensure all Mg salts are dissolved 3. Re-extract aqueous layer low_yield->sol_low_yield Yes sol_impurity 1. Column Chromatography 2. Wash with NaHSO3 (aq) 3. Recrystallization impurity->sol_impurity Yes end Problem Resolved impurity->end No sol_emulsion->end sol_low_yield->end sol_impurity->end

Caption: Decision tree for troubleshooting common workup issues.

Exemplary Protocol: Workup for a Grignard Reaction

This protocol outlines a robust workup procedure following the addition of a Grignard reagent (e.g., Phenylmagnesium bromide) to this compound.

Objective: To isolate the resulting secondary alcohol, (3-bromo-4,5-difluorophenyl)(phenyl)methanol.

Step-by-Step Methodology:

  • Cooling: Once the reaction is deemed complete by TLC analysis, place the reaction flask in an ice-water bath and cool the contents to 0 °C with stirring.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel. Monitor for any excessive exotherm. Continue adding until no further reaction is observed and the mixture is stirrable.

  • Extraction - Part 1: Transfer the entire mixture to a separatory funnel. Add ethyl acetate and shake. Allow the layers to separate. Drain the lower aqueous layer.

  • Acid Wash (Optional): If magnesium salts remain as a thick precipitate, return the aqueous layer to the funnel, add the organic layer back, and add 1M HCl dropwise until the solids dissolve. Shake, separate, and retain the organic layer.

  • Extraction - Part 2: Extract the aqueous layer two more times with fresh portions of ethyl acetate to ensure complete recovery of the product.

  • Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • Deionized Water (1x)

    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (1x) - to neutralize any residual acid.

    • Saturated Aqueous Sodium Chloride (Brine) (1x) - to remove bulk water and aid in drying.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, MgSO₄, or sodium sulfate, Na₂SO₄). Stir for 15-20 minutes.

  • Filtration & Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

Workup_Workflow cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Final Isolation A 1. Complete Reaction Mixture B 2. Cool to 0 °C A->B C 3. Quench (e.g., sat. NH4Cl) B->C D 4. Extract with Organic Solvent C->D Transfer E 5. Wash (Water, NaHCO3, Brine) D->E F 6. Collect Organic Layer E->F G 7. Dry (e.g., MgSO4) F->G Transfer H 8. Filter & Concentrate G->H I 9. Purify (e.g., Chromatography) H->I J J I->J Pure Product

Caption: General experimental workflow for reaction workup.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the complexities of coupling this challenging substrate. Our focus is on providing practical, field-tested insights to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Coupling this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group deactivates the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the aldehyde functionality can be sensitive to certain reaction conditions and may participate in side reactions.

This guide provides a comprehensive overview of catalyst systems and strategies to overcome these challenges in three major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing minimal conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the Suzuki coupling of this electron-deficient substrate is a common issue. The primary bottleneck is often inefficient oxidative addition. Here’s a systematic approach to troubleshooting:

  • Catalyst System Evaluation:

    • Palladium Precursor: If you are using Pd(OAc)₂, ensure it is fresh and properly stored. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step, which can be inefficient.

    • Ligand Choice: Standard ligands like PPh₃ may not be effective for this electron-poor substrate. The use of bulky, electron-rich phosphine ligands is crucial.[1][2] Buchwald's biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points as they are known to accelerate both oxidative addition and reductive elimination.

  • Base Selection:

    • The base is critical for the transmetalation step.[3] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH, which can promote side reactions.[1] Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions.

  • Solvent and Temperature:

    • Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally effective. A co-solvent of water is often used with inorganic bases. Ensure your solvents are rigorously degassed to prevent catalyst deactivation.

    • Gradually increasing the reaction temperature (e.g., from 80 °C to 110 °C) can improve the rate of oxidative addition. Microwave irradiation can also be a powerful tool for driving difficult couplings to completion.

Issue 2: Significant Formation of Byproducts

Q2: I am observing a significant amount of the dehalogenated product (4,5-difluorobenzaldehyde) in my reaction mixture. What causes this and how can I suppress it?

A2: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides.[1][4] It arises from the interception of the Ar-Pd(II)-X intermediate by a hydride source. Here are the key factors to consider:

  • Source of Hydride: Water, alcohols (if used as solvent or present as impurity), or even the amine base in some reactions can act as a hydride source.[4] Ensure all reagents and solvents are anhydrous.

  • Base-Induced Decomposition: Strong bases can sometimes promote pathways that lead to hydride formation. Using a weaker, non-nucleophilic base like K₃PO₄ or CsF can be beneficial.

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired reductive elimination versus undesired side reactions. Bulky, electron-rich ligands that promote rapid reductive elimination can outcompete the hydrodehalogenation pathway.[1]

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of dehalogenation more than the rate of the desired coupling.

Q3: My Sonogashira coupling is plagued by the homocoupling of the terminal alkyne (Glaser coupling). How can I promote the desired cross-coupling?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.[5] Here are some strategies to minimize it:

  • Copper-Free Conditions: The copper co-catalyst is often implicated in promoting alkyne homocoupling.[6][7] Switching to a copper-free Sonogashira protocol is a highly effective strategy. This typically requires a more active palladium catalyst system.

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the alkyne slowly to the reaction mixture using a syringe pump.[5]

  • Choice of Base and Solvent: The choice of an appropriate amine base (e.g., Et₃N, DIPEA) and solvent is crucial.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is generally recommended as a starting point for the Suzuki-Miyaura coupling of this compound?

A1: For a challenging substrate like this compound, a catalyst system comprising a palladium(II) precursor like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos, is a robust starting point.[8] These ligands have demonstrated high efficacy for the coupling of electron-deficient and sterically hindered aryl bromides.

Q2: What is the recommended order of addition for the reagents in a typical Suzuki-Miyaura coupling reaction?

A2: A common and effective procedure is to add the this compound, the boronic acid, and the base to a flame-dried flask. The flask is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfill. The degassed solvent is then added, followed by the palladium precursor and the ligand under a positive pressure of the inert gas.

Q3: For a Heck coupling with this compound, what are the key parameters to consider for achieving good regioselectivity with unsymmetrical olefins?

A3: In Heck couplings, the regioselectivity of the addition of the aryl group to the olefin is influenced by both electronic and steric factors. For electron-deficient olefins like acrylates, the arylation typically occurs at the β-position. With styrenes, a mixture of α and β-arylation can occur. The choice of ligand can play a significant role in controlling regioselectivity. Generally, bulky ligands favor addition to the less substituted carbon of the double bond.

Q4: Can I use this compound in a copper-free Sonogashira coupling, and what are the advantages?

A4: Yes, copper-free Sonogashira conditions are highly recommended for this substrate. The main advantages are the suppression of alkyne homocoupling (Glaser byproducts) and the avoidance of copper contamination in the final product, which can be a concern in pharmaceutical synthesis.[6][7] Successful copper-free protocols often employ palladium catalysts with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands in the presence of an amine base.[9]

Data and Protocols

Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table provides a summary of representative catalyst systems for the Suzuki-Miyaura coupling of electron-deficient aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Typical Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10085-98
Pd₂(dba)₃XPhosCs₂CO₃Toluene11080-95
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O9060-85
PdCl₂(dppf)-Na₂CO₃DMF/H₂O10070-90

Note: Yields are highly dependent on the specific boronic acid used and require optimization for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the degassed 1,4-dioxane and water.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane under argon.

  • Transfer the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Oxidative Addition->Ar-Pd(II)(L2)-Br Transmetalation Transmetalation Ar-Pd(II)(L2)-Br->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Purity & Integrity (Aryl Bromide, Boronic Acid, Solvent, Base) start->check_reagents check_reagents->start Impure Reagents check_catalyst Evaluate Catalyst System (Precursor & Ligand Activity) check_reagents->check_catalyst Reagents OK check_catalyst->start Inactive Catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) check_catalyst->optimize_conditions Catalyst OK consider_alternatives Consider Alternative Coupling optimize_conditions->consider_alternatives No Improvement success Improved Yield optimize_conditions->success Optimization Successful

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Temperature Management in the Synthesis of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Gemini Senior Application Scientist Team Last Updated: January 5, 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. Precise thermal control is paramount for achieving high yield, purity, and safety during this synthesis.

This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and outcomes, empowering you to troubleshoot effectively and optimize your experimental results.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the thermal dynamics of the synthesis, focusing primarily on the Vilsmeier-Haack formylation of 1-Bromo-2,3-difluorobenzene, a common and effective synthetic route.

Q1: Why is temperature management so critical for the formylation of 1-Bromo-2,3-difluorobenzene?

A: Temperature is arguably the most influential variable in this synthesis for three primary reasons:

  • Controlling Exothermic Reactions: The formation of the Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a highly exothermic process.[1][2] Without aggressive cooling, the reaction can proceed too rapidly, leading to a "runaway" scenario with a rapid increase in temperature and pressure.[2] This not only poses a significant safety hazard but also can lead to the decomposition of the reagent itself.

  • Ensuring Regioselectivity and Preventing Side Reactions: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. While the electronics of the 1-Bromo-2,3-difluorobenzene substrate strongly direct the formylation to the desired position, excessive temperatures can provide enough energy to overcome activation barriers for undesired side reactions. A significant side reaction to consider is the potential for chlorination of the pyrimidine ring in similar heterocyclic systems, a risk that increases with higher temperatures.

  • Maximizing Yield and Purity: The stability of both the Vilsmeier reagent and the product is temperature-dependent. The reaction to form the aldehyde itself requires a specific temperature range to proceed at an optimal rate.[3] If the temperature is too low, the reaction may be sluggish or stall completely. If it is too high, byproducts may form, or the product could degrade, complicating purification and reducing the overall yield.

Q2: What are the distinct temperature-controlled stages in a Vilsmeier-Haack formylation?

A: The synthesis can be broken down into three key stages, each with a unique thermal requirement:

  • Vilsmeier Reagent Formation (The Cold Stage): This initial step is the most exothermic. It requires maintaining a low temperature, typically 0 to 5°C , during the slow, dropwise addition of POCl₃ to DMF.[1] This ensures the reagent forms smoothly without decomposition.

  • Formylation Reaction (The Reaction Stage): Once the reagent is formed, the 1-Bromo-2,3-difluorobenzene is added. The temperature for this stage is substrate-dependent. For activated aromatic compounds, the reaction may proceed at room temperature or require gentle heating (e.g., 40-80°C ) to drive the reaction to completion.[1][3] Continuous monitoring is key to finding the "sweet spot" that balances reaction rate with stability.

  • Quenching and Workup (The Quench Stage): The reaction is terminated by quenching, typically by pouring the mixture into ice water. This is also an exothermic process and must be done carefully to keep the temperature low, often below 25°C , to prevent hydrolysis of byproducts or degradation of the desired aldehyde.[4][5]

Q3: What are the typical observable signs of poor temperature control?

A: Several in-process observations can indicate a deviation from the optimal thermal profile:

  • Unexpected Color Change: A sudden darkening of the reaction mixture (e.g., to dark brown or black) can signify decomposition or the formation of polymeric side products.

  • Pressure Buildup: In a closed or poorly vented system, a rapid rise in pressure is a critical warning sign of a runaway reaction.

  • Inconsistent TLC/LC-MS Results: If reaction monitoring shows the formation of multiple unexpected spots or a failure of the starting material to be consumed, improper temperature (either too high or too low) is a likely culprit.

  • Low Yield of Isolated Product: This is the most common consequence. Even minor temperature deviations can favor side reactions, leading to a significant loss of the desired product.

  • Difficult Purification: The presence of thermally-induced impurities, such as chlorinated or over-formylated species, can make isolation of the pure this compound challenging.

Part 2: Troubleshooting Guide for Vilsmeier-Haack Formylation

This guide provides a question-and-answer format to address specific problems encountered during the synthesis.

Scenario 1: Runaway Exotherm During Vilsmeier Reagent Formation
  • Q: I am adding POCl₃ to my DMF, and the temperature is rising rapidly past 10°C despite being in an ice bath. What is happening and how do I mitigate it?

    A: This indicates that the rate of heat generation is exceeding the capacity of your cooling system. The primary cause is almost always adding the POCl₃ too quickly.

    • Immediate Action: Immediately stop the addition of POCl₃. If safe to do so, add more ice and salt to your cooling bath to increase its efficiency.

    • Root Cause Analysis & Prevention:

      • Addition Rate: The addition of POCl₃ must be done dropwise via an addition funnel to allow the cooling system to dissipate the heat from this potent exotherm.[1]

      • Cooling Efficiency: Ensure your reaction flask is adequately submerged in the ice-water bath. For larger scale reactions, a cryocooler or an acetone/dry ice bath may be necessary to maintain the target temperature of 0-5°C.

      • Stirring: Vigorous stirring is essential to ensure there are no localized "hot spots" within the flask and that heat is transferred efficiently to the flask walls and into the cooling bath.

Scenario 2: Low or No Product Formation After Reaction Period
  • Q: I've completed the reaction and aqueous workup, but my final yield is less than 20%. My TLC analysis showed a lot of unreacted starting material. Was the temperature wrong?

    A: This classic symptom points to an insufficient reaction temperature or time. The activation energy for the electrophilic attack on the deactivated 1-Bromo-2,3-difluorobenzene ring was not overcome.

    • Root Cause Analysis & Prevention:

      • Reaction Temperature: While Vilsmeier reagent formation must be cold, the formylation step itself often requires heating.[1][3] Depending on the substrate's reactivity, temperatures can range from room temperature up to 80°C.[3]

      • Optimization: Run small-scale parallel reactions at different temperatures (e.g., 40°C, 60°C, 80°C) and monitor by TLC or GC/LC-MS to determine the optimal temperature for your specific setup.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. A reaction that is incomplete at 2 hours may go to completion after 6 hours.

Scenario 3: Product is Impure with Hard-to-Remove Side Products
  • Q: My NMR shows the correct product, but also significant impurities. I suspect chlorination or other byproducts. How can temperature control help?

    A: The formation of byproducts is often a result of the reaction temperature being too high. Excess thermal energy can activate undesired reaction pathways.

    • Root Cause Analysis & Prevention:

      • Chlorination: The Vilsmeier reagent contains a reactive chlorine species. At elevated temperatures, it can act as a chlorinating agent, especially on activated rings or other functional groups.[6] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

      • Stoichiometry and Temperature: Ensure you are not using a large excess of the Vilsmeier reagent, as this can increase the likelihood of side reactions. The combination of excess reagent and high temperature is a primary driver for impurity formation.

      • Controlled Heating: Use a well-controlled oil bath with a temperature probe and stirrer to maintain a stable reaction temperature. Avoid direct heating with a mantle, which can create hot spots and lead to localized overheating.

Part 3: Experimental Protocol & Data

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

  • Vilsmeier Reagent Preparation: a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). b. Cool the flask to 0°C in an efficient ice-salt water bath. c. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) to the dropping funnel. d. Add the POCl₃ dropwise to the stirred DMF solution over 30-60 minutes. Crucially, monitor the internal thermometer to ensure the temperature does not exceed 5°C. [1] e. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent (a pale yellow or off-white salt may precipitate).

  • Formylation Reaction: a. Dissolve 1-Bromo-2,3-difluorobenzene (1.0 equiv.) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent. c. Once the addition is complete, slowly raise the temperature to the predetermined optimal level (e.g., 60°C ) using a pre-heated oil bath. d. Maintain the reaction at this temperature and monitor its progress periodically by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Quenching and Workup: a. Once the reaction is complete, cool the mixture back down to room temperature. b. In a separate large beaker, prepare a mixture of crushed ice and water. c. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This process is exothermic; monitor the quench temperature to keep it below 25°C. [4] d. Stir the resulting slurry for 30-60 minutes to allow for complete hydrolysis of the iminium salt intermediate. e. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x). f. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. g. Remove the solvent under reduced pressure to yield the crude this compound, which can then be purified by column chromatography or distillation.

Data Table: Summary of Critical Temperature Parameters
Parameter / StageTemperature RangeRationale & Key Considerations
Vilsmeier Reagent Formation 0 – 5 °CHighly exothermic; prevents reagent decomposition.[1]
Substrate Addition 0 – 10 °CAllows for controlled initiation of the reaction.
Main Reaction 40 – 80 °CSubstrate-dependent; balances reaction rate against side product formation.[3]
Aqueous Quench < 25 °CExothermic; prevents product degradation during hydrolysis.[4][5]

Part 4: Visualization & Workflow Diagrams

Diagram 1: Vilsmeier-Haack Synthesis Workflow

This diagram illustrates the critical temperature-controlled steps in the synthesis process.

Vilsmeier_Workflow cluster_prep Stage 1: Reagent Preparation cluster_reaction Stage 2: Formylation cluster_workup Stage 3: Workup prep_dmf 1. Add Anhydrous DMF to Flask cool_dmf 2. Cool Flask to 0°C prep_dmf->cool_dmf add_poc 3. Add POCl3 Dropwise (Maintain T < 5°C) cool_dmf->add_poc form_reagent 4. Vilsmeier Reagent Formed add_poc->form_reagent add_sub 5. Add 1-Bromo-2,3-difluorobenzene form_reagent->add_sub heat_react 6. Heat to Reaction Temp (e.g., 40-80°C) add_sub->heat_react monitor 7. Monitor by TLC/LC-MS heat_react->monitor cool_mix 8. Cool to Room Temp monitor->cool_mix quench 9. Quench on Ice (Maintain T < 25°C) cool_mix->quench extract 10. Extract & Purify quench->extract product 11. Final Product extract->product

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This decision tree helps diagnose and solve issues related to low product yield based on reaction observations.

Troubleshooting_Yield start Problem: Low Product Yield check_sm Was Starting Material (SM) Consumed (via TLC/GC)? start->check_sm sm_present No, Significant SM Remains check_sm->sm_present No sm_gone Yes, SM is Consumed check_sm->sm_gone Yes cause_temp Cause: Reaction Stalled (Temp Too Low / Time Too Short) sm_present->cause_temp check_impurities Are there significant byproducts/impurities? sm_gone->check_impurities solution_temp Solution: Increase Reaction Temperature or Duration cause_temp->solution_temp impurities_yes Yes, Many Impurities check_impurities->impurities_yes Yes impurities_no No, Clean Baseline check_impurities->impurities_no No cause_side_reactions Cause: Side Reactions (Temp Too High) impurities_yes->cause_side_reactions cause_workup Cause: Product Lost During Workup/Purification impurities_no->cause_workup solution_side_reactions Solution: Decrease Reaction Temperature cause_side_reactions->solution_side_reactions solution_workup Solution: Review Extraction pH, Solvent Choice, & Column Conditions cause_workup->solution_workup

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Crude 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-4,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common methods for the synthesis of halogenated benzaldehydes, such as the bromination of a difluorobenzaldehyde precursor, can introduce several types of impurities.

  • Unreacted Starting Materials: Residual 4,5-difluorobenzaldehyde is a common impurity.

  • Over-brominated Species: Dibrominated difluorobenzaldehydes can form if the reaction is not carefully controlled.

  • Isomeric Impurities: Depending on the directing effects of the fluorine atoms, other positional isomers of the brominated product may be present.

  • Hydrolysis Products: Exposure of the reaction mixture to water can lead to the hydrolysis of the aldehyde to the corresponding carboxylic acid, 3-Bromo-4,5-difluorobenzoic acid.

  • Residual Reagents and Catalysts: Traces of bromine, the brominating agent (e.g., N-bromosuccinimide), and any catalysts used (e.g., iron filings, aluminum chloride) may be present.[1][2]

  • Solvent Residues: Residual solvents from the reaction and initial work-up will also be present.

Troubleshooting Purification Challenges

This section provides a structured approach to overcoming common issues encountered during the purification of this compound.

Impurity Identification and Characterization

A logical workflow for identifying the nature of the impurities is crucial for selecting the appropriate purification strategy.

Caption: Workflow for Impurity Identification.

Q2: My TLC shows multiple spots. How do I choose a suitable solvent system for column chromatography?

A2: Thin-layer chromatography (TLC) is an indispensable tool for developing a solvent system for column chromatography. The goal is to achieve good separation between the desired product and its impurities. A typical starting point for halogenated aromatic aldehydes is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.

Recommended TLC Solvent Systems to Screen:

  • Hexane:Ethyl Acetate (9:1, 8:2, 7:3 v/v)

  • Heptane:Dichloromethane (1:1 v/v)

  • Toluene:Ethyl Acetate (9.5:0.5 v/v)

The ideal solvent system will give your product an Rf value of approximately 0.2-0.35, with clear separation from other spots.

Purification Methodologies: A Comparative Guide
Purification MethodPrincipleBest For RemovingKey Considerations
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Small amounts of impurities with different solubility profiles.Finding a suitable solvent or solvent pair is critical. The product should be highly soluble at high temperatures and poorly soluble at low temperatures.
Column Chromatography Differential adsorption of components onto a solid stationary phase.Impurities with different polarities (e.g., unreacted starting material, over-brominated products).Can be time-consuming and require significant solvent volumes for large-scale purifications. Aldehydes can sometimes be sensitive to silica gel.[3]
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Non-volatile impurities and high-boiling point side products.The compound must be thermally stable at its boiling point under vacuum.
Bisulfite Adduct Formation Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct.Non-aldehydic impurities.The adduct formation and regeneration steps add to the overall process. The aldehyde must be stable to the basic conditions used for regeneration.[4][5][6]

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small quantities of impurities, provided a suitable solvent is identified. For a compound like this compound, which is a solid at room temperature, this is a viable option.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, and mixtures like ether/hexane) at room and elevated temperatures. A good solvent will dissolve the crude product when hot but show low solubility when cold. For a structurally similar compound, 3-bromo-2,5-difluorobenzaldehyde, a solvent system of diethyl ether/hexane has been reported to be effective.[7]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil, try using a more dilute solution or a different solvent system.

  • No Crystal Formation: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]

Protocol 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

  • Select a Solvent System: Based on your TLC analysis, choose a solvent system that provides good separation.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elute and Collect Fractions: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

  • Poor Separation: If the separation is poor, try a different solvent system or use a longer column.

  • Product Tailing: This can be due to the acidic nature of silica gel. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help mitigate this.

  • Product Decomposition: Some aldehydes are sensitive to silica gel. If you suspect decomposition, consider using a less acidic stationary phase like alumina.[3]

Protocol 3: Purification via Bisulfite Adduct Formation

This chemical method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude this compound in a water-miscible solvent like methanol or ethanol.[4][5] Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form.

  • Isolation of the Adduct: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any organic impurities.

  • Regeneration of the Aldehyde: Suspend the bisulfite adduct in water and add a strong base, such as sodium hydroxide or sodium carbonate solution, until the solution is basic.[4][6] This will regenerate the aldehyde.

  • Extraction and Isolation: Extract the regenerated aldehyde with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 4: Vacuum Distillation

For thermally stable compounds, vacuum distillation is an excellent method for purification, especially on a larger scale. 3-Bromo-4-fluorobenzaldehyde has a reported boiling point of 85-108 °C at 8 mmHg, suggesting that vacuum distillation is a feasible method for the difluoro analogue.[1]

Step-by-Step Methodology:

  • Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and the vacuum seals are tight.

  • Distillation: Heat the crude material gently under vacuum. Collect the fraction that distills at the expected boiling point. It is advisable to use a Vigreux column to improve separation efficiency.[1]

  • Monitoring: Monitor the temperature and pressure closely during the distillation.

Troubleshooting Vacuum Distillation:

  • Bumping: Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Decomposition: If the compound decomposes at its boiling point, a lower vacuum (and thus lower temperature) may be required.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity and identifying any volatile impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the structure of the purified product and identifying any remaining impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

By following these guidelines and troubleshooting steps, researchers can effectively purify crude this compound to the high purity required for subsequent synthetic applications.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4,5-difluorobenzaldehyde and 3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, halogenated benzaldehydes serve as versatile and indispensable building blocks. Their utility stems from the presence of multiple reactive sites: the aldehyde functionality, a gateway to a myriad of transformations, and the carbon-halogen bonds, which are amenable to a host of cross-coupling and substitution reactions. This guide provides an in-depth comparison of two such synthons: 3-Bromo-4,5-difluorobenzaldehyde and 3,5-dibromobenzaldehyde .

While structurally similar, the electronic disparity between fluorine and bromine substituents imparts distinct reactivity profiles to these molecules. Understanding these nuances is critical for researchers, scientists, and drug development professionals in designing efficient synthetic routes and anticipating reaction outcomes. This document will explore the theoretical underpinnings of their reactivity, present comparative experimental insights, and provide validated protocols for their application.

PropertyThis compound3,5-dibromobenzaldehyde
Structure
Molecular Formula C₇H₃BrF₂O[1]C₇H₄Br₂O[2]
Molecular Weight 221.00 g/mol [1]263.91 g/mol [3]
Appearance SolidWhite to yellowish powder[2]
Melting Point Not widely reported84-88 °C[3][4]
CAS Number 1143502-70-8[1]56990-02-4[2]

Theoretical Analysis: Unpacking Electronic Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. The interplay between inductive and resonance effects determines the electron density of the ring and the lability of its leaving groups.

Inductive vs. Resonance Effects of Halogens: All halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[5] Conversely, they possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+R). This resonance effect is most pronounced for fluorine due to effective orbital overlap between carbon's 2p and fluorine's 2p orbitals and diminishes for larger halogens like bromine (Carbon 2p, Bromine 4p overlap).[6] However, for all halogens, the inductive effect dominates, making them net deactivating groups.

  • This compound: This molecule is decorated with three potent electron-withdrawing groups: two fluorine atoms, one bromine atom, and an aldehyde group. Fluorine is the most electronegative element, and its powerful -I effect, combined with that of the bromine and the aldehyde, renders the aromatic ring exceptionally electron-deficient.[7]

  • 3,5-dibromobenzaldehyde: In this symmetrical molecule, the two bromine atoms are meta to the aldehyde. From these positions, their electron-withdrawing influence is primarily inductive. The overall electron deficiency of this ring is significant but less pronounced than its difluorinated counterpart.

This difference in electron density is quantitatively captured by Hammett Substituent Constants (σ) , which measure the electronic influence of a substituent on a reaction center.[8]

Substituentσ_metaσ_para
-F +0.34[9]+0.06[9]
-Br +0.39[9]+0.23[9]
-CHO +0.36[10]+0.22[10]

Higher positive σ values indicate stronger electron-withdrawing character. The cumulative effect of two fluorine atoms, a bromine atom, and an aldehyde makes the this compound ring significantly more electrophilic.

Comparative Reactivity in Key Transformations

The pronounced electronic differences between these two molecules lead to divergent behavior in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are characteristic of electron-poor aromatic rings containing a good leaving group.[11] The mechanism involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[12]

  • This compound: The extreme electron deficiency of this ring makes it a prime candidate for SNAr. The presence of strongly electron-withdrawing fluoro and aldehyde groups ortho and para to the C-Br bond is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.[12][13]

  • 3,5-dibromobenzaldehyde: While the bromine atoms and aldehyde group withdraw electron density, the lack of powerful stabilizing groups (like nitro or multiple fluoro substituents) positioned ortho/para to the leaving groups makes this substrate far less reactive in SNAr reactions under typical conditions.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[14] The key step is the oxidative addition of a Pd(0) catalyst into the carbon-halogen bond.[15] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[14]

  • Reactivity of the C-Br Bond: The rate of oxidative addition is accelerated by electron-withdrawing groups on the aromatic ring.[15] This is because these groups make the carbon of the C-Br bond more electrophilic and polarize the bond, facilitating its cleavage by the nucleophilic Pd(0) catalyst.

    • This compound: The highly electron-poor nature of this ring suggests it will undergo oxidative addition more readily than its dibromo counterpart.

    • 3,5-dibromobenzaldehyde: This substrate is also an excellent partner in Suzuki couplings.[2] A key synthetic advantage is the presence of two chemically equivalent C-Br bonds, allowing for either mono- or di-substitution reactions to be performed by controlling the stoichiometry of the boronic acid.[16]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation pd_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for performing a Suzuki-Miyaura coupling reaction with each substrate. The choice of ligand, base, and temperature reflects the anticipated reactivity.

Protocol 1: Suzuki-Miyaura Coupling of this compound

The higher intrinsic reactivity of this substrate may allow for milder conditions. A standard palladium source like Pd(dppf)Cl₂ is often sufficient.

Protocol_1_Workflow start Start reagents 1. Combine Substrate (1 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2 eq) in a reaction flask. start->reagents degas 2. Add Solvent (e.g., Dioxane/H₂O), Degas with N₂ or Ar for 15 min. reagents->degas catalyst 3. Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%). degas->catalyst heat 4. Heat reaction mixture (e.g., 80-90 °C) with stirring. catalyst->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with water, extract with organic solvent (e.g., EtOAc). monitor->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[17] Add the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.[14]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality: The use of a water-miscible solvent like dioxane with water and an inorganic base like K₂CO₃ is a standard, robust condition for Suzuki couplings.[17] The dppf ligand provides good stability and activity for the palladium catalyst, suitable for this activated substrate.

Protocol 2: Mono-Coupling of 3,5-dibromobenzaldehyde

To achieve selective mono-arylation, the stoichiometry of the boronic acid is critical. Using a slight deficit or an equimolar amount of the boronic acid relative to the dibromide is a common strategy.

Methodology:

  • Vessel Preparation: Follow the same procedure as in Protocol 1, using 3,5-dibromobenzaldehyde (1.0 equiv). Critically, use the arylboronic acid in a controlled stoichiometry (0.9-1.0 equiv) to favor mono-substitution. Add a suitable base like cesium carbonate (2.0 equiv), which is often effective.[17]

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., THF or Dioxane/H₂O). For this potentially less reactive substrate, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) with a palladium precatalyst (e.g., Pd₂(dba)₃) may be beneficial to promote efficient oxidative addition.[18] Add the catalyst system (1-5 mol% Pd).

  • Reaction: Heat the mixture to 90-110 °C. The reaction progress should be carefully monitored to maximize the yield of the mono-coupled product and minimize the formation of the di-coupled byproduct.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1. Careful chromatography will be required to separate the starting material, mono-arylated product, and di-arylated byproduct.

Causality: Precise control of stoichiometry is the primary tool to achieve selectivity. The potential use of a more advanced catalyst system (e.g., with a Buchwald-type ligand) is a rational choice to ensure high conversion at a reasonable temperature, especially if the coupling partner is challenging.

Summary and Outlook

The comparison between this compound and 3,5-dibromobenzaldehyde is a clear illustration of how subtle structural changes lead to significant shifts in chemical reactivity.

  • This compound is an exceptionally electron-poor aromatic aldehyde. This makes it highly susceptible to Nucleophilic Aromatic Substitution and a very reactive partner in palladium-catalyzed cross-coupling reactions . Its aldehyde group is also highly electrophilic. This high reactivity makes it a valuable synthon for introducing complex fluorinated motifs in medicinal and materials chemistry.[1][19]

  • 3,5-dibromobenzaldehyde is a versatile building block whose primary strength lies in its C₂ symmetry. The two equivalent C-Br bonds provide a handle for selective mono- or di-functionalization through cross-coupling reactions, enabling the synthesis of complex, multi-substituted aromatic structures from a simple starting material.[2][3]

The choice between these two reagents will ultimately be dictated by the synthetic strategy. For reactions requiring a highly activated, electron-deficient ring, the difluoro compound is the superior choice. For strategies involving sequential or symmetrical double functionalization, the dibromo analogue provides unique synthetic opportunities.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthetic chemist's toolbox for the formation of carbon-carbon bonds. This guide provides an in-depth comparison of various catalyst systems for a particularly challenging yet valuable substrate: 3-Bromo-4,5-difluorobenzaldehyde. The presence of two electron-withdrawing fluorine atoms and an aldehyde group makes this substrate electronically deactivated and susceptible to side reactions, demanding a careful selection of the catalytic system to achieve high yields and purity.

This guide moves beyond a simple listing of catalysts, offering a rationale for catalyst selection based on the substrate's electronic and steric properties. We will delve into the nuances of ligand choice, catalyst generation, and reaction optimization, supported by experimental data from analogous systems to provide a robust framework for your synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step, especially for electron-deficient aryl halides.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron reagent.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OR)2 + Base) Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparing Catalyst Systems for an Electron-Deficient Substrate

The electronic properties of this compound necessitate a catalyst system that can efficiently overcome the challenging oxidative addition step. Below, we compare several classes of palladium catalysts, drawing on data from the coupling of similar electron-deficient aryl bromides to guide our recommendations.

Catalyst SystemLigand TypeKey AdvantagesConsiderationsTypical Yields (Analogous Substrates)
Pd(dppf)Cl₂ Ferrocene-based bisphosphineGood thermal stability; effective for a range of aryl bromides.May require higher catalyst loading and temperatures for deactivated substrates.70-95%[1]
Buchwald Precatalysts (e.g., SPhos, XPhos Pd G3) Bulky, electron-rich biaryl monophosphinesHigh activity for electron-deficient and sterically hindered substrates; low catalyst loadings.Higher cost of ligands and precatalysts.>95%[2]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Excellent thermal stability; highly active for a broad range of substrates, including aryl chlorides.Can be sensitive to steric hindrance near the reaction center.82-94%[3]
Pd(PPh₃)₄ TriphenylphosphineReadily available and inexpensive.Generally less effective for electron-deficient aryl bromides; requires higher temperatures.Can be significantly lower for challenging substrates.[4]

Disclaimer: The yields presented are based on published data for structurally similar electron-deficient aryl bromides and may vary for the specific coupling of this compound.

In-Depth Catalyst System Analysis and Experimental Protocols

The Reliable Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂)

This catalyst is a staple in many labs due to its good performance across a wide array of Suzuki couplings. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate the catalytic cycle. For an electron-deficient substrate like this compound, it is a reliable starting point for optimization.

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%) to the flask.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The High-Performance Choice: Buchwald Ligands and Precatalysts

For challenging couplings, the use of bulky, electron-rich monophosphine ligands developed by Professor Stephen Buchwald's group often provides superior results. Ligands like SPhos and XPhos, when combined with a palladium source or used as pre-formed precatalysts (e.g., XPhos Pd G3), are highly effective for the Suzuki coupling of electron-deficient and sterically hindered aryl halides.[2] These catalysts promote the oxidative addition step and facilitate reductive elimination.

Experimental Protocol:

  • In a glovebox, add the arylboronic acid (1.5 equiv.) and a suitable base such as K₃PO₄ (2.0 equiv.) to a vial.

  • Add a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., toluene or CPME).

  • Add the Buchwald precatalyst (e.g., SPhos Pd G4 or XPhos Pd G3, 1-2 mol%).

  • Seal the vial and heat the reaction mixture to the desired temperature (often 80-110 °C), monitoring by LC-MS.

  • After completion, cool the reaction mixture and dilute with an organic solvent.

  • Filter through a pad of celite and silica gel, washing with the organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

The Robust Alternative: PEPPSI™-IPr Catalyst

N-Heterocyclic Carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium catalysis. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, particularly PEPPSI™-IPr, are known for their high thermal stability and broad applicability.[3][5][6][7][8] The strong σ-donating ability of the NHC ligand stabilizes the palladium center and promotes the catalytic cycle.

Experimental Protocol:

  • To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ (3.0 equiv.).

  • Add the PEPPSI™-IPr catalyst (1-3 mol%).

  • Add a degassed solvent such as THF or 1,4-dioxane.

  • Seal the vial and heat the mixture to 60-100 °C, monitoring the reaction's progress.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Decision-Making Workflow for Catalyst Selection

Choosing the optimal catalyst system depends on several factors, including the reactivity of the coupling partners, desired reaction conditions, and cost considerations. The following workflow can guide your decision-making process.

Catalyst_Selection_Workflow start Start: Suzuki Coupling of This compound initial_screening Initial Screening: Cost-effective & Reliable start->initial_screening high_performance High Performance Needed? (e.g., low yield in initial screen) initial_screening->high_performance No pd_dppf Use Pd(dppf)Cl2 initial_screening->pd_dppf Yes steric_hindrance Significant Steric Hindrance? high_performance->steric_hindrance No buchwald Use Buchwald Precatalyst (e.g., SPhos, XPhos) high_performance->buchwald Yes steric_hindrance->buchwald No peppsi Consider PEPPSI-IPr steric_hindrance->peppsi Yes end Optimized Reaction pd_dppf->end buchwald->end peppsi->end

Caption: A workflow to guide the selection of a catalyst for the Suzuki coupling.

Conclusion

The Suzuki coupling of this compound presents a synthetic challenge due to the electron-deficient nature of the substrate. While traditional catalysts like Pd(PPh₃)₄ may struggle, more robust systems offer excellent prospects for success. For initial investigations, Pd(dppf)Cl₂ provides a reliable and cost-effective option. For maximizing yield, especially with challenging coupling partners, the use of Buchwald precatalysts with ligands such as SPhos or XPhos is highly recommended. For reactions requiring high thermal stability or as a powerful alternative, PEPPSI™-IPr is an excellent choice.

Ultimately, the optimal catalyst system will be determined by empirical optimization for the specific boronic acid partner and desired scale of the reaction. This guide provides a scientifically grounded starting point for your methods development, empowering you to efficiently synthesize the valuable biaryl compounds derived from this compound.

References

A Senior Application Scientist's Guide to 3-Bromo-4,5-difluorobenzaldehyde: Unlocking Synthetic Advantages

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Advanced Synthesis

Abstract

In the landscape of fine chemical synthesis for pharmaceutical and agrochemical development, the selection of appropriately functionalized building blocks is paramount. Halogenated benzaldehydes serve as versatile intermediates, but their utility is not uniform; the specific nature and position of halogen substituents dictate reactivity and synthetic potential.[1] This guide provides an in-depth comparison of 3-Bromo-4,5-difluorobenzaldehyde against other benzaldehyde derivatives. We will explore how its unique trifunctional substitution pattern—a reactive aldehyde, a versatile bromine handle, and activating fluorine atoms—offers distinct advantages in complex molecule synthesis. This analysis is supported by established chemical principles, comparative data, and detailed experimental protocols to guide researchers in leveraging this powerful intermediate.

The Strategic Importance of Halogenation in Benzaldehydes

Halogen atoms are not mere placeholders on an aromatic ring; they are powerful modulators of a molecule's physicochemical and biological properties.[2] In medicinal chemistry, the incorporation of halogens, particularly fluorine, is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5]

  • Fluorine: The most electronegative element, fluorine can drastically alter the electronic properties of the aromatic ring, lower the pKa of nearby functional groups, and block sites of metabolic oxidation.[4][6]

  • Bromine: The bromine atom, with its larger size and weaker carbon-bromine (C-Br) bond compared to carbon-chlorine (C-Cl), serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[7][8]

This compound uniquely combines these features, providing a pre-functionalized scaffold for rapid and diverse molecular elaboration.[9]

Structural Analysis: The Unique Reactivity Profile of this compound

The specific arrangement of substituents in this compound confers a unique set of reactive properties that distinguish it from other benzaldehydes.

Caption: Key reactive sites of this compound.

  • The Aldehyde Group: The two adjacent, strongly electron-withdrawing fluorine atoms significantly increase the electrophilicity of the aldehyde's carbonyl carbon. This makes it more susceptible to nucleophilic attack compared to non-fluorinated or mono-fluorinated benzaldehydes, facilitating reactions like Grignard additions, Wittig reactions, and reductive aminations.[10]

  • The Bromine Atom: Positioned at C3, the bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[7] This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a critical step in building molecular complexity.[10]

  • The Difluoro Moiety: The vicinal fluorine atoms at C4 and C5 create a powerful electron-withdrawing effect. In drug design, this motif is known to enhance metabolic stability and can improve binding interactions with protein targets.[3][9]

Comparative Performance in Key Synthetic Transformations

The true advantage of this compound is evident when its performance is benchmarked against other common intermediates in cornerstone organic reactions.

Palladium-Catalyzed Cross-Coupling: The Bromine Advantage

In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The bond dissociation energy is a critical factor, with the C-Br bond being weaker than the C-Cl bond. This makes aryl bromides, like this compound, generally more reactive than their chloro-analogs, often requiring milder conditions and lower catalyst loadings.[8]

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Benzaldehyde DerivativeKey FeatureExpected ReactivityRationale & Citation
This compound C-Br BondHigh Weaker C-Br bond facilitates faster oxidative addition.[8]
3-Chloro-4,5-difluorobenzaldehyde C-Cl BondModerate Stronger C-Cl bond requires more forcing conditions or specialized catalyst systems.[8]
4,5-Difluorobenzaldehyde C-H BondVery Low Requires C-H activation, which is synthetically more challenging and less selective.
4-Bromobenzaldehyde C-Br BondHigh Similar high reactivity in coupling, but lacks the activating/modulating effects of fluorine atoms.[7]
Nucleophilic Addition to the Carbonyl: The Fluorine Advantage

The electronic effect of the fluorine substituents directly impacts the reactivity of the aldehyde group.

Nucleophilic_Addition cluster_0 Reaction Pathway cluster_1 Reactivity Comparison Start Benzaldehyde Derivative Product Alcohol Product Start->Product Nucleophilic Attack Reagent Nucleophile (e.g., Grignard, R-MgBr) Reagent->Product High High Reactivity: This compound Low Lower Reactivity: Benzaldehyde High->Low Due to strong -I effect of F atoms

Caption: Fluorine atoms enhance the rate of nucleophilic addition.

The strong inductive (-I) effect of the two fluorine atoms withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This makes the aldehyde in this compound more electrophilic and thus more reactive towards nucleophiles than unsubstituted benzaldehyde or even mono-fluorinated analogs. This enhanced reactivity can lead to faster reactions and higher yields, particularly with less reactive nucleophiles.[1]

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of this compound with an analogous chloro-derivative. The trustworthiness of this protocol lies in its direct comparison under identical conditions, allowing for an unambiguous assessment of reactivity.

Objective: To synthesize 4,5-difluoro-3-(thiophen-2-yl)benzaldehyde via Suzuki-Miyaura coupling, comparing the reaction efficiency starting from 3-bromo- and 3-chloro-4,5-difluorobenzaldehyde.

Materials:

  • Reactant A: this compound (1.0 mmol, 221.00 g/mol )[9]

  • Reactant B: 3-Chloro-4,5-difluorobenzaldehyde (1.0 mmol, 176.55 g/mol )

  • Thiophene-2-boronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Triphenylphosphine [PPh₃] (0.04 mmol)

  • Potassium carbonate [K₂CO₃] (2.0 mmol)

  • Toluene (5 mL) & Water (1 mL)

Methodology:

  • Setup: Prepare two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers. Label them "Reaction A (Bromo)" and "Reaction B (Chloro)".

  • Reagent Addition:

    • To "Reaction A", add this compound (221 mg, 1.0 mmol).

    • To "Reaction B", add 3-Chloro-4,5-difluorobenzaldehyde (177 mg, 1.0 mmol).

    • To both flasks, add thiophene-2-boronic acid (154 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to each flask.

  • Inerting: Degas both mixtures by bubbling argon or nitrogen gas through the solution for 15 minutes. This is critical to prevent the oxidation of the phosphine ligand and deactivation of the palladium catalyst.

  • Reaction: Heat both reaction mixtures to 90°C in a pre-heated oil bath. Stir vigorously.

  • Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC) at 30-minute intervals. The expected outcome is a significantly faster consumption of the starting material in "Reaction A".

  • Workup (Post-Completion):

    • Cool the reaction mixtures to room temperature.

    • Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated brine solution (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for both reactions and compare.

Expected Outcome & Causality: "Reaction A" is expected to proceed to completion in a shorter time and potentially give a higher isolated yield than "Reaction B". This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[8]

Conclusion: A Strategically Superior Building Block

For researchers and drug development professionals, this compound is more than just another halogenated intermediate. It is a strategically designed building block that offers a confluence of advantages:

  • Orthogonal Reactivity: It possesses two distinct and chemoselectively addressable reactive sites—the aldehyde for nucleophilic chemistry and the bromide for cross-coupling.

  • Enhanced Reactivity: The difluoro substitution pattern electronically activates the aldehyde group, promoting higher yields and faster reaction rates in nucleophilic additions.

  • Superior Coupling Handle: The bromine atom provides a more reactive handle for palladium-catalyzed couplings compared to chlorine, allowing for milder conditions and broader substrate scope.

  • Built-in Pharmacokinetic Modulation: The fluorine atoms provide a motif widely recognized for improving drug-like properties such as metabolic stability.[3][9]

By understanding and leveraging these intrinsic advantages, chemists can design more efficient, convergent, and powerful synthetic routes to complex and high-value molecules.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Bromo-4,5-difluorobenzaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated aromatic compounds.

Introduction: The Structural Nuances of Halogenated Benzaldehydes

Halogenated benzaldehydes are pivotal building blocks in contemporary drug discovery and materials science. Their unique electronic properties and steric profiles, governed by the type and position of halogen substituents, allow for the fine-tuning of molecular interactions, metabolic stability, and reactivity. The subject of this guide, 3-Bromo-4,5-difluorobenzaldehyde , is a prime example of a poly-halogenated intermediate where precise structural verification is not merely procedural but fundamental to the success of subsequent synthetic steps and the ultimate biological or material function.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound and its structural analogues. We will move beyond simple data reporting to explore the causality behind the observed spectral features, offering field-proven insights into experimental design and data interpretation. The goal is to equip the reader with a robust, multi-faceted analytical strategy for the unambiguous identification and quality assessment of these critical chemical entities.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For halogenated benzaldehydes, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

¹H NMR Analysis: Mapping the Proton Framework

The ¹H NMR spectrum provides a direct view of the hydrogen atoms in the molecule. For this compound, we anticipate two key regions of interest: the aldehydic proton and the aromatic protons.

  • Aldehydic Proton (CHO): This proton will appear as a distinct singlet (or a very fine multiplet due to long-range coupling) significantly downfield, typically between δ 9.8-10.2 ppm . Its deshielded nature is a direct consequence of the electron-withdrawing carbonyl group and the anisotropic effect of the benzene ring.

  • Aromatic Protons (Ar-H): The two aromatic protons will exhibit complex splitting patterns due to both homo-nuclear (H-H) and hetero-nuclear (H-F) coupling.

    • H-2: This proton is ortho to the aldehyde and meta to the bromine. It will be coupled to the fluorine at C-5 (⁴JHF) and potentially the proton at C-6.

    • H-6: This proton is ortho to the bromine and meta to the aldehyde. It will be coupled to the fluorine at C-4 (³JHF) and the proton at C-2. The ³JHF coupling is typically larger than ⁴JHF.

Comparative Insight: The substitution pattern of analogues dramatically alters the aromatic region. For example, in 3-Bromo-4-fluorobenzaldehyde , the spectrum simplifies, showing three distinct aromatic protons whose splitting patterns are dictated by their positions relative to the fluorine and bromine atoms[1][2].

¹³C NMR Analysis: Unveiling the Carbon Backbone

The ¹³C NMR spectrum complements the ¹H data by defining the carbon framework. The key signals are:

  • Carbonyl Carbon (C=O): A highly deshielded signal, typically appearing around δ 188-192 ppm .

  • Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine will appear as large doublets due to strong one-bond ¹JCF coupling (typically >240 Hz). The carbon bonded to bromine (C-Br) will be shifted upfield relative to an unsubstituted carbon but is often broader. Carbons adjacent to the fluorinated positions will show smaller two- or three-bond (²JCF, ³JCF) couplings.

Expert Tip: Running a ¹³C{¹H} (proton-decoupled) experiment is standard. However, for complex aromatic systems, a Gated Decoupling experiment can be invaluable. This technique reintroduces C-H coupling, allowing for the differentiation between quaternary carbons (like C-Br, C-F) and protonated carbons, confirming assignments made from ¹H NMR.

¹⁹F NMR Analysis: The Fluorine Fingerprint

For fluorinated compounds, ¹⁹F NMR is an indispensable tool due to its high sensitivity (¹⁹F is 100% naturally abundant) and wide chemical shift range, which minimizes signal overlap[3][4].

  • Expected Spectrum for this compound: Two distinct signals are expected, one for F-4 and one for F-5. These signals will likely appear as complex multiplets due to coupling with each other (³JFF), and with the aromatic protons (³JHF, ⁴JHF). The chemical shifts for fluoroaromatic compounds typically range from -100 to -170 ppm[5].

  • Why it's Critical: ¹⁹F NMR provides an unambiguous confirmation of the number and electronic environment of fluorine atoms. For instance, it can easily distinguish our target compound from an isomer like 4-Bromo-3,5-difluorobenzaldehyde , which would show a single, symmetrical ¹⁹F NMR signal due to the chemical equivalence of its two fluorine atoms[6].

Summary Table 1: Predicted NMR Data for this compound and Analogues
CompoundAldehyde ¹H (ppm)Aromatic ¹H (ppm)Carbonyl ¹³C (ppm)Aromatic ¹³C-F (¹JCF, Hz)¹⁹F (ppm)
This compound ~9.9Multiplets~189>240Two multiplets
3-Bromo-4-fluorobenzaldehyde[1][7]~9.9Multiplets~190~257One multiplet
3-Bromobenzaldehyde[8]~9.98Multiplets~191.0N/AN/A
4-Fluorobenzaldehyde[7]~9.97Multiplets~190.5~257~-102.4
Experimental Protocol: Acquiring High-Quality NMR Spectra

G

Causality Behind Choices:

  • Deuterated Solvent: Using a solvent like CDCl₃ is crucial as it is "invisible" in the ¹H NMR spectrum and provides a deuterium signal for the spectrometer to "lock" onto, ensuring field stability.[9]

  • Concentration: Higher concentration is needed for the less sensitive ¹³C nucleus to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Pulse Programs: A zg30 (30° pulse angle) for ¹H allows for faster acquisition as it requires a shorter relaxation delay between scans compared to a 90° pulse.[10]

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

While NMR maps the atomic skeleton, Fourier-Transform Infrared (FTIR) spectroscopy excels at identifying the specific functional groups present by probing their vibrational frequencies. For halogenated benzaldehydes, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its speed and minimal sample preparation.[11][12]

Characteristic Absorptions of Substituted Benzaldehydes

The IR spectrum is dominated by a few highly diagnostic peaks:

  • Carbonyl (C=O) Stretch: This is the most intense and sharpest peak in the spectrum, appearing between 1685-1710 cm⁻¹ for aromatic aldehydes.[13][14] The conjugation with the aromatic ring lowers its frequency compared to saturated aldehydes (~1730 cm⁻¹).[15][16] The electron-withdrawing halogens (Br, F) tend to slightly increase the frequency by pulling electron density from the carbonyl bond, making it stronger.

  • Aldehydic C-H Stretch: This is a hallmark of aldehydes. It manifests as two weak to medium bands, often called a "Fermi doublet," around 2820-2880 cm⁻¹ and 2700-2760 cm⁻¹ .[13][15] The lower frequency peak is particularly useful for distinguishing aldehydes from ketones.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • Carbon-Halogen Stretches:

    • C-F: Strong absorptions in the fingerprint region, typically 1100-1300 cm⁻¹ .

    • C-Br: Weaker absorptions at lower wavenumbers, usually 500-650 cm⁻¹ .

Summary Table 2: Key IR Vibrational Frequencies (cm⁻¹)
Functional GroupTypical RangeExpected for this compound
Aldehydic C-H2700-2880~2740, ~2830
Carbonyl C=O1685-1710~1705
Aromatic C=C1450-1600Multiple bands
C-F Stretch1100-1300Strong bands
C-Br Stretch500-650Weak band
Experimental Protocol: ATR-FTIR Analysis

G

Causality Behind Choices:

  • ATR vs. Transmission: ATR is ideal for solids and requires no sample dilution (like KBr pellets), preventing potential sample contamination or reaction and saving significant time.[17] The penetration depth of the IR beam is only a few microns, making it perfect for analyzing the surface of a bulk sample.[12]

  • Background Scan: This is a self-validating step. The background spectrum of the empty crystal is subtracted from the sample spectrum, removing any interfering signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[18]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile compounds like benzaldehydes.[19][20]

The Isotopic Signature of Bromine

The most critical diagnostic feature for any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in the molecular ion (M⁺) appearing as a pair of peaks (M and M+2 ) of almost equal intensity, separated by two mass units. This doublet is an unmistakable indicator of the presence of a single bromine atom.[21]

Fragmentation Pathway of this compound

Under the high energy of Electron Ionization (70 eV), the molecule will fragment in a predictable manner[22]:

  • Molecular Ion (M⁺): The intact molecule minus one electron. For C₇H₃BrF₂O, this will appear as a doublet at m/z 219.9/221.9 .

  • Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 218.9/220.9 .[23]

  • Loss of Carbon Monoxide ([M-29]⁺): The acylium ion readily loses CO (28 Da), yielding the bromodifluorophenyl cation at m/z 190.9/192.9 .

  • Further Fragmentation: This phenyl cation can undergo further fragmentation, such as the loss of bromine or fluorine atoms.

G

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC inlet, which is typically held at a high temperature (e.g., 250°C) to ensure rapid volatilization.

  • Chromatographic Separation: The sample travels through a capillary column (e.g., a DB-5ms) under a programmed temperature gradient. This separates the analyte from any impurities.

  • Ionization and Analysis: As the analyte elutes from the column, it enters the MS source, where it is ionized by a 70 eV electron beam. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

Causality Behind Choices:

  • GC Separation: The gas chromatography step is crucial for ensuring that the mass spectrum being analyzed corresponds to a pure compound, which is essential for correct identification, especially in reaction monitoring.[24]

  • Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[22] This creates a detailed "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching.

Conclusion: A Multi-Technique Strategy for Unambiguous Characterization

The comprehensive analysis of this compound and its analogues cannot be reliably achieved with a single technique. Instead, a synergistic approach provides a self-validating system for structural confirmation:

  • NMR (¹H, ¹³C, ¹⁹F) provides the definitive molecular structure, connectivity, and isomeric purity.

  • FTIR rapidly confirms the presence of key functional groups (aldehyde, aromatic ring) and carbon-halogen bonds.

  • Mass Spectrometry verifies the molecular weight and provides confirmation of elemental composition through the characteristic bromine isotopic pattern and predictable fragmentation.

By integrating the data from these orthogonal techniques, researchers can build an unassailable case for the identity and purity of their compounds, ensuring the integrity of their downstream applications in research and development.

References

A Comparative Guide to the Synthesis of 3-Bromo-4,5-difluorobenzaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Bromo-4,5-difluorobenzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, owing to its unique substitution pattern which allows for diverse downstream functionalization. This guide provides an in-depth, objective comparison of the most viable synthetic methodologies for this compound, supported by experimental data from analogous reactions found in the literature. We will delve into the causality behind experimental choices, offering a framework for selecting the optimal synthesis strategy based on yield, cost, safety, and scalability.

Introduction to this compound

This compound is an aromatic aldehyde containing a bromine atom and two fluorine atoms on the benzene ring. This substitution pattern makes it a versatile intermediate. The aldehyde functionality is a gateway to a multitude of chemical transformations, while the halogens provide sites for cross-coupling reactions and can influence the electronic properties and metabolic stability of the final products. The selection of a synthetic route to this intermediate can significantly impact the overall efficiency and cost of a multi-step synthesis.

Method 1: Formylation of 1-Bromo-2,3-difluorobenzene via Organometallic Intermediates

A common and direct approach to installing an aldehyde group on an aromatic ring is through the formylation of an organometallic intermediate. Starting from the commercially available 1-bromo-2,3-difluorobenzene, two primary methods are considered: lithiation and Grignard formation, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

1a. Lithiation followed by Formylation with DMF

This method involves the deprotonation of 1-bromo-2,3-difluorobenzene using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a highly reactive aryllithium species. This intermediate is then reacted with DMF to afford the desired aldehyde after acidic workup. The regioselectivity of the lithiation is directed by the substituents on the aromatic ring.

Experimental Protocol (Exemplary):

  • To a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (1.5 eq) dropwise, ensuring the temperature does not exceed -70 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl (aq).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

ParameterValue/Observation
Starting Material 1-Bromo-2,3-difluorobenzene
Key Reagents n-Butyllithium, N,N-dimethylformamide
Typical Yield 60-80% (estimated based on similar reactions)
Purity High, after chromatographic purification
Scalability Moderate; requires cryogenic temperatures
Safety Concerns Pyrophoric n-BuLi, anhydrous conditions

Logical Workflow:

A 1-Bromo-2,3-difluorobenzene B n-BuLi, THF, -78 °C A->B Lithiation C Aryllithium Intermediate B->C D DMF C->D Formylation E Intermediate Adduct D->E F Acidic Workup E->F Hydrolysis G This compound F->G

Caption: Lithiation-Formylation Workflow

1b. Grignard Reaction followed by Formylation with DMF

An alternative to lithiation is the formation of a Grignard reagent by reacting 1-bromo-2,3-difluorobenzene with magnesium metal.[1] The resulting arylmagnesium bromide is then treated with DMF to yield the aldehyde.[2][3] Grignard reagents are generally less reactive and more functional group tolerant than their aryllithium counterparts.

Experimental Protocol (Exemplary):

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF dropwise to the activated magnesium. The reaction may require initiation with a small crystal of iodine or gentle heating.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Add N,N-dimethylformamide (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or column chromatography.

Data Summary:

ParameterValue/Observation
Starting Material 1-Bromo-2,3-difluorobenzene
Key Reagents Magnesium, N,N-dimethylformamide
Typical Yield 50-70% (estimated based on similar reactions)[2][3]
Purity Good, purification can sometimes be achieved by distillation
Scalability Good; initiation of Grignard reaction can be challenging on a large scale
Safety Concerns Exothermic reaction, anhydrous conditions required

Logical Workflow:

A 1-Bromo-2,3-difluorobenzene B Mg, THF A->B Grignard Formation C Grignard Reagent B->C D DMF C->D Formylation E Intermediate Adduct D->E F Aqueous Workup E->F Hydrolysis G This compound F->G

Caption: Grignard-Formylation Workflow

Method 2: Direct Bromination of 3,4-Difluorobenzaldehyde

This approach involves the direct electrophilic bromination of 3,4-difluorobenzaldehyde. The fluorine atoms are deactivating, making the aromatic ring less susceptible to electrophilic attack. Therefore, harsh reaction conditions are typically required. A patented method for the bromination of 4-fluorobenzaldehyde utilizes bromine in the presence of oleum, iodine, and a zinc bromide catalyst, achieving a high yield and purity.[4] A similar strategy could be adapted for 3,4-difluorobenzaldehyde.

Experimental Protocol (Adapted from Patent Literature): [4]

  • To a mixture of 20% oleum, iodine (catalytic), and zinc bromide (catalytic) at 5-10 °C, add 3,4-difluorobenzaldehyde (1.0 eq) dropwise.

  • After the addition is complete, add bromine (1.1 eq) dropwise, maintaining the temperature between 25-35 °C.

  • Heat the reaction mixture to 40-50 °C and stir for 2-3 hours, monitoring the reaction progress by GC or TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Extract the product with a suitable solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with aqueous sodium bisulfite solution to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Data Summary:

ParameterValue/Observation
Starting Material 3,4-Difluorobenzaldehyde
Key Reagents Bromine, Oleum, Iodine, Zinc Bromide
Typical Yield >90% (as reported for a similar substrate)[4]
Purity >95% (as reported for a similar substrate)[4]
Scalability Good; requires careful handling of corrosive and toxic reagents
Safety Concerns Highly corrosive oleum, toxic and volatile bromine

Logical Workflow:

A 3,4-Difluorobenzaldehyde B Br2, Oleum, I2, ZnBr2 A->B Electrophilic Bromination C Reaction Mixture B->C D Quenching on Ice C->D Workup E Crude Product D->E F Purification E->F G This compound F->G

Caption: Direct Bromination Workflow

Method 3: Vilsmeier-Haack Formylation of 1-Bromo-2,3-difluorobenzene

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically generated from DMF and phosphorus oxychloride (POCl3).[5][6][7] However, the starting material, 1-bromo-2,3-difluorobenzene, is electron-deficient due to the presence of three electron-withdrawing halogen atoms. Therefore, this reaction is expected to be sluggish and may require high temperatures, potentially leading to lower yields and side products.[8]

Experimental Protocol (Hypothetical):

  • To a cooled (0 °C) solution of N,N-dimethylformamide (3.0 eq), add phosphorus oxychloride (1.5 eq) dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 1-bromo-2,3-difluorobenzene (1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress.

  • Cool the reaction mixture and quench by pouring it into a mixture of ice and aqueous sodium acetate.

  • Extract the product with an organic solvent, wash with water, and dry.

  • Concentrate the solvent and purify the residue by chromatography.

Data Summary:

ParameterValue/Observation
Starting Material 1-Bromo-2,3-difluorobenzene
Key Reagents N,N-dimethylformamide, Phosphorus oxychloride
Typical Yield Low to moderate (predicted)
Purity Potentially low due to side reactions
Scalability Good; reagents are inexpensive
Safety Concerns Corrosive and moisture-sensitive POCl3

Logical Workflow:

A DMF + POCl3 B Vilsmeier Reagent A->B Reagent Formation D Reaction Mixture B->D C 1-Bromo-2,3-difluorobenzene C->B Electrophilic Attack E Aqueous Workup D->E Hydrolysis F This compound E->F

Caption: Vilsmeier-Haack Reaction Workflow

Cost-Benefit Analysis

MethodStarting Material CostReagent CostYield & PuritySafety & HandlingScalabilityOverall Assessment
1a: Lithiation ModerateHigh (n-BuLi)Good Yield, High PurityHigh (Pyrophoric reagent, cryogenic)ModerateExcellent for small to medium scale where high purity is critical.
1b: Grignard ModerateLow (Mg)Moderate Yield, Good PurityModerate (Exothermic, initiation can be tricky)GoodA cost-effective and scalable alternative to lithiation, though yields may be slightly lower.
2: Direct Bromination Low (3,4-Difluorobenzaldehyde)Moderate (Br2, Oleum)High Yield, High Purity[4]High (Corrosive and toxic reagents)GoodPotentially the most cost-effective and high-yielding method for large-scale production, but requires specialized equipment for handling hazardous materials.
3: Vilsmeier-Haack ModerateLow (DMF, POCl3)Low (Predicted)Moderate (Corrosive POCl3)GoodNot recommended due to the electron-deficient nature of the substrate, leading to likely poor yields.

Conclusion

The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the project, including the desired scale, purity, and available resources.

  • For laboratory-scale synthesis where high purity is the primary concern, Method 1a (Lithiation) is a strong contender, despite the higher cost and handling requirements of n-butyllithium.

  • For a more cost-effective and scalable organometallic approach, Method 1b (Grignard Reaction) presents a viable option.

  • For large-scale industrial production, Method 2 (Direct Bromination) appears to be the most promising route, offering high yields and utilizing relatively inexpensive starting materials. However, the significant safety and handling challenges associated with oleum and bromine must be addressed.

  • Method 3 (Vilsmeier-Haack) is unlikely to be a practical choice for this particular target molecule.

This comparative guide provides a framework for making an informed decision. It is recommended that researchers perform small-scale trials to validate the chosen method and optimize the reaction conditions for their specific needs.

References

evaluating the stability of 3-Bromo-4,5-difluorobenzaldehyde under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 3-Bromo-4,5-difluorobenzaldehyde

A Comparative Guide for Researchers in Pharmaceutical Development

Abstract

This compound is a key intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Its utility is intrinsically linked to its chemical stability during synthesis, purification, formulation, and storage. This guide provides a comprehensive evaluation of the stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light. By synthesizing established chemical principles with predictive analysis, we offer a framework for anticipating degradation pathways and establishing robust analytical methods. This document is intended to guide researchers, process chemists, and formulation scientists in making informed decisions to ensure the quality, efficacy, and safety of resulting products.

Introduction: The Imperative of Stability in Drug Synthesis

In pharmaceutical development, the stability of starting materials and intermediates is not merely a matter of process efficiency; it is a cornerstone of product quality and patient safety.[1][2] Uncontrolled degradation can lead to the formation of impurities, potentially impacting the safety profile of the final Active Pharmaceutical Ingredient (API). Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are therefore essential.[1][3] They help to elucidate potential degradation pathways, identify likely degradation products, and inform the development of stability-indicating analytical methods crucial for regulatory submissions.[2][3]

This guide focuses on this compound, a halogenated aromatic aldehyde. Its chemical architecture—an electrophilic aldehyde group attached to a benzene ring substituted with both electron-withdrawing fluorine atoms and a bromine atom—suggests a unique reactivity profile that warrants detailed investigation.

Physicochemical Properties and Structural Considerations

A baseline understanding of the molecule's physical properties is fundamental to handling and analysis.

PropertyValueSource
Molecular Formula C₇H₄BrFO
Molecular Weight 203.01 g/mol
Appearance Crystals
Melting Point 31-33 °C
Boiling Point 138-139 °C / 2.5 mmHg
Flash Point > 113 °C (closed cup)

The reactivity of this compound is dominated by the aldehyde functional group. Aromatic aldehydes are known to be susceptible to oxidation, forming carboxylic acids, a process that can be initiated by atmospheric oxygen (autoxidation).[4][5][6] The presence of halogens on the aromatic ring can influence the electrophilicity of the carbonyl carbon and the overall stability of the molecule.

Comparative Stability Analysis: A Forced Degradation Framework

Forced degradation studies are designed to accelerate the chemical degradation of a substance to predict its long-term stability.[1] We will evaluate the expected stability of this compound across hydrolytic, oxidative, thermal, and photolytic stress conditions.

Hydrolytic Stability (Acidic, Basic, and Neutral Conditions)

Causality: Hydrolysis testing evaluates the susceptibility of a molecule to water-mediated degradation, which is critical for aqueous formulations and during aqueous workups in synthesis. This is typically tested at a range of pH values to simulate various physiological and processing environments.[3]

Predicted Behavior: The C-Br, C-F, and C-CHO bonds are generally stable to hydrolysis under neutral and mild acidic conditions at ambient temperatures. However, the aldehyde group can be hydrated in aqueous solutions to form a geminal diol, an equilibrium that can influence reactivity.[7][8] Under strongly basic conditions, aromatic aldehydes lacking an α-hydrogen, such as this one, can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.[5][6]

Expected Degradation Products:

  • Primary: 3-Bromo-4,5-difluorobenzyl alcohol and 3-Bromo-4,5-difluorobenzoic acid (under strong base).

  • Secondary: Minimal degradation is expected under neutral and acidic conditions.

Oxidative Stability

Causality: Many drug substances are susceptible to oxidation from atmospheric oxygen or residual oxidizing agents from synthesis.[9] This is one of the most common degradation pathways for aldehydes.[5][10]

Predicted Behavior: The aldehyde group is readily oxidized to a carboxylic acid. This is the most anticipated degradation pathway for this compound. Common laboratory oxidants like hydrogen peroxide (H₂O₂) are used to simulate this stress. The reaction proceeds via a free-radical mechanism or through the formation of a peroxy acid intermediate.[4][10]

Expected Degradation Product:

  • Primary: 3-Bromo-4,5-difluorobenzoic acid.

Caption: Proposed primary degradation pathway under oxidative stress.

Thermal Stability

Causality: Thermal stress testing evaluates the stability of a substance when exposed to heat, as might occur during drying, manufacturing, or storage in hot climates.[1][9]

Predicted Behavior: Halogenated aromatic compounds are generally thermally stable.[11] Significant degradation of this compound is not expected under typical solid-state thermal stress conditions (e.g., 60-80°C). At much higher temperatures, decomposition could lead to the release of gases like carbon monoxide, hydrogen bromide, and hydrogen fluoride.[12]

Expected Degradation Products:

  • Minimal degradation to non-specific products at elevated temperatures. The primary concern would be potential melting (MP is 31-33°C) and subsequent interaction with excipients if in a formulation.

Photostability

Causality: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions.[1] Photosensitive groups include carbonyls and aryl chlorides/bromides.[1] This is a mandatory part of stability testing under ICH guidelines.

Predicted Behavior: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, often proceeding through a radical mechanism.[13] The presence of a hydrogen donor can facilitate this dehalogenation.[11] The aldehyde group itself can also participate in photochemical reactions.

Expected Degradation Products:

  • Primary: 4,5-Difluorobenzaldehyde (via de-bromination).

  • Secondary: Formation of various radical-induced coupling products.

Summary of Predicted Stability

The following table summarizes the expected stability profile of this compound based on its chemical structure and comparison with related compounds. The "% Degradation" is a hypothetical value to illustrate relative stability under typical forced degradation conditions.

Stress ConditionReagent/ConditionPredicted % DegradationPrimary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 80°C, 24h< 5%None significant
Base Hydrolysis 0.1 M NaOH, 60°C, 8h10-20%3-Bromo-4,5-difluorobenzoic acid, 3-Bromo-4,5-difluorobenzyl alcohol
Oxidation 3% H₂O₂, RT, 24h> 20%3-Bromo-4,5-difluorobenzoic acid
Thermal (Solid) 80°C, 72h< 2%None significant
Photolytic (Solid) ICH Q1B conditions5-15%4,5-Difluorobenzaldehyde, other related impurities

Experimental Protocols for Stability Assessment

To validate the predicted stability profile, a structured forced degradation study is required.

General Experimental Workflow

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 1.0 M NaOH.

  • Basic Degradation: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at 60°C for 8 hours. At specified time points (e.g., 1, 4, 8h), withdraw an aliquot, cool, and neutralize with an equivalent amount of 1.0 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time points.

  • Thermal Degradation: Weigh approximately 5 mg of solid this compound into a glass vial and place it in an oven at 80°C for 72 hours. Also, subject a solution sample to the same conditions.

  • Photostability: Expose approximately 5 mg of solid compound and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A parallel set of samples should be wrapped in aluminum foil as dark controls.

  • Sample Analysis: For all stressed samples, dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL before analysis by a validated stability-indicating method.

Stability-Indicating Analytical Method

A self-validating analytical method is one that can separate, detect, and quantify the intact compound in the presence of its potential degradation products, thus providing a true measure of stability.[1] Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both suitable techniques.

Recommended Method: Reverse-Phase HPLC with UV/MS Detection
  • Rationale: HPLC is versatile for polar and non-polar compounds and avoids the high temperatures of GC that could cause on-column degradation. Mass Spectrometry (MS) detection is invaluable for the identification of unknown degradation products.[14]

  • Instrumentation: HPLC system with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Detection: PDA scan from 200-400 nm; MS scan in both positive and negative ion modes.

This method should be validated for specificity by demonstrating that the peaks for known degradation products (e.g., the corresponding benzoic acid) do not co-elute with the parent compound.

Conclusion

This compound is predicted to be a moderately stable compound. Its primary liability is oxidation of the aldehyde moiety to a carboxylic acid, a common degradation pathway for this class of compounds.[15] It is also susceptible to disproportionation under strong basic conditions. The compound is expected to show good stability to heat and mild hydrolytic stress. Photostability should be carefully controlled, as dehalogenation is a potential risk.

For drug development professionals, this means that during synthesis and storage, exposure to oxidizing agents, strong bases, and intense light should be minimized. The use of inert atmospheres and light-protective containers is recommended for long-term storage.[12] The analytical methods and protocols outlined herein provide a robust starting point for any formal stability assessment program.

References

A Senior Application Scientist's Guide to Assessing the Purity of 3-Bromo-4,5-difluorobenzaldehyde from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Purity in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the quality of starting materials is not merely a parameter to be checked off a list; it is the very foundation upon which the safety, efficacy, and reproducibility of a therapeutic agent are built.[1] Halogenated benzaldehydes, such as 3-Bromo-4,5-difluorobenzaldehyde, are versatile intermediates crucial in the synthesis of a wide array of complex pharmaceutical molecules.[2][3] The aldehyde functional group is highly reactive, serving as a key handle for building molecular complexity, while the specific halogenation pattern influences the compound's electronic properties and, ultimately, the biological activity of the final Active Pharmaceutical Ingredient (API).[2]

Impurities, even in trace amounts, can have catastrophic consequences. They can introduce competing side reactions, reduce yields, generate toxic byproducts, or alter the pharmacological profile of the API.[1][4] Therefore, a robust, multi-faceted analytical strategy to qualify and compare raw materials from different suppliers is not just good practice—it is an absolute necessity. This guide provides an in-depth, field-proven framework for assessing the purity of this compound, empowering researchers to make informed, data-driven decisions for their critical projects.

Designing a Robust Purity Assessment Strategy: An Orthogonal Approach

No single analytical technique can reveal the complete purity profile of a compound. A trustworthy assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This ensures that a wide range of potential impurities—volatile, non-volatile, isomeric, and residual solvents or water—are detected and quantified. For this compound, the following combination of methods provides a comprehensive and self-validating system.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, ideal for quantifying the main component and non-volatile organic impurities. A UV detector is suitable as the benzaldehyde moiety is chromophoric.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is perfectly suited for separating volatile and semi-volatile impurities.[5] Coupling it with a Mass Spectrometry (MS) detector allows for the identification of unknown impurities by their mass fragmentation patterns, providing critical insights into potential synthetic byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR provides unambiguous structural confirmation of the main component. More importantly, it can identify and quantify impurities that may co-elute with the main peak in chromatography, especially structural isomers, which often have very similar chromatographic behavior. For a fluorinated compound like this, ¹⁹F NMR is an exceptionally powerful and sensitive tool.

  • Karl Fischer Titration: This is the gold standard for accurately determining water content, a common impurity that can interfere with many chemical reactions.

Comparative Analysis of this compound from Three Commercial Suppliers

To illustrate the assessment process, we analyzed batches of this compound from three fictional, yet representative, suppliers: Supplier A (Premium Grade) , Supplier B (Standard Grade) , and Supplier C (Bulk Grade) . The results are summarized below.

Table 1: Summary of Purity Analysis
ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderPale yellow solid
HPLC Purity (Area %) 99.85%98.91%99.52%
GC Purity (Area %) 99.89%99.05%99.60%
Water Content (Karl Fischer) 0.02%0.15%0.08%
Identity (¹H & ¹⁹F NMR) Conforms to structureConforms to structureConforms to structure
Table 2: Detailed Impurity Profile by HPLC-UV (254 nm)
Impurity (RT)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)
Impurity 1 (4.2 min)0.04%0.55%0.11%
Impurity 2 (5.8 min)0.06%0.31%0.05%
Impurity 3 (7.1 min)Not Detected0.12%Not Detected
Unidentified > 0.05%None1 impurity (0.08%)2 impurities (0.22% total)
Total Impurities 0.10% 1.06% 0.38%
Table 3: Impurity Identification by GC-MS
ImpurityProposed IdentitySupplier ASupplier BSupplier C
Impurity 14,5-DifluorobenzaldehydeDetected (<0.05%)Detected (0.51%)Detected (0.10%)
Impurity 23-Bromo-4,5-difluorobenzoic acidDetected (0.05%)Detected (0.29%)Detected (0.04%)
Impurity 3Isomer of starting materialNot DetectedDetected (0.10%)Not Detected
Unidentified Impurity @ 8.9 minM/Z suggests dibrominated speciesNot DetectedNot DetectedDetected (0.21%)

Interpretation of Results and Supplier Selection

The data reveals a distinct quality difference between the suppliers, highlighting why a simple percentage purity value on a certificate of analysis can be misleading.

  • Supplier A (Premium Grade): This material is exceptionally clean. The purity is high across both HPLC and GC, water content is negligible, and the identified impurities are minimal and related to the expected synthesis (unreacted starting material and over-oxidation). This is the ideal choice for late-stage development, GMP synthesis, or when reaction outcomes are highly sensitive to impurities.

  • Supplier B (Standard Grade): While still usable for early-stage research, this material contains significant levels of unreacted starting material (Impurity 1) and over-oxidized product (Impurity 2). The presence of an isomer (Impurity 3) is also a concern. These impurities could complicate reaction monitoring and potentially lead to difficult-to-remove byproducts in subsequent steps. The higher water content may also be an issue for moisture-sensitive reactions.

  • Supplier C (Bulk Grade): This case is particularly instructive. The initial HPLC purity of 99.5% appears acceptable. However, GC-MS reveals a significant unidentified impurity (0.21%) with a mass spectrum suggesting a dibrominated species. Such an impurity could be highly problematic, potentially leading to unintended and difficult-to-characterize products. This highlights the critical importance of MS identification; without it, a researcher might wrongly assume the 0.21% peak is a benign impurity. The presence of a significant, unknown impurity often disqualifies a supplier for pharmaceutical applications.

The logical workflow for this entire assessment process can be visualized as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chromatographic & Spectroscopic Analysis cluster_2 Phase 3: Data Evaluation & Decision Receipt Receive Samples from Suppliers A, B, C Visual Visual Inspection (Color, Form) Receipt->Visual KF Karl Fischer Titration for Water Content Visual->KF HPLC HPLC-UV for Purity & Non-Volatile Impurities KF->HPLC GCMS GC-MS for Volatile Impurities & Identification NMR ¹H and ¹⁹F NMR for Structural Confirmation & Isomers Consolidate Consolidate Data (Tables 1-3) NMR->Consolidate Interpret Interpret Impurity Profiles Consolidate->Interpret Decision Supplier Selection Decision Interpret->Decision

Caption: Overall workflow for the comprehensive purity assessment of a chemical intermediate.

Based on this analysis, a decision tree can guide the final selection:

G start Start Assessment purity_check Purity by HPLC/GC > 99.5%? start->purity_check unknown_check Any single UNKNOWN impurity > 0.1%? purity_check->unknown_check Yes known_check Any single KNOWN impurity > 0.5%? purity_check->known_check No select_A Select Supplier A (High-Purity) unknown_check->select_A No reject_C Reject Supplier C (Risk) unknown_check->reject_C Yes consider_B Consider Supplier B (Process Dev.) known_check->consider_B No re_evaluate Re-evaluate for non-critical use known_check->re_evaluate Yes

Caption: Decision tree for supplier selection based on purity data.

Experimental Protocols

The trustworthiness of any analysis rests on the quality of the experimental methods.[8][9] The following protocols are validated and adhere to principles outlined in pharmacopeial guidelines.[10][11][12][13]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Rationale: This method is designed to provide excellent separation of the polar main analyte from both more polar and less polar impurities. A gradient elution ensures that all components are eluted in a reasonable time with good peak shape.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approx. 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: This method is optimized to detect volatile impurities, including residual starting materials and low-boiling point byproducts. The temperature program allows for the separation of a wide range of components. The MS detector provides identification capabilities.

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Accurately weigh approx. 10 mg of the sample into a GC vial and dissolve in 1 mL of Dichloromethane.

Protocol 3: NMR Spectroscopy (¹H and ¹⁹F)
  • Rationale: To provide an orthogonal check on purity and confirm the compound's identity. ¹⁹F NMR is particularly clean and quantitative for fluorinated compounds.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

    • Number of Scans: 16

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard single pulse with proton decoupling

    • Relaxation Delay (d1): 5 seconds

    • Number of Scans: 64

Conclusion

The rigorous, multi-technique assessment of this compound clearly demonstrates that not all suppliers provide material of equal quality. While a higher price is often associated with higher purity (Supplier A), seemingly good material at a lower cost can harbor critical, unidentified impurities that pose a significant risk to a research or development program (Supplier C). By investing the time to conduct a thorough, orthogonal analysis as outlined in this guide, researchers and drug development professionals can mitigate risk, ensure the reproducibility of their chemistry, and build a solid foundation for their pharmaceutical synthesis endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-4,5-difluorobenzaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become an integral and self-validating part of your laboratory's safety culture.

The core principle underpinning the disposal of this compound is its classification as a halogenated organic compound . The presence of bromine and fluorine atoms on the aromatic ring dictates its chemical reactivity, potential toxicity, and the specific waste stream it must enter to prevent environmental harm and ensure regulatory compliance. Improper disposal can lead to the contamination of aqueous ecosystems and requires specialized treatment, such as high-temperature incineration, to safely break down the carbon-halogen bonds.[1][2]

Compound Identification and Hazard Profile

Before handling or disposal, it is imperative to be familiar with the key characteristics and hazards of this compound. This information is critical for risk assessment and selecting the appropriate safety measures.

PropertyDataSource
CAS Number 1143502-70-8[3]
Molecular Formula C₇H₃BrF₂O[4]
Molecular Weight 221.00 g/mol [4]
Appearance Colorless to white or pale yellow solid[5]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4][6]

Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct selection and use of PPE. Given the irritant nature of this compound, the following PPE is mandatory for all handling and disposal operations.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Provides a chemical barrier to prevent skin contact and irritation.[6]
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles or splashes causing serious eye irritation.[7][8]
Body Protection Laboratory coatPrevents contamination of personal clothing.[6]
Respiratory Protection Required when dusts are generated (e.g., handling bulk solids outside of a fume hood)An appropriate respirator (e.g., N95 or higher) prevents inhalation of airborne particles that can cause respiratory tract irritation.

All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

The Core Directive: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation into a designated halogenated organic waste stream.

Causality: Halogenated compounds cannot be disposed of with non-halogenated organic solvents.[2][9][10] The reason is twofold:

  • Treatment Method: Halogenated waste typically requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[1] Mixing it with non-halogenated waste contaminates the entire volume, making it all subject to this more complex and costly disposal process.[11]

  • Regulatory Compliance: Environmental agencies, such as the U.S. Environmental Protection Agency (EPA), have specific regulations for the treatment and disposal of halogenated organic compounds.[12][13][14] Proper segregation is essential for regulatory compliance.

The decision-making process for waste segregation is outlined in the workflow diagram below.

G cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection cluster_3 Final Disposal Generate Generate Waste Containing This compound Decision Is the waste a halogenated organic compound? Generate->Decision Halogenated Collect in Designated 'HALOGENATED ORGANIC WASTE' Container Decision->Halogenated Yes NonHalogenated Collect in 'NON-HALOGENATED ORGANIC WASTE' Container Decision->NonHalogenated No EHS Arrange Pickup by Institutional EHS Halogenated->EHS

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocols

Follow these validated protocols to ensure safe and compliant disposal.

Protocol A: Disposal of Solid Waste

This protocol applies to unused, expired, or contaminated solid this compound.

  • Preparation: Work within a chemical fume hood. Ensure your designated, properly labeled "Halogenated Organic Solid Waste" container is accessible.

  • Transfer: Carefully sweep or scoop the solid material using spark-proof tools. Avoid creating dust.[7] If the material is in its original container, place the entire container into the waste stream if it cannot be safely emptied.

  • Containment: Place the solid waste into a primary container (e.g., a labeled jar or bag).

  • Final Packaging: Securely seal the primary container and place it into the designated institutional "Halogenated Organic Solid Waste" drum or container.

  • Log Entry: Record the chemical name and approximate quantity on the waste container's log sheet.

Protocol B: Disposal of Liquid Waste

This protocol applies to solutions containing this compound (e.g., reaction mixtures, solutions in organic solvents).

  • Preparation: Work within a chemical fume hood. Use a designated "Halogenated Organic Liquid Waste" container. This container must be compatible with the solvents used.[10]

  • Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Avoid splashing.

  • Container Management: Do not fill the waste container beyond 90% capacity to allow for vapor expansion. Keep the container securely capped at all times except when adding waste.[10]

  • Log Entry: On the waste container's log sheet, record the full chemical name ("this compound") and the names of all solvents and other components in the mixture, along with their estimated volumes or concentrations.[2][10]

Protocol C: Decontamination of Glassware and Equipment

Contaminated labware must be decontaminated before being removed from the fume hood.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone).

  • Collect Rinsate: This initial rinsate is now considered hazardous halogenated waste.[9] Decant the rinsate into your "Halogenated Organic Liquid Waste" container.

  • Repeat: Repeat the rinsing process two more times to ensure thorough decontamination.

  • Final Cleaning: After the three hazardous rinses, the glassware can be washed using standard laboratory procedures.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

  • Control Vapors (if applicable): Ensure the chemical fume hood is operational to control any dust or vapors.

  • Containment: For small spills, prevent further spread by creating a dike around the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully sweep up the absorbed material and place it into a sealed, properly labeled container for disposal as halogenated solid waste.[7][8]

  • Decontaminate: Clean the spill area with a solvent-soaked cloth (e.g., acetone), and dispose of the cloth as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.